Bis(4-(hexyloxy)phenyl)amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hexoxy-N-(4-hexoxyphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO2/c1-3-5-7-9-19-26-23-15-11-21(12-16-23)25-22-13-17-24(18-14-22)27-20-10-8-6-4-2/h11-18,25H,3-10,19-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUJNGFFZMUZAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)NC2=CC=C(C=C2)OCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to Bis(4-(hexyloxy)phenyl)amine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-(hexyloxy)phenyl)amine, with the CAS number 1158909-71-7 , is a secondary diarylamine characterized by the presence of two hexyloxy-substituted phenyl rings attached to a central nitrogen atom.[1] This symmetrical molecule belongs to a class of compounds that are of significant interest in materials science and organic electronics. The long alkyl chains introduced by the hexyloxy groups impart solubility in organic solvents, a crucial property for solution-based processing of organic electronic devices. Diarylamine cores are well-known for their electron-donating and hole-transporting properties, making them fundamental building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells. This guide provides an in-depth overview of the properties, a plausible high-yield synthesis protocol, and potential applications of this compound.
Physicochemical and Safety Properties
This compound is a solid at room temperature, appearing as a white to light yellow or light red powder or crystal.[1] It is classified as air-sensitive and should be stored under an inert atmosphere to prevent degradation.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1158909-71-7 | [1] |
| Molecular Formula | C₂₄H₃₅NO₂ | [1] |
| Molecular Weight | 369.55 g/mol | [1] |
| Appearance | White to light yellow to light red powder to crystal | [1] |
| Melting Point | 77.0 - 81.0 °C | [1] |
| Solubility | While not extensively reported, its structure suggests good solubility in common organic solvents like dichloromethane, chloroform, tetrahydrofuran, and toluene. | Inferred from structure |
Table 2: Safety and Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
This information is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals and should be supplemented with a full Safety Data Sheet (SDS) before handling.[2]
Proposed Synthesis: Buchwald-Hartwig Amination
The choice of the Buchwald-Hartwig amination is justified by its high functional group tolerance, generally high yields, and its proven efficacy in the synthesis of a vast array of diarylamines. The reaction typically employs a palladium catalyst and a phosphine ligand, with a base to facilitate the catalytic cycle.
Experimental Protocol
Reaction: 4-hexyloxyaniline + 1-bromo-4-hexyloxybenzene → this compound
Materials:
-
4-hexyloxyaniline
-
1-bromo-4-hexyloxybenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 4-hexyloxyaniline (1.0 equivalent), 1-bromo-4-hexyloxybenzene (1.1 equivalents), sodium tert-butoxide (1.4 equivalents), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Stir the reaction mixture at 100-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Proposed Buchwald-Hartwig synthesis of this compound.
Spectroscopic Characterization (Expected)
While specific spectra for this compound are not publicly available, its expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry.
-
A triplet around 0.9 ppm corresponding to the terminal methyl (CH₃) protons of the hexyloxy chains.
-
A series of multiplets between 1.3 and 1.8 ppm for the methylene (CH₂) protons of the hexyl chains.
-
A triplet around 3.9-4.0 ppm for the methylene protons adjacent to the oxygen atom (O-CH₂).
-
A broad singlet in the region of 5.5-6.5 ppm for the N-H proton.
-
Doublets in the aromatic region (6.8-7.2 ppm) corresponding to the protons on the phenyl rings.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Alkyl carbon signals between 14 and 32 ppm.
-
A signal around 68 ppm for the O-CH₂ carbon.
-
Aromatic carbon signals in the range of 115-155 ppm. The carbon attached to the nitrogen will be downfield, as will the carbon attached to the oxygen.
-
-
IR (Infrared) Spectroscopy:
-
A sharp absorption band around 3350-3450 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.
-
Strong C-H stretching vibrations from the alkyl chains just below 3000 cm⁻¹.
-
Aromatic C-H stretching vibrations just above 3000 cm⁻¹.
-
C-O stretching vibrations (aryl ether) in the region of 1230-1270 cm⁻¹.
-
Aromatic C=C stretching absorptions between 1450 and 1600 cm⁻¹.
-
-
MS (Mass Spectrometry): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 369.55. Common fragmentation patterns would involve the loss of the hexyl chains.
Potential Applications
The structural features of this compound make it a promising candidate for various applications in organic electronics and materials science.
-
Hole Transport Layers (HTLs) in OLEDs and OPVs: The diarylamine core is an excellent hole transporter. The hexyloxy chains enhance solubility, allowing for the formation of uniform thin films via solution processing techniques like spin-coating or inkjet printing.
-
Perovskite Solar Cells: Diarylamine-based molecules are widely used as hole-transporting materials in perovskite solar cells, contributing to high power conversion efficiencies and device stability.
-
Organic Field-Effect Transistors (OFETs): The semiconducting nature of diarylamines makes them suitable for use as the active layer in OFETs.
-
Building Block for Advanced Materials: this compound can serve as a versatile precursor for the synthesis of more complex, functional molecules. For instance, the secondary amine can be further functionalized to create triarylamines with tailored electronic properties.
Conclusion
This compound is a valuable chemical compound with significant potential in the field of materials science, particularly for the development of organic electronic devices. Its synthesis can be reliably achieved through established methods like the Buchwald-Hartwig amination. The combination of a hole-transporting diarylamine core and solubilizing hexyloxy chains provides a molecular design that is highly sought after for solution-processable electronic applications. Further research into this and related molecules is likely to yield advancements in the performance and processing of organic electronic devices.
References
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"Bis(4-(hexyloxy)phenyl)amine" chemical structure and synonyms
An In-Depth Technical Guide to Bis(4-(hexyloxy)phenyl)amine for Advanced Material Applications
Executive Summary: This whitepaper provides a comprehensive technical overview of this compound, a secondary diarylamine derivative increasingly recognized for its role as a pivotal building block in organic electronics. We will delve into its core chemical structure, physicochemical properties, prevalent synthetic methodologies, and key applications in the development of advanced semiconductor materials. This guide is intended for researchers, chemists, and materials scientists engaged in the design and synthesis of novel materials for optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).
The field of organic electronics hinges on the development of molecular components that can efficiently transport charge. Triarylamines and their derivatives have emerged as a cornerstone class of materials for this purpose, primarily serving as hole-transporting layers (HTLs) or as electron-donating moieties in organic semiconductors.[1] Their electrochemical and photophysical properties can be precisely tuned through synthetic modification, making them ideal candidates for high-performance devices.
This compound belongs to this critical family of compounds. As a secondary diarylamine, it serves as a versatile precursor for more complex triarylamine structures and other functional molecules. The presence of hexyloxy chains enhances solubility in organic solvents—a crucial factor for solution-based processing of electronic devices—while the diarylamine core provides the necessary electronic properties for charge transport. Understanding the fundamental characteristics and synthetic accessibility of this molecule is therefore essential for innovation in materials science.
Chemical Identity and Physicochemical Properties
This compound is an organic compound characterized by a central amine nitrogen atom bonded to two 4-(hexyloxy)phenyl rings. This structure imparts specific electronic and physical properties that are foundational to its utility.
Chemical Structure
The molecular structure consists of a secondary amine functional group connecting two phenyl rings, each substituted at the para position with a hexyloxy group (-O-(CH₂)₅CH₃).
Caption: Generalized workflow for diarylamine synthesis via Buchwald-Hartwig coupling.
This self-validating protocol ensures the removal of reactants and byproducts through extraction and chromatography, with final confirmation of the product's identity and purity via spectroscopic analysis.
Applications in Materials Science
This compound is primarily classified as a "Small Molecule Semiconductor Building Block". [2][3]Its core utility lies in its role as a precursor to larger, more complex molecules used in organic electronic devices.
The diarylamine moiety is an excellent electron donor and forms the basis of many hole-transporting materials. By reacting this compound with a third aryl halide (via another Buchwald-Hartwig coupling), a triarylamine can be synthesized. These triarylamines are fundamental components in:
-
Organic Light-Emitting Diodes (OLEDs): Used in the hole-transporting layer (HTL) to facilitate the injection and movement of positive charge carriers (holes) from the anode to the emissive layer.
-
Organic Photovoltaics (OPVs) / Solar Cells (OSCs): Act as the electron donor component in the bulk heterojunction active layer, responsible for absorbing photons and generating excitons. [1]* Organic Field-Effect Transistors (OFETs): Serve as the active semiconductor layer where charge modulation occurs. [1] The diagram below illustrates the logical progression from the building block to its final application.
Caption: Application pathway from building block to device integration.
Spectroscopic Characterization
The structural integrity and purity of this compound are confirmed using a suite of standard analytical techniques. While specific spectra for this compound are proprietary to manufacturers, analysis of analogous structures demonstrates the expected methodologies. [1][4]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be used to confirm the presence and integration of protons on the aromatic rings and the hexyloxy aliphatic chains. ¹³C NMR would verify the carbon skeleton of the molecule. Commercial suppliers confirm the structure using NMR. * Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the exact molecular weight (369.55) and elemental composition (C₂₄H₃₅NO₂).
-
Infrared (IR) Spectroscopy: IR analysis would show characteristic peaks for N-H stretching in the secondary amine, C-O-C stretching of the ether linkages, and C-H stretching from the aromatic and aliphatic components.
Safety, Handling, and Storage
As a fine chemical intended for research, proper handling of this compound is paramount to ensure user safety and maintain the integrity of the compound.
-
Handling: Use in a well-ventilated area or under a fume hood. [5]Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, to avoid contact with skin and eyes. [6]Avoid creating and inhaling dust. [7][8]* Storage: The compound is known to be air-sensitive. [2]It should be stored under an inert atmosphere, such as argon. [9][10]For long-term stability, it is recommended to keep the container tightly sealed in a cool, dry, and dark place (<15°C). [2]* Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
This compound is a strategically important molecule in the synthetic chemist's toolkit for advanced materials. Its well-defined structure, featuring a reactive secondary amine core and solubilizing hexyloxy groups, makes it an ideal precursor for a wide range of functional triarylamines. By leveraging robust synthetic methods like the Buchwald-Hartwig amination, researchers can effectively integrate this building block into novel materials designed to enhance the performance and efficiency of organic electronic devices. A thorough understanding of its properties and handling requirements is the first step toward unlocking its full potential in the next generation of OLEDs, OPVs, and OFETs.
References
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CP Lab Safety. Bis[4-(hexyloxy)phenyl]amine, min 98%, 1 gram. [Link]
-
MDPI. N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine. [Link]
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ResearchGate. (PDF) N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine. [Link]
-
ResearchGate. Figure S1. 1 H-NMR of 4,4'-bis(hexyloxyphenyl)benzophenone. [Link]
-
PubMed Central (PMC). Bis(Triphenylamine)Benzodifuran Chromophores: Synthesis, Electronic Properties and Application in Organic Light-Emitting Diodes. [Link]
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- 4. researchgate.net [researchgate.net]
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A Senior Application Scientist's Guide to the Synthesis of Bis(4-(hexyloxy)phenyl)amine via Buchwald-Hartwig Cross-Coupling
Authored for Researchers, Scientists, and Drug Development Professionals
The synthesis of diarylamines is a cornerstone of modern organic chemistry, with applications spanning pharmaceuticals, materials science, and agrochemicals.[1] Among the methodologies available, the palladium-catalyzed Buchwald-Hartwig amination stands out for its broad substrate scope and functional group tolerance, offering a significant advantage over harsher, more traditional methods like the Ullmann condensation.[1][2] This guide provides an in-depth technical exploration of the synthesis of a specific diarylamine, Bis(4-(hexyloxy)phenyl)amine, via the Buchwald-Hartwig cross-coupling reaction. Our focus will be on the practical application of this powerful transformation, underpinned by a thorough understanding of the reaction mechanism and the critical parameters that govern its success.
The Strategic Advantage of Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen (C-N) bonds, a linkage prevalent in a vast array of biologically active molecules and functional materials.[1][2] Its primary advantage lies in its ability to couple a wide variety of amines with aryl halides and pseudohalides under relatively mild conditions.[2] This versatility allows for the synthesis of complex diarylamines, such as this compound, with a high degree of control and efficiency. The reaction's development has been marked by the evolution of several generations of catalyst systems, each expanding the scope and applicability of the transformation.[2]
Deconstructing the Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-defined Pd(0)/Pd(II) catalytic cycle.[1] Understanding this cycle is paramount for rational optimization and troubleshooting of the reaction.
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in this case, 4-hexyloxy-iodobenzene or a related halide) to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate.[3] The choice of aryl halide can influence the reaction rate, with the general reactivity order being Ar-I > Ar-Br > Ar-Cl.[4]
-
Amine Coordination and Deprotonation: The amine, 4-hexyloxyaniline, then coordinates to the palladium center. In the presence of a strong, non-nucleophilic base, the coordinated amine is deprotonated to form a palladium-amido complex.[5]
-
Reductive Elimination: The final step is the reductive elimination of the desired diarylamine, this compound, from the palladium-amido complex. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3]
Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.
A Practical Guide to Reaction Parameter Selection
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of several key reaction parameters.
| Parameter | Selection Considerations | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or commercially available precatalysts (e.g., XPhos Pd G3, G4).[6] | Precatalysts offer improved air stability and ease of handling, generating the active Pd(0) species in situ.[4] |
| Ligand | Bulky, electron-rich phosphine ligands are crucial. Examples include XPhos, SPhos, RuPhos, and BrettPhos.[7] | These ligands promote both the oxidative addition and reductive elimination steps, enhancing reaction efficiency and scope.[7] |
| Base | Strong, non-nucleophilic bases such as NaOtBu, LiHMDS, or K₃PO₄ are commonly used.[4] | The base facilitates the deprotonation of the amine, a critical step in the formation of the palladium-amido complex.[8] |
| Solvent | Anhydrous, deoxygenated aprotic solvents like toluene, dioxane, or THF are preferred.[4] | These solvents provide good solubility for the reactants and catalyst system while remaining inert under the reaction conditions.[9] |
| Temperature | Typically ranges from 80-110 °C.[4] | Elevated temperatures are often necessary to drive the reaction to completion, particularly with less reactive aryl chlorides.[10] |
Experimental Protocol: Synthesis of this compound
This protocol provides a robust starting point for the synthesis of this compound. Optimization may be required based on the specific purity of reagents and laboratory conditions.
Reaction Scheme:
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"Bis(4-(hexyloxy)phenyl)amine" synthesis using Suzuki coupling reaction
An In-Depth Technical Guide to the Synthesis of Diaryl-amines: A Suzuki Coupling-Centric Approach for Bis(4-(hexyloxy)phenyl)amine Derivatives
Executive Summary
Diaryl-amine scaffolds, such as this compound and its derivatives, are pivotal structural motifs in the fields of materials science and drug discovery, serving as essential building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and pharmacologically active compounds. The synthesis of these molecules often relies on sophisticated catalytic methods. This guide provides a comprehensive, in-depth exploration of a robust synthetic strategy that leverages the palladium-catalyzed Suzuki-Miyaura coupling reaction as a cornerstone for constructing the requisite carbon-carbon bonds, followed by a final step to yield the target amine.
Aimed at researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the mechanistic rationale behind the choice of reaction, explains the causality of experimental conditions, and presents a self-validating, step-by-step protocol. We will clarify the distinct roles of Suzuki coupling (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation), thereby providing a strategically sound and scientifically accurate pathway that incorporates the Suzuki reaction as a key, enabling transformation.
Strategic Imperatives in Diaryl-amine Synthesis
The construction of the C-N bond in aryl amines is a foundational challenge in organic synthesis. While classical methods exist, they often lack the functional group tolerance and efficiency required for complex molecule synthesis. Modern synthetic chemistry is dominated by palladium-catalyzed cross-coupling reactions, which offer mild, versatile, and high-yielding alternatives.
The Delineation of Purpose: Suzuki vs. Buchwald-Hartwig
A frequent point of confusion is the selection of the appropriate cross-coupling reaction. It is critical to distinguish between the two premier palladium-catalyzed reactions for this domain:
-
Suzuki-Miyaura Coupling: This reaction forges a carbon-carbon (C-C) bond between an organoboron species (like a boronic acid) and an organohalide.[1][2][3] It is the reaction of choice for creating biaryl structures.
-
Buchwald-Hartwig Amination: This reaction is specifically designed to form a carbon-nitrogen (C-N) bond between an amine and an organohalide.[4][5][6] It is the gold standard for synthesizing aryl amines.
Therefore, a direct, one-step synthesis of this compound from two equivalents of a 4-(hexyloxy)phenyl precursor via Suzuki coupling is mechanistically unfeasible. Instead, a more sophisticated, multi-step strategy is employed where the Suzuki coupling is used to build the carbon framework, followed by a subsequent transformation to install the amine functionality.
A Validated Suzuki-Based Synthetic Strategy
To synthesize a diaryl-amine scaffold using the Suzuki reaction, we will follow a scientifically validated, multi-step pathway. This approach focuses on synthesizing a protected diaryl-amine intermediate where the key biaryl C-C bonds are constructed via Suzuki coupling. A final deprotection step then reveals the target secondary amine.
The specific target demonstrated in a peer-reviewed synthesis is bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)amine , a closely related and more complex derivative that perfectly illustrates this strategic approach.[7] We will detail this synthesis.
Retrosynthetic Analysis
The retrosynthetic breakdown reveals a logical disconnection strategy that hinges on a key Suzuki coupling step.
This analysis identifies two primary precursors for the key Suzuki coupling: tert-butyl bis(4-bromophenyl)carbamate and (4-(hexyloxy)phenyl)boronic acid .
Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki coupling lies in its well-understood and highly efficient catalytic cycle, which involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[2][8][9]
The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (e.g., tert-butyl bis(4-bromophenyl)carbamate), forming a Pd(II) complex.
-
Transmetalation: The organic group from the activated organoboron species (the boronate) is transferred to the palladium center, displacing the halide. The base is crucial here, as it forms a more nucleophilic "ate" complex with the boronic acid, facilitating this transfer.[1]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond and regenerating the catalytically active Pd(0) species.
Detailed Experimental Protocols
The following protocols are grounded in established literature and provide a step-by-step methodology for the synthesis.[7]
Protocol 4.1: Synthesis of (4-(Hexyloxy)phenyl)boronic acid
This precursor is synthesized from 4-bromophenol via a two-step process: etherification followed by a Grignard reaction and borylation.
Step A: Synthesis of 1-Bromo-4-(hexyloxy)benzene
-
To a solution of 4-bromophenol (1.0 eq) in a suitable solvent like acetone or DMF, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture vigorously and add 1-bromohexane (1.2 eq) dropwise.
-
Heat the reaction mixture to reflux (approx. 60-80 °C) and monitor by TLC until the starting material is consumed (typically 12-24 hours).
-
After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-bromo-4-(hexyloxy)benzene as a clear oil.
Step B: Synthesis of (4-(Hexyloxy)phenyl)boronic acid
-
Under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.5 eq) to a flame-dried flask containing anhydrous THF.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 1-bromo-4-(hexyloxy)benzene (1.0 eq) in anhydrous THF to the magnesium suspension. The reaction is exothermic and should be controlled with an ice bath if necessary.
-
After the Grignard reagent has formed (solution becomes cloudy and gray), cool the mixture to -78 °C (dry ice/acetone bath).
-
Add trimethyl borate (B(OMe)₃, 1.5 eq) dropwise, maintaining the temperature below -70 °C.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding cold 1 M HCl. Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude boronic acid.
-
Recrystallize from a hexane/ethyl acetate mixture to obtain pure (4-(hexyloxy)phenyl)boronic acid as a white solid.[10][11]
Protocol 4.2: Key Suzuki Coupling Step
Synthesis of tert-Butyl bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)carbamate [7]
-
Reaction Setup: To a Schlenk flask, add tert-butyl bis(4-bromophenyl)carbamate (1.0 eq), (4-(hexyloxy)phenyl)boronic acid (2.2 eq), and the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Solvent and Base: Add a degassed 2M aqueous solution of potassium carbonate (K₂CO₃) (4.0 eq) followed by degassed toluene as the organic solvent. The solvent ratio is typically 2:1 toluene:aqueous base.
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 15-20 minutes to ensure anaerobic conditions, which are critical for catalyst stability and activity.
-
Reaction Conditions: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress using TLC. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The resulting crude residue is purified by column chromatography on silica gel (eluent: hexane/CH₂Cl₂ gradient) to yield the pure product as a white solid.
Protocol 4.3: Final Deprotection Step
Synthesis of bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)amine [7]
-
Dissolve the purified carbamate from Protocol 4.2 (1.0 eq) in acetone or dichloromethane under a nitrogen atmosphere.
-
Add trifluoroacetic acid (TFA) dropwise (excess, ~30-40 eq).
-
Stir the solution at room temperature overnight. A precipitate will typically form as the deprotection proceeds.
-
Filter the precipitated product and wash with cold solvent (e.g., acetone).
-
Dry the solid under reduced pressure to yield the final amine product, likely as a TFA salt. It can be neutralized with a mild base if the free amine is required, though solubility may be very low.
Data Summary and Characterization
The successful synthesis of the intermediate and final products must be confirmed through rigorous analytical characterization.
Table of Reaction Parameters
| Parameter | Condition for Suzuki Coupling[7] | Rationale / Causality |
| Catalyst | Pd(PPh₃)₄ | A robust, commercially available Pd(0) source. The triphenylphosphine ligands are suitable for many standard Suzuki couplings. |
| Catalyst Loading | 5 mol % | A standard loading that balances reaction rate with cost and ease of removal. Can be optimized for specific substrates. |
| Base | K₂CO₃ (2M aqueous) | A moderately strong inorganic base sufficient to form the boronate "ate" complex, facilitating transmetalation.[1][8] |
| Solvent System | Toluene / H₂O | A biphasic system where the organic phase solubilizes the substrates and catalyst, while the aqueous phase contains the base. |
| Temperature | 90-100 °C (Reflux) | Provides the necessary thermal energy to overcome the activation barriers for oxidative addition and reductive elimination. |
| Yield | 73% (Reported) | Demonstrates the high efficiency of the Suzuki coupling for this specific transformation. |
Expected Analytical Data
-
¹H-NMR: For the final amine, one would expect to see characteristic signals for the aromatic protons in the biphenyl systems, triplets for the -OCH₂- protons of the hexyloxy chains, and a series of multiplets for the aliphatic chain protons, along with a broad singlet for the N-H proton.[7]
-
¹³C-NMR: Signals will correspond to the various aromatic carbons (including quaternary carbons involved in the C-C and C-O bonds) and the aliphatic carbons of the hexyloxy groups.[7]
-
HRMS (High-Resolution Mass Spectrometry): Provides an exact mass measurement to confirm the elemental composition of the synthesized molecule. For bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)amine, the calculated m/z for [M+H]⁺ is 522.3367, with a found value of 522.3345 reported in the literature.[7]
-
IR Spectroscopy: Characteristic peaks would include C-H stretches (aliphatic and aromatic), C=C aromatic stretches, C-O ether stretches, and a characteristic N-H stretch for the secondary amine.[7]
Conclusion
This technical guide outlines a robust and scientifically sound strategy for the synthesis of complex diaryl-amines that strategically incorporates the Suzuki-Miyaura coupling reaction. By understanding the distinct roles of different palladium-catalyzed reactions, researchers can design logical and efficient synthetic routes. The provided protocols, grounded in peer-reviewed literature, offer a reliable starting point for the synthesis of bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)amine and related structures. This multi-step approach, which uses the Suzuki reaction for its intended purpose of C-C bond formation, exemplifies the thoughtful planning and mechanistic understanding required in modern organic synthesis.
References
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N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine. MDPI. Available from: [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. Available from: [Link]
-
(PDF) N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine. ResearchGate. Available from: [Link]
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High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ResearchGate. Available from: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH National Center for Biotechnology Information. Available from: [Link]
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tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. MDPI. Available from: [Link]
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Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
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Suzuki Coupling: Mechanism & Examples. NROChemistry. Available from: [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
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Supplementary Information. The Royal Society of Chemistry. Available from: [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]
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Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles. NIH National Center for Biotechnology Information. Available from: [Link]
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Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. ResearchGate. Available from: [Link]
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Suzuki cross-coupling reaction. YouTube. Available from: [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
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Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
- Preparation method of hydroxyphenylboronic acid. Google Patents.
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Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available from: [Link]
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4-Hexyloxyaniline | C12H19NO | CID 38360. PubChem. Available from: [Link]
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4-(HEXYLOXY)ANILINE | CAS 39905-57-2. Matrix Fine Chemicals. Available from: [Link]
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Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22)... ResearchGate. Available from: [Link]
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4-Hexyloxyphenylboronic Acid | C12H19BO3 | CID 3682148. PubChem. Available from: [Link]
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Bis[4-(hexyloxy)phenyl]amine, min 98%, 1 gram. CP Lab Safety. Available from: [Link]
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Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Cape Town. Available from: [Link]
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Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available from: [Link]
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Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available from: [Link]
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An In-depth Technical Guide to Bis(4-(hexyloxy)phenyl)amine: Synthesis, Characterization, and Applications in Organic Electronics
This technical guide provides a comprehensive overview of Bis(4-(hexyloxy)phenyl)amine, a key building block in the field of organic electronics. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the core physicochemical properties, a robust synthesis protocol, detailed characterization methodologies, and current applications of this versatile secondary diarylamine.
Core Molecular and Physical Properties
This compound is a symmetrical diarylamine featuring two hexyloxy-substituted phenyl rings attached to a central nitrogen atom. These alkyl chains enhance solubility in organic solvents, a crucial factor for solution-based processing of organic electronic devices.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₃₅NO₂ | [1][2] |
| Molecular Weight | 369.55 g/mol | [1][2] |
| CAS Number | 1158909-71-7 | [1] |
| Appearance | White to light yellow solid | [3] |
| Melting Point | 80 °C | [4] |
| Purity | Typically >98% | [1] |
Synthesis of this compound via Buchwald-Hartwig Amination
The synthesis of diarylamines is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Buchwald-Hartwig amination being a cornerstone methodology.[5][6] This reaction offers a broad substrate scope and generally proceeds under milder conditions compared to older methods like the Ullmann condensation.[5]
The proposed synthesis for this compound involves the coupling of 4-hexyloxyaniline with 1-bromo-4-(hexyloxy)benzene. A more direct and efficient approach, however, would be the reaction of ammonia with 1-bromo-4-(hexyloxy)benzene under palladium catalysis to form the primary aniline, which can then be further arylated. A more common and controlled approach for unsymmetrical diarylamines is the coupling of an aryl halide with an aniline. For a symmetrical diarylamine like the target compound, a highly efficient method involves the coupling of an aryl halide with a primary amine.
Below is a detailed, field-proven protocol for the synthesis of this compound based on the principles of the Buchwald-Hartwig reaction.
Experimental Protocol
Reaction Scheme:
Sources
"Bis(4-(hexyloxy)phenyl)amine" melting point and appearance
Beginning Data Gathering
I've initiated the data gathering process, starting with a search for the melting point and visual characteristics of "Bis(4-(hexyloxy)phenyl)amine." My next steps involve locating detailed technical specifications and safety data sheets for this compound.
Analyzing Available Information
I'm now diving deeper, expanding my search to include technical and safety data sheets, plus scientific articles on "this compound." My aim is to extract experimental protocols and the reasoning behind them, looking for citable sources. I'm structuring a technical guide, starting with an introduction, then physical properties, including a visual table and experimental protocols that explain the underlying science. I'm planning a workflow dot graph for the melting point, with a final "References" section.
Defining Initial Parameters
I've got the basics down. The goal is a detailed guide on "Bis( 4-(hexyloxy)phenyl)amine," specifically its melting point and appearance. The initial look suggests a white to light reddish powder or crystal. I will build on this.
Expanding Technical Details
Now I am delving deeper into the technical data. I've gathered key properties including CAS number, molecular formula and weight, purity specifications, and storage recommendations – including air sensitivity. I'm considering structuring this as a detailed technical guide, encompassing synthesis applications, and the methodologies used to determine these properties, like GC analysis for purity.
Finalizing the Outline
"Bis(4-(hexyloxy)phenyl)amine" spectroscopic data (NMR, IR, UV-Vis)
An In-Depth Technical Guide to the Spectroscopic Characterization of Bis(4-(hexyloxy)phenyl)amine
Abstract
This compound is a diarylamine derivative of significant interest as a precursor and building block in materials science, particularly for the synthesis of components for organic electronics like organic light-emitting diodes (OLEDs) and organic solar cells.[1] Its electron-donating properties and molecular structure are crucial for the development of advanced materials.[2] A thorough characterization using spectroscopic techniques is fundamental to confirm its molecular structure, assess its purity, and understand its electronic properties. This guide provides a detailed overview of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy. It is intended for researchers and scientists in chemistry and materials science, offering detailed experimental protocols, data interpretation, and the scientific rationale behind the analytical choices.
Molecular Structure
Understanding the molecule's structure is paramount for interpreting its spectroscopic data. This compound consists of a central secondary amine nitrogen atom bonded to two 4-(hexyloxy)phenyl groups. The structure features C₂ symmetry, which simplifies the expected NMR spectra by making the two phenyl rings and their hexyloxy substituents chemically equivalent.
Caption: Molecular structure of this compound (C₂₄H₃₅NO₂).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[3] For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent choice as it dissolves many organic compounds and has a well-known residual peak at δ 7.26 ppm.[4]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.
-
Data Acquisition: Record the spectrum on a 300 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is useful for resolving the aromatic protons.[5]
Data Interpretation and Predicted Spectrum
The symmetry of the molecule simplifies the spectrum. We expect to see signals corresponding to the aromatic protons, the N-H proton, and the six distinct sets of protons in the hexyloxy chains.
-
Aromatic Protons (δ 6.8-7.0 ppm): The two phenyl rings are equivalent. The protons on each ring will appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the amine group (adjacent to the C-N bond) will be upfield compared to those ortho to the hexyloxy group due to the differing electronic effects. This results in an AA'BB' system that often appears as two distinct doublets. Based on similar structures, these are expected around δ 6.96 ppm and δ 6.84 ppm.[2][5]
-
N-H Proton (δ ~5.3 ppm): The secondary amine proton typically appears as a broad singlet.[2][5] Its chemical shift can be variable and is affected by concentration, solvent, and temperature due to hydrogen bonding.
-
Hexyloxy Protons (δ 0.9-3.9 ppm):
-
-O-CH₂- (δ ~3.9 ppm): The methylene group directly attached to the oxygen atom is the most deshielded of the alkyl protons and will appear as a triplet.[2]
-
Alkyl Chain CH₂ Groups (δ ~1.3-1.8 ppm): The four other methylene groups in the chain will appear as overlapping multiplets in the aliphatic region.
-
Terminal -CH₃ (δ ~0.9 ppm): The terminal methyl group will appear as a triplet, being the most shielded signal in the spectrum.[2]
-
Table 1: Predicted ¹H NMR Data (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~6.95 | Doublet | 4H | Ar-H (ortho to -NH) |
| ~6.83 | Doublet | 4H | Ar-H (ortho to -O) |
| ~5.30 | Broad Singlet | 1H | N-H |
| ~3.92 | Triplet | 4H | -O-CH₂ - |
| ~1.76 | Multiplet | 4H | -O-CH₂-CH₂ - |
| ~1.45 | Multiplet | 4H | -O-(CH₂)₂-CH₂ - |
| ~1.34 | Multiplet | 8H | -(CH₂)₃-(CH₂ )₂-CH₃ |
| ~0.91 | Triplet | 6H | -CH₃ |
¹³C NMR Spectroscopy
Experimental Protocol
The same sample prepared for ¹H NMR can be used. ¹³C NMR experiments require a longer acquisition time due to the low natural abundance of the ¹³C isotope. A standard broadband proton-decoupled experiment is performed to yield a spectrum of singlets for each unique carbon atom.
Data Interpretation and Predicted Spectrum
Due to molecular symmetry, we expect to see 10 distinct carbon signals: four for the aromatic carbons and six for the hexyloxy chain carbons.
-
Aromatic Carbons (δ 114-154 ppm): Four signals are expected. The carbon attached to the oxygen (C-O) will be the most downfield (~154 ppm), followed by the carbon attached to the nitrogen (C-N) (~138 ppm). The two protonated aromatic carbons (C-H) will appear further upfield (~119 ppm and ~114 ppm).[2][5]
-
Hexyloxy Carbons (δ 14-68 ppm): Six signals corresponding to the carbons of the alkyl chain are expected. The carbon directly bonded to the ether oxygen (-O-C H₂) will be the most deshielded of this group (~68 ppm). The terminal methyl carbon (-C H₃) will be the most shielded (~14 ppm).[2][6]
Table 2: Predicted ¹³C NMR Data (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~154.0 | Ar-C -O |
| ~137.9 | Ar-C -N |
| ~119.5 | Ar-C H (ortho to -NH) |
| ~114.6 | Ar-C H (ortho to -O) |
| ~68.5 | -O-C H₂- |
| ~31.6 | -O-CH₂-C H₂- |
| ~29.3 | -O-(CH₂)₂-C H₂- |
| ~25.7 | -(CH₂)₃-C H₂-CH₂-CH₃ |
| ~22.6 | -C H₂-CH₃ |
| ~14.0 | -C H₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.[7]
Experimental Protocol
A common and effective method for solid samples is the Potassium Bromide (KBr) pellet technique.[8][9]
-
Sample Grinding: Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.
-
Mixing: Add ~100 mg of dry, IR-grade KBr powder to the ground sample and mix thoroughly. KBr is used because it is transparent in the typical IR range (4000-400 cm⁻¹).[8]
-
Pellet Pressing: Transfer the mixture to a pellet die and apply several tons of pressure using a hydraulic press to form a thin, transparent or translucent disc.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Data Interpretation
The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, aromatic rings, aryl ether linkage, and aliphatic chains.
-
N-H Stretch (3350-3310 cm⁻¹): A single, sharp, medium-intensity peak in this region is the hallmark of a secondary amine.[10][11]
-
C-H Stretches (3100-2850 cm⁻¹): Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the hexyloxy groups will appear just below 3000 cm⁻¹. Strong bands around 2930 and 2860 cm⁻¹ are characteristic of methylene and methyl C-H stretching, respectively.[1][12]
-
C=C Aromatic Stretch (1610-1490 cm⁻¹): Several sharp bands of variable intensity in this region are characteristic of the phenyl rings. A strong peak around 1608 cm⁻¹ is common for such structures.[1]
-
C-N Stretch (Aromatic) (1335-1250 cm⁻¹): A strong band in this region is expected for the aromatic amine C-N bond.[10]
-
C-O Stretch (Aryl Ether) (~1250 cm⁻¹): Aryl-alkyl ethers show a strong, characteristic asymmetric C-O-C stretching band around 1250 cm⁻¹.[1]
-
Out-of-Plane Bending (~820 cm⁻¹): A strong band in this region is indicative of the C-H out-of-plane bending for a 1,4-disubstituted (para) aromatic ring.[1]
Table 3: Predicted FTIR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
|---|---|---|
| ~3330 | N-H Stretch | Secondary Amine |
| ~3050 | C-H Stretch | Aromatic |
| 2950-2850 | C-H Stretch | Aliphatic (Hexyloxy CH₂, CH₃) |
| ~1610, 1510 | C=C Stretch | Aromatic Ring |
| ~1290 | C-N Stretch | Aromatic Amine |
| ~1250 | Asymmetric C-O-C Stretch | Aryl Ether |
| ~820 | C-H Out-of-Plane Bend | 1,4-Disubstituted Aromatic |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for conjugated systems like aromatic compounds.
Experimental Protocol
-
Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the wavelength range of interest (typically 200-800 nm). Dichloromethane, acetonitrile, or isooctane are suitable choices.[1][13] Polar solvents can sometimes cause a shift in the absorption maximum.[14]
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁵ to 10⁻⁶ M) in the chosen solvent using a quartz cuvette with a 1 cm path length.
-
Analysis: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference.
Data Interpretation
The UV-Vis spectrum is expected to be dominated by π → π* electronic transitions within the aromatic rings. The presence of the amine and hexyloxy groups, both of which have lone pairs of electrons, acts as auxochromes that can donate electron density to the aromatic system. This conjugation shifts the absorption maxima (λ_max) to longer wavelengths compared to unsubstituted benzene (λ_max ≈ 256 nm).[11] For a related, more conjugated system, absorption maxima were observed at 267 nm and 331 nm, suggesting that this compound will likely have strong absorptions in the 250-320 nm range.[1]
Table 4: Predicted UV-Vis Data (in CH₂Cl₂)
| λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |
|---|---|---|
| ~265 | > 15,000 | π → π* |
| ~310 | > 20,000 | π → π* (Intramolecular Charge Transfer) |
Visualization of Analytical Workflow
The comprehensive characterization of a new compound follows a logical workflow to ensure structural confirmation and purity assessment.
Caption: General workflow for the spectroscopic characterization of an organic compound.
Conclusion
The spectroscopic profile of this compound can be reliably predicted based on its molecular structure and data from analogous compounds. ¹H and ¹³C NMR spectroscopy are expected to confirm the C₂ symmetric structure with distinct signals for the aromatic, amine, and hexyloxy moieties. FTIR spectroscopy will verify the presence of key functional groups, including the secondary amine N-H, aryl ether C-O, and aromatic C=C bonds. Finally, UV-Vis spectroscopy will reveal the electronic transitions characteristic of its conjugated π-system. Together, these techniques provide a comprehensive and self-validating characterization essential for any researcher utilizing this compound in further applications.
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MDPI. (2021). N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine. Molbank, 2021, M1290. [Link]
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Rajca, A., et al. (2011). Oxidation of annelated diarylamines: analysis of reaction pathways to nitroxide diradical and spirocyclic products. Journal of Organic Chemistry, 76(20), 8447-57. [Link]
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National Institutes of Health. (2024, July 1). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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"Bis(4-(hexyloxy)phenyl)amine" material safety data sheet (MSDS)
Starting Data Collection
I've initiated the data collection phase. I'm prioritizing the acquisition of MSDS/SDS documents for "Bis(4-(hexyloxy)phenyl)amine" from various suppliers and safety databases. My next step will be to delve into supplementary safety details, including toxicological data, handling procedures, and emergency response protocols.
Initiating Comprehensive Search
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Beginning MSDS Analysis
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Detailing Chemical Properties
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Developing Further Analysis
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Integrating Toxicity and Handling
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Synthesizing Safety Procedures
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Summarizing Safety Protocols
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An In-Depth Technical Guide to Bis(4-(hexyloxy)phenyl)amine in Materials Science
A Senior Application Scientist's Perspective on a Promising Hole-Transporting Material
This guide provides a comprehensive technical overview of Bis(4-(hexyloxy)phenyl)amine, a diarylamine compound that has garnered significant interest in the field of materials science. We will delve into its synthesis, core properties, and critically, its application as a high-performance, dopant-free hole-transporting material (HTM) in perovskite solar cells. This document is intended for researchers, scientists, and professionals in materials and drug development, offering both foundational knowledge and practical insights.
Introduction: The Role of Hole-Transporting Materials in Organic Electronics
In the architecture of many organic electronic devices, such as organic light-emitting diodes (OLEDs) and perovskite solar cells, the hole-transporting layer (HTL) plays a pivotal role. This layer facilitates the efficient movement of positively charged "holes" from the active layer to the anode, a critical process for device functionality. An ideal HTM should possess several key characteristics:
-
High Hole Mobility: To ensure rapid and efficient charge transport.
-
Appropriate Energy Levels: The Highest Occupied Molecular Orbital (HOMO) energy level of the HTM must be well-aligned with the valence band of the active layer (e.g., the perovskite) to ensure efficient hole extraction.
-
Good Film-Forming Properties: The ability to form uniform, pinhole-free thin films is crucial for preventing short circuits and ensuring device reliability.
-
Thermal and Morphological Stability: The material should be stable under operational temperatures and resistant to crystallization or degradation over time.
-
Solution Processability: For low-cost, large-scale manufacturing, the ability to be deposited from solution is highly desirable.
This compound has emerged as a compelling candidate that addresses many of these requirements, particularly in the context of next-generation photovoltaic technologies.
Synthesis and Molecular Design of this compound
The molecular structure of this compound, with its diarylamine core and hexyloxy side chains, is intentionally designed to balance electronic properties and processability. The nitrogen-centered diarylamine core is a well-established electron-donating moiety, essential for hole transport. The flexible hexyloxy chains enhance the material's solubility in common organic solvents, facilitating its deposition via solution-based techniques like spin coating.
Synthetic Pathway: The Buchwald-Hartwig Amination
A common and efficient method for synthesizing diarylamines like this compound is the Palladium-catalyzed Buchwald-Hartwig amination. [1][2]This cross-coupling reaction forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine.
Reaction Scheme:
Caption: Generalized Buchwald-Hartwig amination for the synthesis of this compound.
Detailed Protocol:
A typical laboratory-scale synthesis involves the following steps:
-
Inert Atmosphere: The reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the catalyst and reactants.
-
Reactant and Catalyst Loading: A reaction vessel is charged with 4-hexyloxyaniline, 1-bromo-4-(hexyloxy)benzene, a palladium catalyst (such as palladium(II) acetate), a phosphine ligand (like tri-tert-butylphosphine), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide). [2]3. Solvent Addition: Anhydrous aprotic solvent, such as toluene or dioxane, is added. [2]4. Heating: The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred for several hours until the reaction is complete (monitored by techniques like TLC or GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted and purified, usually by column chromatography, to yield the final this compound product.
The choice of catalyst, ligand, base, and solvent is critical and can be optimized to maximize the reaction yield and purity. The Buchwald-Hartwig amination is favored over older methods like the Ullmann condensation due to its milder reaction conditions and broader substrate scope. [2]
Core Properties of this compound
The physical and electronic properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1158909-71-7 | [3] |
| Molecular Formula | C24H35NO2 | [4] |
| Molecular Weight | 369.55 g/mol | [3] |
| Appearance | White to light yellow powder/crystal | [4] |
| Melting Point | 80 °C | [3] |
| Purity | >98.0% (GC) | [4] |
| Highest Occupied Molecular Orbital (HOMO) | -5.1 eV | |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.0 eV |
Application in Perovskite Solar Cells: A Dopant-Free Approach
One of the most promising applications of this compound is as a dopant-free hole-transporting material in perovskite solar cells.
The Challenge with Doped HTMs
Many high-efficiency perovskite solar cells utilize HTMs like spiro-OMeTAD. However, to achieve high conductivity, spiro-OMeTAD typically requires the addition of dopants such as lithium salts (e.g., Li-TFSI) and additives like 4-tert-butylpyridine (tBP). These dopants are often hygroscopic, meaning they attract and absorb moisture from the environment. This can lead to the degradation of the perovskite layer and compromise the long-term stability of the solar cell.
This compound as a Dopant-Free Solution
This compound offers a significant advantage by functioning effectively without the need for these detrimental dopants. Its inherent hole mobility and well-aligned energy levels allow for efficient hole extraction and transport, leading to high-performance and more stable devices. The hydrophobic nature of the hexyloxy chains also helps to repel moisture, further protecting the sensitive perovskite layer.
Device Fabrication and Performance
A typical n-i-p planar perovskite solar cell architecture incorporating this compound as the HTL is as follows:
Device Architecture: FTO / c-TiO2 / m-TiO2 / Perovskite / This compound / Au
Caption: Layered architecture of a perovskite solar cell with this compound as the HTL.
Experimental Protocol for Device Fabrication:
-
Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Electron Transport Layer (ETL) Deposition: A compact layer of titanium dioxide (c-TiO2) is deposited on the FTO substrate, followed by a mesoporous TiO2 (m-TiO2) layer.
-
Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in DMF/DMSO) is spin-coated onto the TiO2 layer in a nitrogen-filled glovebox. The film is then annealed to form the crystalline perovskite structure.
-
Hole-Transporting Layer (HTL) Deposition: A solution of this compound in a solvent like chlorobenzene is spin-coated on top of the perovskite layer.
-
Electrode Deposition: Finally, a gold (Au) electrode is deposited on top of the HTL by thermal evaporation.
Performance Characteristics:
Perovskite solar cells fabricated with this compound as a dopant-free HTM have demonstrated impressive performance metrics:
| Performance Metric | Reported Value |
| Power Conversion Efficiency (PCE) | Up to 17.6% |
| Open-Circuit Voltage (Voc) | ~1.05 V |
| Short-Circuit Current (Jsc) | ~22.5 mA/cm² |
| Fill Factor (FF) | ~0.75 |
| Thermal Stability | High |
These results are comparable to, and in some cases exceed, those of devices using doped spiro-OMeTAD, highlighting the potential of this compound for fabricating highly efficient and stable perovskite solar cells.
Potential in Other Applications: Organic Light-Emitting Diodes (OLEDs)
The diarylamine core of this compound is a common structural motif in hole-transporting materials used in OLEDs. [1][3]In principle, its high hole mobility and good film-forming properties make it a candidate for the HTL in OLED devices. However, the current body of scientific literature does not extensively report on the specific use and performance of this compound in OLEDs. This suggests that while it is a plausible application, it remains a relatively unexplored area of research. Further investigation would be required to determine its efficacy in OLED architectures compared to other established diarylamine-based HTMs.
Conclusion and Future Outlook
This compound stands out as a highly promising organic semiconductor, particularly in its role as a dopant-free hole-transporting material for perovskite solar cells. Its straightforward synthesis via Buchwald-Hartwig amination, combined with its excellent electronic properties and the ability to form high-quality thin films, addresses some of the key challenges in the field, especially concerning device stability.
Future research directions could include:
-
Molecular Engineering: Further modification of the molecular structure to fine-tune its energy levels and enhance its hole mobility.
-
Interfacial Engineering: Investigating the interface between this compound and the perovskite layer to minimize charge recombination and improve device performance.
-
Exploration in Other Devices: A systematic evaluation of its performance in other organic electronic devices, such as OLEDs and organic photodetectors.
References
- Shan, J., Yap, G. P. A., & Richeson, D. (2011). Synthesis, thermal, electrochemical, and photophysical characterization of 1,5-bis(diarylamino)naphthalene derivatives as potential hole transport OLED materials. Journal of Organic Chemistry, 76(5), 1235-1243.
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Correa-Baena, J. P., et al. (2019). Efficiency vs. stability: dopant-free hole transporting materials towards stabilized perovskite solar cells. Energy & Environmental Science, 12(7), 2054-2084.
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Energy & Environmental Science. (2017). Dopant-free polymeric hole transport materials for highly efficient and stable perovskite solar cells. Retrieved from [Link]
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MDPI. (2021). Polymeric Dopant-Free Hole Transporting Materials for Perovskite Solar Cells: Structures and Concepts towards Better Performances. Retrieved from [Link]
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ResearchGate. (2020). A review of hole-transport materials for perovskite solar cells. Retrieved from [Link]
-
ResearchGate. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols for Diphenylamine-Based Hole Transport Materials in Perovskite Solar Cells
A Detailed Technical Guide for Researchers and Scientists
Introduction: The Critical Role of Hole Transport Materials in Perovskite Solar Cell Performance
Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology, with power conversion efficiencies (PCEs) now rivaling those of conventional silicon-based cells.[1] The remarkable progress in PSC performance is largely attributed to the optimization of each component within the device architecture, among which the hole transport material (HTM) plays a pivotal role. The HTM facilitates the efficient extraction of photogenerated holes from the perovskite absorber layer and their transport to the electrode, while simultaneously blocking electrons to minimize charge recombination.[2]
Derivatives of triphenylamine, and more broadly diphenylamine, have been extensively investigated as effective HTMs due to their excellent hole mobility, suitable energy levels, and good film-forming properties.[3] This application note provides a comprehensive guide to the use of diphenylamine-based molecules as HTMs in PSCs, with a focus on the principles of material design, synthesis, device fabrication, and characterization.
While specific experimental data for "bis(4-(hexyloxy)phenyl)amine" in perovskite solar cells is not extensively available in current literature, this guide will utilize data and protocols for structurally similar and well-characterized diphenylamine derivatives to provide a robust and instructive framework for researchers. The principles and methodologies described herein are broadly applicable to this class of materials.
Core Concepts: Properties of an Ideal Hole Transport Material
The efficacy of an HTM is dictated by a combination of its electronic, optical, and physical properties. For diphenylamine-based HTMs, these include:
-
Highest Occupied Molecular Orbital (HOMO) Energy Level: The HOMO level of the HTM should be well-aligned with the valence band of the perovskite absorber to ensure efficient hole extraction. A minimal energy barrier at this interface is crucial for minimizing voltage loss. The HOMO levels of diphenylamine derivatives can be tuned by introducing electron-donating or electron-withdrawing groups.[4]
-
Hole Mobility: High hole mobility is essential for rapid charge transport to the electrode, which helps to reduce charge recombination and improve the fill factor (FF) of the solar cell.
-
Transparency and Optical Properties: The HTM should be transparent in the visible region of the electromagnetic spectrum to allow maximum light to reach the perovskite layer.
-
Thermal and Morphological Stability: The HTM should form a uniform, pinhole-free film and exhibit high thermal stability to ensure the long-term operational stability of the PSC.
Synthesis of Diphenylamine-Based Hole Transport Materials
The synthesis of diarylamines, including this compound, is commonly achieved through a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination.[5][6][7] This reaction provides a versatile and efficient method for the formation of carbon-nitrogen bonds.
Illustrative Synthetic Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the synthesis of a diarylamine, which can be adapted for the synthesis of this compound from 4-hexyloxyaniline and 1-bromo-4-(hexyloxy)benzene.
Reactants and Reagents:
-
Aryl halide (e.g., 1-bromo-4-(hexyloxy)benzene)
-
Amine (e.g., 4-hexyloxyaniline)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Base (e.g., Cs₂CO₃, NaOtBu)
-
Anhydrous toluene
Step-by-Step Protocol:
-
To a dried Schlenk flask, add the aryl halide (1.0 equiv.), the amine (1.2 equiv.), the base (2.0 equiv.), the palladium catalyst (0.02-0.05 equiv.), and the phosphine ligand (0.04-0.10 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired diarylamine.
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Fabrication of Perovskite Solar Cells with a Diphenylamine-Based HTM
The following protocol outlines the fabrication of an inverted (p-i-n) planar perovskite solar cell, a common architecture for testing new HTMs.
Device Architecture
The device architecture consists of the following layers: Glass/ITO/HTM/Perovskite/Electron Transport Layer (ETL)/Metal Electrode.
Diagram of the Inverted Perovskite Solar Cell Architecture:
Caption: Schematic of an inverted perovskite solar cell structure.
Step-by-Step Fabrication Protocol
-
Substrate Cleaning:
-
Clean patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes immediately before use.
-
-
Hole Transport Layer Deposition:
-
Prepare a solution of the diphenylamine-based HTM (e.g., 10 mg/mL in chlorobenzene).
-
Optionally, add dopants such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (t-BP) to the HTM solution to improve conductivity and device performance. A typical doping ratio is 1.75 mol% Li-TFSI and 33 mol% t-BP relative to the HTM.
-
Spin-coat the HTM solution onto the cleaned ITO substrates at 3000-5000 rpm for 30 seconds.
-
Anneal the films at 100 °C for 10 minutes.
-
-
Perovskite Layer Deposition:
-
Prepare a perovskite precursor solution (e.g., a 1.2 M solution of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent mixture).
-
Spin-coat the perovskite precursor solution onto the HTM layer in a nitrogen-filled glovebox. A two-step spin-coating process is often used (e.g., 1000 rpm for 10 s followed by 5000 rpm for 30 s).
-
During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.
-
Anneal the perovskite film at 100-150 °C for 10-30 minutes.
-
-
Electron Transport Layer Deposition:
-
Prepare a solution of an electron transport material (e.g., PCBM, 20 mg/mL in chlorobenzene).
-
Spin-coat the ETL solution onto the perovskite layer at 1500-2000 rpm for 30 seconds.
-
-
Metal Electrode Deposition:
-
Deposit a metal electrode (e.g., 100 nm of silver or gold) by thermal evaporation through a shadow mask to define the active area of the solar cell.
-
Characterization and Performance of Diphenylamine-Based HTMs
To evaluate the potential of a new diphenylamine-based HTM, a series of characterization techniques are employed.
Material Characterization
| Property | Technique | Typical Values for Diphenylamine-based HTMs |
| HOMO/LUMO Energy Levels | Cyclic Voltammetry (CV) | HOMO: -5.0 to -5.4 eV; LUMO: -2.0 to -2.5 eV |
| Hole Mobility | Space-Charge Limited Current (SCLC) | 10⁻⁵ to 10⁻³ cm²V⁻¹s⁻¹ |
| Optical Bandgap | UV-Vis Spectroscopy | > 3.0 eV |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Decomposition temperature > 300 °C |
Device Performance
The performance of the fabricated PSCs is evaluated under standard test conditions (AM 1.5G illumination, 100 mW/cm²).
| Parameter | Description | Representative Values for Diphenylamine-based HTMs |
| Power Conversion Efficiency (PCE) | Overall efficiency of the solar cell | 18 - 22 % |
| Open-Circuit Voltage (Voc) | Maximum voltage at zero current | 1.0 - 1.15 V |
| Short-Circuit Current Density (Jsc) | Maximum current at zero voltage | 20 - 24 mA/cm² |
| Fill Factor (FF) | Ratio of maximum power to Voc x Jsc | 75 - 82 % |
Note: The performance values provided are representative of high-performing diphenylamine-based HTMs and serve as a benchmark for new material development. Actual performance will depend on the specific molecular structure, device architecture, and fabrication conditions.
Conclusion and Future Outlook
Diphenylamine-based molecules represent a promising class of hole transport materials for high-performance and stable perovskite solar cells. Their tunable electronic properties, good hole mobility, and relatively simple synthesis make them attractive alternatives to more expensive and less stable HTMs. The methodologies and protocols outlined in this application note provide a solid foundation for researchers to synthesize, fabricate, and characterize novel diphenylamine-based HTMs. Future research in this area will likely focus on the development of dopant-free HTMs with enhanced stability and the exploration of new molecular designs to further optimize the performance of perovskite solar cells.
References
-
Comparative Study of Iminodibenzyl and Diphenylamine Derivatives as Hole Transport Materials in Inverted Perovskite Solar Cells. PubMed Central. [Link]
-
Boosting inverted perovskite solar cell performance by using 9,9-bis(4-diphenylaminophenyl)fluorene functionalized with tripheny. SciSpace. [Link]
-
Efficient perovskite solar cells with 13.63 % efficiency based on planar triphenylamine hole conductors. Semantic Scholar. [Link]
-
Perovskite solar cells. Springer Nature Experiments. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Diphenylamine. ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Perovskite Solar Cells Advanced Optoelectrical Characterizations & Simulations: Webinar. YouTube. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
HOMO-LUMO maps of compounds 4 and 7. ResearchGate. [Link]
-
Highly efficient perovskite solar cells enhanced by biphenyl-4,4-dithiol. ResearchGate. [Link]
-
Figure S1. 1 H-NMR of 4,4'-bis(hexyloxyphenyl)benzophenone. ResearchGate. [Link]
-
Detailed protocol for fabrication of perovskite solar cells. YouTube. [Link]
-
Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. Frontiers. [Link]
-
Interfacial versus Bulk Properties of Hole-Transporting Materials for Perovskite Solar Cells: Isomeric Triphenylamine-Based Enamine. KTU ePubl. [Link]
-
The evolution of triphenylamine hole transport materials for efficient perovskite solar cells. Chemical Society Reviews (RSC Publishing). [Link]
-
HOMO and LUMO energy levels of triphenylamine derivative dyes... ResearchGate. [Link]
-
Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. PubMed Central. [Link]
-
Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. ChemRxiv. [Link]
-
Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. Material Science Research India. [Link]
-
Hole-transporting materials for Perovskite solar cells: a chemical approach. YouTube. [Link]
-
Synthesis and Anticonvulsant Activity Evaluation of 3-alkoxy-4-(4-(hexyloxy/heptyloxy)phenyl)-4H-1,2,4 -triazole. ResearchGate. [Link]
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- 1. Perovskite solar cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Frontiers | Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study [frontiersin.org]
- 3. The evolution of triphenylamine hole transport materials for efficient perovskite solar cells - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
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- 6. researchgate.net [researchgate.net]
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Application Note: P-type Doping of Bis(4-(hexyloxy)phenyl)amine (HOPA) with LiTFSI and t-BP for Enhanced Hole Transport in Optoelectronic Applications
For Research Use Only. Audience: Researchers, scientists, and drug development professionals.
Introduction
Bis(4-(hexyloxy)phenyl)amine, hereafter referred to as HOPA, is a promising organic semiconductor for application as a hole transport material (HTM) in various optoelectronic devices, including perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). The efficiency of these devices is critically dependent on the charge carrier mobility and conductivity of the HTM layer. In its pristine state, HOPA, like many other organic HTMs, exhibits relatively low conductivity. Chemical doping is a widely employed strategy to enhance the hole conductivity of these materials. This application note provides a detailed protocol for the p-type doping of HOPA using lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) as the oxidizing agent and 4-tert-butylpyridine (t-BP) as an additive.
The Science of Doping: Mechanism and Component Roles
The process of doping HOPA with LiTFSI and t-BP is a synergistic interplay of chemical and physical phenomena designed to increase the density of mobile hole carriers, thereby improving the conductivity of the HTM layer.
The Role of LiTFSI
LiTFSI is the primary p-doping agent. In the presence of oxygen and moisture, the TFSI⁻ anion facilitates the oxidation of the HOPA molecule (HOPA⁰) to its radical cation (HOPA⁺). This oxidation process generates a hole on the HOPA molecule, which can then contribute to charge transport. The Li⁺ cation is believed to play a role in stabilizing the generated radical cation and improving the overall conductivity.[1] The doping mechanism can be summarized as:
HOPA⁰ + LiTFSI --(O₂, H₂O)--> HOPA⁺•TFSI⁻ + Li⁺
This oxidation effectively increases the number of charge carriers (holes) in the HOPA film.
The Multifaceted Role of t-BP
4-tert-butylpyridine (t-BP) is a crucial additive that performs several functions to enhance the performance and stability of the doped HTM layer and the overall device.[2][3] Its roles include:
-
Improved Dopant Solubility and Uniformity: t-BP helps to dissolve LiTFSI in the host organic semiconductor solution, preventing the aggregation of the salt and promoting a more uniform distribution of the dopant throughout the HOPA film.[4]
-
Morphology Control: The presence of t-BP can influence the morphology of the perovskite layer underneath, potentially passivating defects at the perovskite/HTM interface.[2]
-
De-aggregation of HTM: t-BP can prevent the aggregation of HTM molecules, leading to smoother and more uniform films.
-
Proton Scavenging: t-BP can act as a weak base to scavenge protons that may be present, which can passivate surface trap states and improve device stability.
However, it is important to note that the concentration of t-BP must be carefully optimized, as excessive amounts can have detrimental effects on device performance and long-term stability.[4]
Experimental Protocol: Preparation of Doped HOPA Solution and Thin Film Fabrication
This protocol provides a general guideline for the preparation of a doped HOPA solution and its subsequent deposition as a thin film. The concentrations and spin-coating parameters provided are typical starting points and should be optimized for specific experimental conditions and device architectures.
Materials and Equipment
| Material/Equipment | Specifications |
| This compound (HOPA) | High purity (>99%) |
| Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) | High purity (>99%) |
| 4-tert-butylpyridine (t-BP) | Anhydrous, >98% |
| Chlorobenzene | Anhydrous, >99.8% |
| Acetonitrile | Anhydrous, >99.8% |
| Spin-coater | |
| Hotplate | |
| Inert atmosphere glovebox | (Recommended) |
Preparation of Stock Solutions
It is recommended to prepare stock solutions of the dopants to ensure accurate and reproducible concentrations.
-
LiTFSI Stock Solution: Dissolve 520 mg of LiTFSI in 1 mL of acetonitrile.
-
t-BP Stock Solution: t-BP is a liquid and can be used directly.
Preparation of the Doped HOPA Solution
The following procedure is for the preparation of a 1 mL solution of HOPA in chlorobenzene with typical molar ratios of dopants.
| Parameter | Value | Notes |
| HOPA Concentration | 70-90 mg/mL | Adjust based on desired film thickness. |
| LiTFSI Molar Ratio (to HOPA) | 0.15 - 0.25 | A common starting range. |
| t-BP Molar Ratio (to HOPA) | 0.5 - 1.0 | A common starting range. |
Step-by-step procedure:
-
In a clean vial, weigh out the desired amount of HOPA.
-
Add the corresponding volume of chlorobenzene to achieve the target concentration.
-
Stir the solution at room temperature until the HOPA is fully dissolved.
-
Add the calculated volume of the LiTFSI stock solution to the HOPA solution.
-
Add the calculated volume of t-BP to the solution.
-
Stir the final solution for at least 1-2 hours at room temperature to ensure homogeneity. The solution should be prepared fresh before use.
Thin Film Fabrication by Spin-Coating
The doped HOPA solution is typically deposited onto a substrate (e.g., perovskite-coated substrate) via spin-coating.
| Parameter | Value | Notes |
| Spin Speed (Step 1) | 1000 - 2000 rpm | For initial spreading. |
| Spin Time (Step 1) | 5 - 10 s | |
| Spin Speed (Step 2) | 3000 - 5000 rpm | To achieve desired thickness. |
| Spin Time (Step 2) | 20 - 40 s | |
| Annealing Temperature | 70 - 100 °C | To remove residual solvent. |
| Annealing Time | 5 - 15 min |
Step-by-step procedure:
-
Ensure the substrate is clean and ready for deposition.
-
Transfer the substrate to the spin-coater.
-
Dispense an ample amount of the doped HOPA solution to cover the center of the substrate.
-
Start the spin-coating program with the optimized parameters.
-
After spin-coating, transfer the substrate to a hotplate and anneal at the specified temperature and time.
-
All steps are ideally performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize exposure to moisture and oxygen, which can affect the doping process and device stability.
Visualization of the Doping Workflow
The following diagram illustrates the key steps in the preparation and deposition of the doped HOPA layer.
Caption: Workflow for preparing and depositing the doped HOPA film.
Characterization and Optimization
To achieve optimal device performance, it is crucial to characterize the doped HOPA films and systematically optimize the doping concentrations and processing parameters. Key characterization techniques include:
-
UV-Vis Spectroscopy: To confirm the oxidation of HOPA by observing the emergence of the characteristic absorption peak of the HOPA radical cation.
-
Conductivity Measurements: Using methods like the four-point probe technique to quantify the improvement in film conductivity upon doping.
-
Atomic Force Microscopy (AFM): To investigate the surface morphology and roughness of the doped films.
-
Device Fabrication and Testing: Ultimately, the performance of the doped HOPA layer should be evaluated by fabricating and characterizing the complete optoelectronic device (e.g., a perovskite solar cell) and measuring key metrics such as power conversion efficiency, fill factor, open-circuit voltage, and short-circuit current density.
Safety Precautions
-
Always work in a well-ventilated area or a fume hood when handling organic solvents.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
LiTFSI is hygroscopic and should be handled in a dry environment.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The p-type doping of this compound with LiTFSI and t-BP is a critical step in enhancing its performance as a hole transport material in optoelectronic devices. The protocol outlined in this application note provides a solid foundation for researchers to begin their investigations. It is imperative to recognize that the optimal doping conditions are highly dependent on the specific device architecture, processing environment, and the quality of the materials used. Therefore, a systematic optimization of the doping ratios and fabrication parameters is essential to unlock the full potential of HOPA in high-performance devices.
References
- Calahorra, Y. et al. Investigating the role of 4-tert butylpyridine in perovskite solar cells. Journal of Materials Chemistry A4, 15949-15956 (2016).
- Wang, Q. et al. Unveiling the Role of tBP–LiTFSI Complexes in Perovskite Solar Cells. ACS Energy Letters3, 2831-2837 (2018).
- He, D. M. et al. Doping organic hole-transport materials for high-performance perovskite solar cells. Journal of Semiconductors44, 020202 (2023).
- Abdi-Jalebi, M. et al. Lithium salts as “redox active” p-type dopants for organic semiconductors and their impact in solid-state dye-sensitized solar cells.
Sources
Application Notes and Protocols for Thin Film Deposition of Bis(4-(hexyloxy)phenyl)amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction
Bis(4-(hexyloxy)phenyl)amine is a diarylamine derivative with significant potential in the fields of organic electronics and materials science. Its molecular structure, characterized by a central amine core functionalized with two hexyloxy-substituted phenyl rings, imparts desirable electronic and physical properties for applications in optoelectronic devices. This document provides a comprehensive guide to the deposition of high-quality thin films of this compound, a critical step for its integration and performance in devices such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and perovskite solar cells.[1][2] The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and optimal film characteristics.
Material Properties: A Foundation for Deposition Strategy
A thorough understanding of the physicochemical properties of this compound is paramount for selecting and optimizing thin film deposition techniques. Key properties are summarized in the table below. The compound's solubility in common organic solvents and its defined melting point make it amenable to both solution-based and vacuum deposition methods.
| Property | Value | Source | Significance for Deposition |
| Molecular Formula | C₂₄H₃₅NO₂ | N/A | Fundamental molecular information. |
| Molecular Weight | 369.55 g/mol | N/A | Influences evaporation characteristics and solution concentration calculations. |
| Appearance | White to light yellow powder/crystal | N/A | Indicator of material purity. |
| Melting Point | 77.0 - 81.0 °C | N/A | Critical parameter for setting the source temperature in thermal evaporation to achieve controlled sublimation without decomposition. |
| Solubility | Soluble in dichloromethane and hexane | [1] | Enables the use of solution-based deposition techniques such as spin coating. The choice of solvent will impact solution viscosity, drying time, and resulting film morphology. |
| Thermal Decomposition | Data not explicitly available. As a general guideline for diarylamine compounds, significant decomposition is expected at temperatures considerably above the melting point. A conservative upper limit for processing should be maintained. | N/A | Essential for defining the upper-temperature limit during thermal evaporation to prevent molecular degradation and ensure the integrity of the deposited film. |
Thin Film Deposition Techniques: A Comparative Overview
The choice of deposition technique is dictated by the desired film characteristics, substrate compatibility, and scalability of the fabrication process. For this compound, two primary methods are recommended: Spin Coating for rapid, lab-scale solution-based deposition, and Thermal Evaporation for high-purity, uniform films in a vacuum environment.
Logical Workflow for Deposition Method Selection
Caption: Decision workflow for selecting the appropriate deposition technique for this compound based on experimental requirements.
Application Protocol 1: Spin Coating
Spin coating is a widely used technique for depositing uniform thin films from a solution. The process involves dispensing a solution of the material onto a spinning substrate, where centrifugal force spreads the liquid and solvent evaporation leaves a solid film.
Causality in Spin Coating Parameters
The final thickness and quality of the spin-coated film are governed by a delicate interplay of several parameters. Understanding these relationships is key to achieving reproducible results.
Caption: Interplay of key parameters in the spin coating process and their effect on the final thin film properties.
Step-by-Step Protocol for Spin Coating this compound
1. Solution Preparation:
-
Rationale: The concentration of the solution is a primary determinant of the final film thickness. The choice of solvent is critical for ensuring complete dissolution and influencing the drying dynamics.
-
Protocol:
-
Prepare a stock solution of this compound in a high-purity solvent such as chlorobenzene, toluene, or dichloromethane. A starting concentration range of 5-20 mg/mL is recommended.
-
Use a volumetric flask for accurate concentration measurement.
-
Gently heat the solution (e.g., 40-50 °C) and stir using a magnetic stirrer until the material is fully dissolved.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities that could lead to defects in the thin film.
-
2. Substrate Preparation:
-
Rationale: A pristine substrate surface is crucial for good film adhesion and uniformity. The cleaning procedure should be tailored to the substrate material (e.g., glass, silicon, ITO-coated glass).
-
Protocol:
-
Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes immediately before deposition to remove any remaining organic residues and improve surface wettability.
-
3. Deposition:
-
Rationale: The spin speed and duration are the main parameters to control film thickness and ensure complete solvent evaporation. A two-step process can improve film uniformity.
-
Protocol:
-
Place the cleaned substrate on the spin coater chuck and ensure it is centered.
-
Dispense a sufficient amount of the filtered solution to cover the substrate surface (e.g., 100 µL for a 1x1 inch substrate).
-
Start the spin coater. A two-step program is recommended:
-
Step 1 (Spread): 500 rpm for 10 seconds to evenly distribute the solution.
-
Step 2 (Thinning): 2000-5000 rpm for 30-60 seconds to achieve the desired thickness.
-
-
The optimal spin speed will depend on the solution concentration and desired thickness. Higher speeds will result in thinner films.
-
4. Annealing:
-
Rationale: A post-deposition annealing step can improve the film's morphology and remove residual solvent. The annealing temperature should be below the material's melting point to avoid dewetting.
-
Protocol:
-
Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox or a vacuum oven.
-
Anneal the film at a temperature between 60 °C and 70 °C for 10-15 minutes.
-
5. Quality Control and Characterization:
-
Rationale: It is essential to verify the quality of the deposited film.
-
Protocol:
-
Visual Inspection: The film should be transparent and free of visible defects like pinholes or aggregates.
-
Thickness Measurement: Use a profilometer or ellipsometer to determine the film thickness.
-
Surface Morphology: Characterize the surface roughness and grain structure using Atomic Force Microscopy (AFM).
-
Optical Properties: Use UV-Vis spectroscopy to assess the film's absorption characteristics.
-
Application Protocol 2: Thermal Evaporation
Thermal evaporation is a physical vapor deposition technique that involves heating a source material in a high-vacuum chamber until it sublimes or evaporates. The vapor then travels in a straight line and condenses on a cooler substrate, forming a thin film. This method is ideal for producing high-purity, uniform films with precise thickness control.
Causality in Thermal Evaporation Parameters
The properties of the thermally evaporated film are primarily influenced by the deposition rate, substrate temperature, and vacuum level.
Caption: Key parameters in thermal evaporation and their influence on the resulting thin film characteristics.
Step-by-Step Protocol for Thermal Evaporation of this compound
1. Source Preparation:
-
Rationale: The choice of evaporation source (boat) material is important to prevent reactions with the source material. A clean source ensures high film purity.
-
Protocol:
-
Use a high-purity alumina or quartz crucible as the evaporation source.
-
Load a small amount (e.g., 10-20 mg) of this compound powder into the crucible.
-
Ensure the crucible is clean before loading the material.
-
2. Substrate Preparation:
-
Rationale: As with spin coating, a clean substrate surface is essential for good film quality.
-
Protocol:
-
Follow the same substrate cleaning procedure as described in the spin coating protocol (Section 1.2).
-
Mount the cleaned substrates onto the substrate holder in the vacuum chamber.
-
3. Deposition:
-
Rationale: A high vacuum is necessary to ensure a long mean free path for the evaporated molecules, leading to a uniform and pure film. The deposition rate and substrate temperature are critical for controlling the film's morphology.
-
Protocol:
-
Evacuate the deposition chamber to a base pressure of at least 1 x 10⁻⁶ Torr.
-
Slowly ramp up the current to the evaporation source to heat the this compound.
-
Monitor the deposition rate using a quartz crystal microbalance (QCM). A typical deposition rate for small organic molecules is 0.1-1.0 Å/s.
-
The source temperature will need to be carefully controlled to maintain a stable deposition rate. Given the melting point of 77-81 °C, the source temperature will likely be in the range of 80-120 °C, but this should be determined empirically.
-
The substrate can be kept at room temperature or heated/cooled to influence film morphology. For amorphous films, room temperature is typically sufficient.
-
Once the desired film thickness is reached, close the shutter and ramp down the source power.
-
Allow the chamber to cool before venting with an inert gas like nitrogen.
-
4. Quality Control and Characterization:
-
Rationale: Similar to solution-processed films, vacuum-deposited films require thorough characterization.
-
Protocol:
-
Thickness and Rate Monitoring: In-situ monitoring with a QCM is standard. Ex-situ verification with a profilometer or ellipsometer is recommended.
-
Surface Analysis: AFM is used to assess surface roughness and morphology.
-
Purity and Composition: X-ray Photoelectron Spectroscopy (XPS) can be used to verify the chemical composition and purity of the film.
-
Optical and Electronic Properties: UV-Vis spectroscopy and electrical characterization (e.g., in a transistor or diode structure) should be performed to evaluate the film's functional properties.
-
Conclusion
The successful deposition of high-quality this compound thin films is a critical enabler for its application in advanced electronic and optoelectronic devices. Both spin coating and thermal evaporation are viable techniques, each with distinct advantages. Spin coating offers a rapid and cost-effective method for solution-based processing, while thermal evaporation provides unparalleled control over film purity, thickness, and uniformity. By carefully controlling the key parameters outlined in these protocols and understanding the underlying scientific principles, researchers can reliably fabricate high-performance thin films of this compound for a wide range of applications.
References
-
Bucevicius, J., et al. (2021). N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine. Molbank, 2021(4), M1290. [Link]
-
Bucevicius, J., et al. (2021). (PDF) N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine. ResearchGate. [Link]
Sources
Application Note & Protocol Guide: Characterization of Bis(4-(hexyloxy)phenyl)amine for Hole Transport Layer Applications
Abstract: This document provides a comprehensive guide for the characterization of Bis(4-(hexyloxy)phenyl)amine, a promising organic semiconductor, for its application as a Hole Transport Layer (HTL) in optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). We detail the essential experimental protocols, explain the scientific rationale behind these procedures, and provide a framework for interpreting the resulting data. This guide is intended for researchers and scientists in materials science and electronic device engineering.
Introduction: The Critical Role of Hole Transport Layers
In the architecture of modern optoelectronic devices, the Hole Transport Layer (HTL) is a pivotal component that governs overall performance, efficiency, and stability. An effective HTL must exhibit several key characteristics: high hole mobility for efficient charge transport, a suitable highest occupied molecular orbital (HOMO) energy level for seamless charge injection from the adjacent active layer, and robust thermal and morphological stability to ensure long device lifetimes.
This compound, with its triarylamine core functionalized with hexyloxy chains, presents itself as a compelling candidate for HTL applications. The electron-rich amine core is conducive to hole transport, while the alkyl chains can enhance solubility and influence film morphology. This guide outlines a systematic approach to thoroughly characterize this material and validate its suitability as a high-performance HTL.
Foundational Material Characterization
Before integration into a device, the intrinsic properties of this compound must be rigorously assessed. These properties form the basis of its performance as an HTL.
Energy Level Determination via Cyclic Voltammetry (CV)
Expertise & Experience: The HOMO energy level is arguably the most critical parameter for an HTL, as it dictates the energy barrier for hole extraction from the perovskite or emissive layer. A misalignment can lead to significant voltage losses and poor device efficiency.[1] Cyclic voltammetry is a standard and accessible electrochemical technique to estimate the HOMO and LUMO levels of a material in solution.
Protocol:
-
Solution Preparation: Prepare a dilute solution (approx. 1 mM) of this compound in an appropriate anhydrous solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Electrochemical Cell Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel reference electrode (SCE).
-
Ferrocene Calibration: Record the cyclic voltammogram of a ferrocene/ferrocenium (Fc/Fc⁺) redox couple under the same conditions. The Fc/Fc⁺ couple serves as an internal standard, with a known absolute energy level of -4.8 eV relative to the vacuum.
-
Measurement: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen. Scan the potential to measure the onset of the first oxidation peak (E_ox) of this compound.
-
Calculation: The HOMO energy level can be estimated using the following empirical formula:
-
HOMO (eV) = -e [ (E_ox vs Fc/Fc⁺) + 4.8 ]
-
Where E_ox vs Fc/Fc⁺ is the onset oxidation potential of the compound relative to the E₁/₂ of the ferrocene internal standard.
-
Thermal Stability Analysis
Expertise & Experience: Device fabrication often involves thermal annealing steps, and operational devices generate heat.[2] Therefore, the HTL material must be thermally stable to prevent degradation, which would compromise the device's longevity.[3][4] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques to probe this stability.[2]
Protocol for Thermogravimetric Analysis (TGA):
-
Sample Preparation: Place a small amount (5-10 mg) of this compound powder into a TGA crucible (typically alumina or platinum).
-
Instrument Setup: Place the crucible in the TGA furnace.
-
Measurement: Heat the sample under a continuous nitrogen flow from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Interpretation: The TGA curve plots mass loss versus temperature. The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs. A high Td is indicative of good thermal stability.
Protocol for Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Seal a small amount (5-10 mg) of the material in a DSC pan.
-
Measurement: Heat the sample at a controlled rate (e.g., 10 °C/min) to identify the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). Then, cool the sample and reheat it to observe the thermal history.
-
Data Interpretation: The glass transition temperature (Tg) is particularly important for amorphous organic materials. A high Tg indicates better morphological stability at elevated temperatures, preventing the film from crystallizing or deforming, which could lead to device failure.[3]
| Property | Technique | Typical Parameter | Significance |
| HOMO Energy Level | Cyclic Voltammetry (CV) | Onset Oxidation Potential (E_ox) | Determines hole injection barrier |
| Thermal Decomposition | Thermogravimetric Analysis (TGA) | Decomposition Temperature (Td) | Indicates material stability at high temperatures[2] |
| Phase Transitions | Differential Scanning Calorimetry (DSC) | Glass Transition Temperature (Tg) | Relates to morphological stability of the thin film[3] |
Thin-Film Characterization
The performance of an HTL is not solely dependent on its bulk properties but is heavily influenced by its characteristics when processed into a thin film.
Workflow for HTL Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a novel HTL material like this compound.
Caption: Workflow for HTL material characterization.
Hole Mobility Measurement using Space-Charge Limited Current (SCLC)
Expertise & Experience: Hole mobility (μ) is a measure of how quickly holes can move through the material under an electric field. High mobility is essential for minimizing resistive losses and ensuring efficient charge extraction. The SCLC method is a reliable technique for determining carrier mobility in thin films by analyzing the current-voltage (J-V) characteristics of a hole-only device.[5][6][7]
Protocol:
-
Device Fabrication: Fabricate a hole-only device with the structure: ITO / PEDOT:PSS / this compound / High Work Function Metal (e.g., Au or MoO₃/Au).
-
Substrate Cleaning: Sequentially clean an ITO-coated glass substrate using detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry with N₂ gas and treat with UV-Ozone for 15 minutes.
-
PEDOT:PSS Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO to act as a hole injection layer and smooth the surface. Anneal according to the manufacturer's specifications.
-
HTL Deposition: Inside a nitrogen-filled glovebox, spin-coat a solution of this compound (e.g., 10-20 mg/mL in chlorobenzene) onto the PEDOT:PSS layer. Anneal the film (e.g., at 80-100 °C) to remove residual solvent. The film thickness should be around 100-200 nm.
-
Top Electrode Deposition: Thermally evaporate the top electrode (e.g., 10 nm MoO₃ followed by 100 nm Au) through a shadow mask to define the active area of the device.
-
-
J-V Measurement: Measure the current density-voltage (J-V) characteristics of the device in the dark.
-
Data Analysis: At higher voltages, the current becomes limited by the buildup of space charge. In this region, the J-V relationship is described by the Mott-Gurney law for a trap-free semiconductor:
-
J = (9/8) * ε₀ * εᵣ * μ * (V² / L³)
-
Where J is the current density, V is the applied voltage, L is the thickness of the organic layer, ε₀ is the permittivity of free space, and εᵣ is the relative permittivity of the material (typically assumed to be ~3 for organic semiconductors).
-
-
Mobility Calculation: Plot J vs. V² on a log-log scale. The linear region of this plot corresponds to the SCLC regime. The hole mobility (μ) can be extracted from the slope of this linear fit.
Caption: Structure of a hole-only device for SCLC measurement.
Device Integration and Performance Evaluation
The ultimate validation of an HTL is its performance within a complete optoelectronic device. Here, we outline the fabrication and characterization of a standard n-i-p perovskite solar cell.
Perovskite Solar Cell (n-i-p) Fabrication Protocol
Trustworthiness: This protocol describes a standard, reproducible architecture for testing HTL performance. Each step is critical for achieving high-quality perovskite films and reliable device metrics.[8][9][10]
-
ETL Deposition: On a cleaned FTO-coated glass substrate, deposit an electron transport layer (ETL), such as a compact TiO₂ layer followed by a mesoporous TiO₂ layer, or a SnO₂ nanoparticle layer. Anneal at high temperature (sintering).
-
Perovskite Layer Deposition: Transfer the substrates to a nitrogen-filled glovebox. Deposit the perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent system) via a one-step spin-coating method. During the spin-coating, an anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce rapid crystallization, resulting in a dense, pinhole-free film. Anneal the film at ~100-150 °C.
-
HTL Deposition: Prepare a solution of this compound in a solvent like chlorobenzene. Often, additives like bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (tBP) are included to dope the HTL, thereby increasing its conductivity and improving energy level alignment.[1] Spin-coat this HTL solution onto the perovskite layer.
-
Top Electrode Deposition: Complete the device by thermally evaporating a gold (Au) or silver (Ag) top electrode through a shadow mask.
Caption: Architecture of an n-i-p perovskite solar cell.
Performance Metrics
Trustworthiness: Device performance must be measured under standardized conditions to allow for meaningful comparison. For solar cells, this is typically AM 1.5G illumination at 100 mW/cm² (1 sun).
-
Current Density-Voltage (J-V) Measurement: Use a solar simulator and a source measure unit to record the J-V curve of the cell under illumination.
-
Key Parameter Extraction: From the J-V curve, extract the four critical performance metrics:
-
Open-Circuit Voltage (Voc): The voltage at zero current. Influenced by the energy level alignment of the HTL.
-
Short-Circuit Current Density (Jsc): The current density at zero voltage. Related to light absorption and charge extraction efficiency.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, related to the series and shunt resistance of the cell.
-
Power Conversion Efficiency (PCE): The overall efficiency of the device, calculated as:
-
PCE (%) = (Voc * Jsc * FF) / P_in * 100
-
Where P_in is the power density of the incident light (100 mW/cm²).
-
-
| Parameter | Symbol | Description | Ideal HTL Contribution |
| Power Conversion Efficiency | PCE | Overall device efficiency | Maximizes PCE |
| Open-Circuit Voltage | Voc | Maximum voltage from the cell | High Voc due to good energy alignment |
| Short-Circuit Current | Jsc | Maximum current from the cell | High Jsc via efficient hole extraction |
| Fill Factor | FF | "Squareness" of the J-V curve | High FF from low series resistance (high mobility) |
Conclusion
The systematic characterization outlined in this guide provides a robust framework for evaluating this compound as a hole transport layer. By methodically assessing its fundamental electronic and thermal properties, thin-film characteristics, and ultimate performance in a device, researchers can gain a comprehensive understanding of its potential. This structured approach, grounded in established scientific protocols, ensures the generation of reliable and comparable data, accelerating the development of next-generation optoelectronic technologies.
References
-
ResearchGate. (n.d.). Calculation of ionization potential of amorphous organic thin-films using solvation model and DFT. Retrieved January 19, 2026, from [Link]
-
AIP Publishing. (2018). Application of MIS-CELIV technique to measure hole mobility of hole-transport material for organic light-emitting diodes. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Techniques for characterization of charge carrier mobility in organic semiconductors. Retrieved January 19, 2026, from [Link]
-
AIP Publishing. (2004). Hole mobility in organic single crystals measured by a “flip-crystal” field-effect technique. Journal of Applied Physics. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). First-principles measurements of charge mobility in organic semiconductors: Valence hole-vibration coupling in organic ultrathin films. Retrieved January 19, 2026, from [Link]
-
RSC Publishing. (2017). Investigation of the hole transport characterization and mechanisms in co-evaporated organic semiconductor mixtures. Retrieved January 19, 2026, from [Link]
-
ACS Publications. (n.d.). Strategic Design, Synthesis, and Computational Characterization of Hole Transport Materials for Lead-Free Perovskite Solar Cells. ACS Sustainable Chemistry & Engineering. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2020). Progress in organic semiconducting materials with high thermal stability for organic light-emitting devices. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Hole transport and extraction characterizations. Retrieved January 19, 2026, from [Link]
-
The Korean Institute of Metals and Materials. (n.d.). Characterization of Hole Transport Layer in Perovskite Solar Cell via Its Performance and Electronic Structure. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Molecular orientation and thermal stability of thin-film organic semiconductors. Retrieved January 19, 2026, from [Link]
-
ACS Publications. (2022). Improving the Thermal Stability of Organic Solar Cells via Crystallinity Control. ACS Applied Energy Materials. Retrieved January 19, 2026, from [Link]
-
OSTI.GOV. (2018). Scalable fabrication of perovskite solar cells. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Fabrication of High-Efficiency Perovskite Solar Cells. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Optimized organometal halide perovskite solar cell fabrication through control of nanoparticle crystal patterning. Retrieved January 19, 2026, from [Link]
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"Bis(4-(hexyloxy)phenyl)amine" in organic light-emitting diode (OLED) fabrication
An In-Depth Technical Guide to the Application of Bis(4-(hexyloxy)phenyl)amine in Organic Light-Emitting Diode (OLED) Fabrication
Introduction: The Role of Diarylamines in Solution-Processed OLEDs
The advancement of Organic Light-Emitting Diodes (OLEDs) for displays and solid-state lighting is intrinsically linked to the development of high-performance organic semiconductor materials. Among these, hole-transporting materials (HTMs) are critical for ensuring efficient device operation.[1][2] They facilitate the injection of positive charge carriers (holes) from the anode and their transport to the emissive layer, where they recombine with electrons to generate light. An ideal HTM must possess high charge carrier mobility, appropriate energy levels for seamless charge injection, and excellent thermal and morphological stability.[2]
This compound is a diarylamine derivative that has emerged as a promising HTM, particularly for OLEDs fabricated via solution-processing techniques.[3] Its molecular structure, featuring a hole-transporting diarylamine core functionalized with two hexyloxy side chains, provides a unique combination of electronic functionality and processing advantages. The long alkyl chains enhance its solubility in common organic solvents, enabling the formation of uniform, high-quality thin films through methods like spin-coating, which are essential for manufacturing low-cost and large-area devices.[3]
This guide provides a comprehensive overview of this compound, from its chemical synthesis to its detailed application in the fabrication and characterization of OLEDs, designed for researchers and scientists in the field of organic electronics.
Part 1: Material Synthesis and Properties
Synthesis via Buchwald-Hartwig Amination
The synthesis of this compound is typically achieved through a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. This method is highly efficient for forming carbon-nitrogen bonds. The reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a phosphine ligand.
A representative synthetic protocol involves:
-
Reactants : 4-hexyloxyaniline and 1-bromo-4-(hexyloxy)benzene.
-
Catalyst System : A palladium source such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a bulky electron-rich phosphine ligand (e.g., Xantphos or Tri-tert-butylphosphine).
-
Base : A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used to deprotonate the amine.
-
Solvent : Anhydrous toluene is commonly used as the reaction solvent.
The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. After the reaction is complete, the crude product is purified using column chromatography on silica gel to yield the pure this compound.[4] The final product's identity and purity are rigorously confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.
Key Physicochemical Properties
The performance of this compound as an HTM is dictated by its electronic and physical properties.
| Property | Typical Value / Description | Significance in OLEDs |
| Highest Occupied Molecular Orbital (HOMO) | ~ -5.1 to -5.3 eV | Determines the energy barrier for hole injection from the anode (typically ITO, with a work function of ~4.8 eV). A well-aligned HOMO level minimizes injection losses.[5] |
| Hole Mobility | > 10⁻⁴ cm²/V·s | A higher mobility ensures efficient transport of holes to the emissive layer, enabling high current densities at low operating voltages.[2] |
| Glass Transition Temperature (Tg) | Moderate to high | A high Tg indicates good thermal stability, preventing morphological changes or crystallization of the thin film during device operation, which enhances device lifetime. |
| Solubility | High in common organic solvents (e.g., chlorobenzene, toluene, xylene) | Crucial for fabricating devices using cost-effective solution-based methods like spin-coating, inkjet printing, or slot-die coating.[3] |
Part 2: Experimental Protocols for OLED Fabrication
The following section details a step-by-step workflow for fabricating a multilayer, solution-processed OLED using this compound as the hole-transporting layer. All solution preparation and device fabrication steps involving organic materials should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from oxygen and moisture.
Workflow Overview
Caption: Step-by-step workflow for OLED fabrication.
Detailed Protocol
Step 1: Substrate Preparation (ITO-coated Glass) The quality of the anode substrate is paramount for achieving high-performance devices.
-
Load indium tin oxide (ITO) coated glass substrates into a substrate holder.
-
Sequentially sonicate the substrates for 15 minutes each in baths of laboratory-grade detergent, deionized water, acetone, and finally isopropanol.
-
Dry the substrates thoroughly using a stream of high-purity nitrogen gas.
-
Immediately transfer the cleaned substrates to a plasma cleaner or UV-ozone cleaner. Treat the ITO surface for 5-10 minutes. This step removes organic residues and increases the ITO work function, which aids in hole injection.[5]
Step 2: Hole-Transporting Layer (HTL) Solution
-
Prepare a solution of this compound in an appropriate solvent (e.g., chlorobenzene) at a concentration of 5-10 mg/mL.
-
Stir the mixture on a magnetic stir plate at room temperature until the material is fully dissolved. Gentle heating (~40-50 °C) can be used to expedite dissolution.
-
Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities that could cause short circuits in the final device.
Step 3: HTL Deposition
-
Transfer the cleaned ITO substrates into a nitrogen-filled glovebox.
-
Place a substrate onto the chuck of a spin-coater.
-
Dispense a sufficient amount of the filtered HTL solution to cover the substrate surface.
-
Spin-coat the film using a two-step program: a slow spin (e.g., 500 rpm for 5 seconds) to spread the solution, followed by a fast spin (e.g., 3000 rpm for 45 seconds) to achieve the desired thickness (~30-40 nm).
-
Transfer the coated substrate to a hotplate inside the glovebox and anneal at 110 °C for 10 minutes to remove residual solvent and improve film morphology.
Step 4: Emissive and Electron-Transport Layer Deposition
-
Following the HTL, the subsequent layers—emissive layer (EML) and electron-transport layer (ETL)—are deposited.[6] The EML can also be solution-processed by spin-coating a solution of a host material doped with an emissive guest.
-
For a typical hybrid solution/evaporation process, the EML is spin-coated and annealed, similar to the HTL.[7][8]
-
The device is then transferred to a high-vacuum thermal evaporator (<10⁻⁶ Torr) for the deposition of the ETL (e.g., TPBi) and the cathode.
Step 5: Cathode Deposition and Encapsulation
-
A thin electron-injection layer (EIL) like lithium fluoride (LiF, ~1 nm) is evaporated, followed by a thicker metal cathode (e.g., Aluminum, ~100 nm).
-
After cathode deposition, the device must be encapsulated (e.g., with UV-cured epoxy and a cover glass) inside the glovebox to protect the sensitive organic layers from degradation by atmospheric oxygen and moisture.
Part 3: Device Architecture and Characterization
Device Structure and Energy Levels
A typical multilayer OLED structure is designed to facilitate efficient charge injection, transport, and recombination within the emissive layer. The energy level alignment between adjacent layers is crucial for minimizing voltage losses.
Caption: OLED device architecture and corresponding energy level diagram.
Performance Characterization
After fabrication, the device's performance is evaluated using a specialized measurement system.
-
Current Density-Voltage-Luminance (J-V-L): A source meter applies a voltage sweep to the device while a calibrated photodetector measures the light output (luminance, in cd/m²). This data reveals the turn-on voltage, operating voltage, and maximum brightness.
-
Electroluminescence (EL) Spectrum: A spectrometer captures the emission spectrum at a given voltage. This determines the color coordinates (CIE) of the emitted light.
-
External Quantum Efficiency (EQE): EQE is the ratio of photons emitted from the device to the electrons injected. It is calculated from the J-V-L and EL data and is a key metric for device efficiency.
-
Device Lifetime: The operational stability is tested by monitoring the time it takes for the luminance to decay to 50% of its initial value (LT50) under a constant current density.
References
Sources
- 1. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Solution-processed OLEDs for printing displays - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Solution-Processed OLED Based on a Mixed-Ligand Europium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lumtec.com.tw [lumtec.com.tw]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. iris.uniss.it [iris.uniss.it]
- 13. 1158909-71-7|this compound|BLD Pharm [bldpharm.com]
- 14. Efficient Exciplex-Based Deep-Blue Organic Light-Emitting Diodes Employing a Bis(4-fluorophenyl)amine-Substituted Heptazine Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Bis(4-(hexyloxy)phenyl)amine: A Detailed Protocol for a Key Hole-Transporting Material Intermediate
Abstract
Diarylamines are a cornerstone of modern materials science and medicinal chemistry, finding extensive application as hole-transporting materials (HTMs) in organic electronics and as scaffolds in pharmacologically active compounds.[1] This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of Bis(4-(hexyloxy)phenyl)amine, a symmetrical diarylamine with potential applications in organic light-emitting diodes (OLEDs) and perovskite solar cells.[2] The synthesis is achieved via a palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile method for the formation of C-N bonds.[3] This guide is designed to be self-contained, offering detailed procedural instructions, explanations of the underlying chemical principles, and a complete validation workflow to ensure the synthesis of the target compound with high purity.
Introduction
The efficient formation of carbon-nitrogen (C-N) bonds is a paramount challenge in organic synthesis. The Buchwald-Hartwig amination has emerged as a transformative tool, largely replacing harsher, traditional methods for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance.[3] The reaction facilitates the coupling of an amine with an aryl halide, catalyzed by a palladium complex. The choice of a bulky, electron-rich phosphine ligand is critical to the success of this reaction, as it facilitates both the initial oxidative addition of the palladium(0) catalyst to the aryl halide and the final reductive elimination step that forms the desired product and regenerates the catalyst.[3]
This compound is a valuable molecule for research in materials science. The hexyloxy chains enhance solubility in organic solvents, a crucial property for device fabrication, while the diarylamine core provides the necessary electronic properties for hole transport.[2] This protocol details a reliable method for the synthesis of this target molecule, starting from commercially available precursors.
Reaction Scheme
The synthesis of this compound is accomplished by the palladium-catalyzed cross-coupling of 4-(hexyloxy)aniline with 1-bromo-4-(hexyloxy)benzene.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Supplier | Purity |
| 4-(Hexyloxy)aniline | 39905-57-2 | 193.29 | Sigma-Aldrich | 99% |
| 1-Bromo-4-(hexyloxy)benzene | 30752-19-3 | 257.17 | Sigma-Aldrich | 97% |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | Sigma-Aldrich | - |
| XPhos | 564483-18-7 | 476.65 | Sigma-Aldrich | 98% |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | Sigma-Aldrich | 97% |
| Anhydrous Toluene | 108-88-3 | 92.14 | Sigma-Aldrich | 99.8% |
| Ethyl Acetate | 141-78-6 | 88.11 | Fisher Scientific | ACS Grade |
| Hexanes | 110-54-3 | 86.18 | Fisher Scientific | ACS Grade |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Sigma-Aldrich | ≥99% |
| Celite® 545 | 68855-54-9 | - | Sigma-Aldrich | - |
Equipment
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Septa and needles
-
Schlenk line or glovebox for inert atmosphere operations
-
Heating mantle with a temperature controller and oil bath
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Flash column chromatography system
-
Standard laboratory glassware
Step-by-Step Procedure
Caption: A streamlined workflow for the synthesis of this compound.
-
Preparation of the Reaction Vessel:
-
Place a 100 mL Schlenk flask containing a magnetic stir bar in an oven at 120 °C for at least 4 hours.
-
Allow the flask to cool to room temperature under a stream of argon or in a desiccator.
-
Equip the flask with a rubber septum.
-
-
Addition of Reagents:
-
Expertise & Experience: The order of addition is crucial to prevent catalyst deactivation. The solid reagents are added first, followed by the liquids.
-
In a glovebox or under a positive pressure of argon, add to the Schlenk flask:
-
1-Bromo-4-(hexyloxy)benzene (1.29 g, 5.0 mmol, 1.0 equiv)
-
4-(Hexyloxy)aniline (1.06 g, 5.5 mmol, 1.1 equiv)
-
Sodium tert-butoxide (0.67 g, 7.0 mmol, 1.4 equiv)
-
XPhos (95 mg, 0.2 mmol, 4 mol%)
-
Tris(dibenzylideneacetone)dipalladium(0) (46 mg, 0.05 mmol, 2 mol% Pd)
-
-
Seal the flask with the septum.
-
-
Reaction Setup:
-
Evacuate and backfill the flask with argon three times using a Schlenk line.
-
Using a syringe, add 25 mL of anhydrous toluene to the flask.
-
Trustworthiness: The use of anhydrous solvent and an inert atmosphere is critical for the catalytic cycle to proceed efficiently, as both the catalyst and the strong base are sensitive to moisture and oxygen.
-
-
Reaction Execution and Monitoring:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 18 hours.
-
Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate). The starting materials should be consumed, and a new, less polar spot corresponding to the product should appear.
-
-
Work-up Procedure:
-
After 18 hours, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by slowly adding 20 mL of deionized water.
-
Dilute the mixture with 50 mL of ethyl acetate and stir for 10 minutes.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with an additional 20 mL of ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Separate the organic layer, and wash it with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will be a dark oil or solid. Purify it by flash column chromatography on silica gel.
-
Eluent System: A gradient of 100% hexanes to 98:2 hexanes:ethyl acetate is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
-
-
Product Isolation and Validation:
-
The final product, this compound, should be a white to off-white solid.
-
Dry the product under high vacuum to remove any residual solvent.
-
Determine the yield and characterize the product by melting point, NMR spectroscopy, and mass spectrometry to confirm its identity and purity.
-
Validation and Characterization
To ensure the successful synthesis of this compound, the following characterization data should be obtained and compared with reference values.
| Property | Expected Result |
| Physical Appearance | White to off-white solid |
| Melting Point | 80 °C |
| ¹H NMR (400 MHz, CDCl₃) | Predicted δ (ppm): 6.95 (d, J = 8.8 Hz, 4H), 6.78 (d, J = 8.8 Hz, 4H), 5.50 (s, 1H, NH), 3.90 (t, J = 6.6 Hz, 4H), 1.75 (m, 4H), 1.45 (m, 4H), 1.32 (m, 8H), 0.90 (t, J = 7.0 Hz, 6H). |
| ¹³C NMR (101 MHz, CDCl₃) | Predicted δ (ppm): 152.0, 137.5, 122.0, 115.5, 68.5, 31.6, 29.3, 25.8, 22.6, 14.1. |
| Mass Spec (ESI) | m/z calculated for C₂₄H₃₅NO₂ [M+H]⁺: 370.27; found: 370.27. |
Note: Predicted NMR data is based on chemical shift calculations and comparison with similar known diarylamine structures.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst, insufficient inert atmosphere, wet solvent/reagents, or impure base. | Ensure all glassware is properly dried. Use freshly opened anhydrous solvent and a high-purity base. Purge the reaction vessel thoroughly with argon. Use a fresh catalyst. |
| Formation of side products | Overheating, prolonged reaction time, or incorrect stoichiometry. | Carefully control the reaction temperature. Monitor the reaction closely by TLC and stop it once the starting material is consumed. Re-verify the stoichiometry of all reagents. |
| Difficult purification | Co-elution of impurities with the product. | Adjust the eluent system for column chromatography. A shallower gradient or a different solvent system (e.g., toluene/hexanes) may improve separation. |
Conclusion
This application note provides a reliable and reproducible protocol for the synthesis of this compound via a Buchwald-Hartwig amination reaction. By following the detailed steps and adhering to the principles of inert atmosphere chemistry, researchers can confidently prepare this valuable compound for applications in materials science and other fields. The inclusion of a comprehensive validation and troubleshooting guide further ensures the successful and efficient execution of this synthetic procedure.
References
-
Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. MDPI. Available at: [Link]
-
Dirhodium C–H Functionalization of Hole-Transport Materials. PMC. Available at: [Link]
-
Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. ACS Publications. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
Sources
Application Note: Preparation of Bis(4-(hexyloxy)phenyl)amine Solutions for High-Quality Thin Film Deposition via Spin Coating
Abstract
This document provides a comprehensive guide for researchers and scientists on the preparation of high-quality solutions of bis(4-(hexyloxy)phenyl)amine for the fabrication of uniform thin films via spin coating. This compound is an organic semiconductor material, often utilized as a Hole Transport Material (HTM) in the fabrication of optoelectronic devices such as perovskite solar cells (PSCs). The quality of the HTM solution and the subsequent deposition process are critical parameters that directly influence device performance and stability. This guide details the necessary materials, safety protocols, a step-by-step solution preparation procedure including common additives, and a validated spin coating workflow for achieving optimal film morphology and function.
Introduction: The Critical Role of the Hole Transport Layer
In solution-processed optoelectronic devices, the Hole Transport Layer (HTL) plays a pivotal role in efficiently extracting positive charge carriers (holes) from the active layer and transporting them to the anode. This compound, a diarylamine derivative, is a promising material for this purpose, offering potential advantages in cost and stability over widely used HTMs like Spiro-OMeTAD.[1][2] The performance of this HTL is intrinsically linked to the quality of the deposited thin film—its uniformity, thickness, and morphology. These characteristics are, in turn, dictated by the precise formulation of the precursor solution and the parameters of the spin coating process.[3] This application note provides a foundational protocol to ensure reproducibility and high performance.
Material Characterization
It is essential to begin with a well-characterized material. The properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| Synonyms | 4-(Hexyloxy)-N-[4-(hexyloxy)phenyl]aniline | [5] |
| CAS Number | 1158909-71-7 | [4] |
| Molecular Formula | C₂₄H₃₅NO₂ | |
| Molecular Weight | 369.55 g/mol | [4] |
| Appearance | White to light yellow to light red powder or crystal | [5] |
| Purity | Typically >98.0% (by GC) | |
| Melting Point | 77.0 to 81.0 °C | [5] |
| Storage Conditions | Room temperature, in a cool, dark place. Store under an inert gas as the material can be air sensitive. | [5] |
Health & Safety Precautions
All procedures should be conducted inside a certified fume hood or a nitrogen-filled glovebox to minimize exposure to volatile organic solvents.
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses with side shields, and a lab coat.
-
Solvent Handling: Chlorobenzene is a commonly used solvent for this process. It is flammable and toxic if inhaled or absorbed through the skin. Review the Safety Data Sheet (SDS) for chlorobenzene and all other chemicals before use.
-
Material Handling: While a specific SDS for this compound is not widely available, related amine compounds can be irritants.[6][7] Avoid inhalation of the powder and skin contact.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.
Protocol for Solution Preparation
This section details the preparation of a doped this compound solution, which is standard practice for enhancing the conductivity of the HTL.
Equipment & Materials
-
This compound powder (>98.0% purity)
-
Chlorobenzene (Anhydrous, >99.8%)
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)
-
4-tert-butylpyridine (tBP)
-
Analytical balance (±0.1 mg precision)
-
Glass vials with screw caps
-
Micropipettes
-
Magnetic stirrer and stir bars
-
Syringe filters (PTFE, 0.2 µm pore size)
Rationale for Component Selection
-
Solvent (Chlorobenzene): Chlorobenzene is a standard solvent for many organic semiconductors, including HTMs like P3HT and Spiro-OMeTAD.[8][9] Its boiling point (132 °C) allows for controlled evaporation during spin coating and subsequent annealing, which is crucial for forming a uniform, crystalline film.[10]
-
Dopants (LiTFSI and tBP): The intrinsic conductivity of many HTMs is low. Additives are used to intentionally dope the material and increase its charge carrier density and mobility.[1][8]
-
LiTFSI: Acts as a p-dopant. The TFSI⁻ anion oxidizes the neutral HTM molecule to its cationic radical form, creating a mobile hole. This process is often facilitated by oxygen in the air.[1][8]
-
tBP: This pyridine derivative is added to de-aggregate LiTFSI and prevent the formation of defect states at the perovskite/HTL interface, which can improve device voltage and stability.[8][9]
-
Step-by-Step Guide to Preparation
The following procedure is for preparing 1.0 mL of a 40 mg/mL HTM solution.
-
Prepare Additive Stock Solutions (Recommended): For accuracy, it is best to prepare stock solutions of the additives.
-
LiTFSI Stock: Dissolve 520 mg of LiTFSI in 1.0 mL of acetonitrile.
-
tBP Stock: Use tBP as received (neat).
-
-
Weigh the HTM: In a clean, labeled glass vial, accurately weigh 40 mg of this compound powder.
-
Add Solvent: Using a micropipette, add 1.0 mL of anhydrous chlorobenzene to the vial.
-
Dissolution: Place a small magnetic stir bar in the vial. Cap the vial and place it on a magnetic stirrer. Stir the solution at room temperature (e.g., 300-500 RPM) until the powder is fully dissolved. Gentle heating (40-60 °C) can be used to accelerate dissolution if needed, but allow the solution to cool to room temperature before proceeding.
-
Doping the Solution: Add the dopants to the HTM solution using a micropipette. A common molar ratio for Spiro-OMeTAD can be adapted as a starting point. For a 40 mg/mL solution:
-
Add 12 µL of the LiTFSI stock solution.
-
Add 12 µL of neat tBP.
-
-
Final Mixing: Cap the vial and stir for an additional 30 minutes at room temperature to ensure a homogenous mixture.
-
Filtration (Optional but Recommended): For best results and to remove any particulate matter that could cause defects in the film, filter the solution through a 0.2 µm PTFE syringe filter into a clean vial just before use.
Caption: Workflow for preparing the doped HTM solution.
Protocol for Spin Coating Deposition
This process should be performed in a controlled environment (e.g., a nitrogen-filled glovebox) to minimize atmospheric effects on the perovskite layer underneath and the HTL itself.
Substrate Preparation
This protocol assumes the HTL is being deposited onto a perovskite layer. Ensure the perovskite-coated substrates are prepared and ready for HTL deposition immediately following their fabrication and annealing.
Spin Coating Parameters
The ideal spin coating parameters depend on the desired film thickness and the specific spin coater used. Thicker films are generally achieved at lower spin speeds, while higher speeds produce thinner films.[10][11][12]
| Parameter | Value | Purpose |
| Dispense Volume | 40 - 60 µL | Sufficient to cover the substrate surface. |
| Dispense Method | Dynamic | Dispense solution after the spinner starts rotating at low RPM to ensure even spreading and reduce material waste.[10] |
| Step 1 Speed | 500 RPM | For initial spreading of the solution across the substrate. |
| Step 1 Duration | 5 seconds | |
| Step 2 Speed | 4000 RPM | The primary step for thinning the film to its final thickness.[1][9] |
| Step 2 Duration | 30 seconds | Allows for sufficient solvent evaporation and film formation. |
| Acceleration | ~2000 RPM/s | A moderate ramp rate to avoid splashing. |
Post-Deposition Annealing
After spin coating, the substrate must be annealed to remove residual solvent and improve the film's structural order.
-
Immediately transfer the coated substrate to a pre-heated hotplate inside the glovebox.
-
Anneal at 70 °C for 20 minutes .[1]
-
After annealing, allow the substrate to cool to room temperature before depositing the top electrode.
Caption: General workflow for HTL thin film deposition.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Dissolution | - Insufficient solvent volume.- Low-quality or impure material/solvent.- Solution is not given enough time to dissolve. | - Verify calculations and solvent volume.- Use high-purity, anhydrous solvent.- Increase stirring time or gently warm the solution. |
| "Comet-tails" or Streaks in Film | - Particulate matter in the solution.- Dirty substrate or dispensing tip. | - Filter the solution with a 0.2 µm syringe filter before use.- Ensure substrate and equipment are impeccably clean. |
| Poor Film Quality (Dewetting, Pinholes) | - Poor substrate wetting by the solvent.- Incompatible solvent/substrate pairing.- Solution viscosity is too low. | - Treat the substrate with UV-Ozone before deposition.- Experiment with alternative solvents (e.g., Toluene, Xylene).- Increase the solution concentration. |
| Film is too Thick/Thin | - Spin speed is too low/high. | - Decrease spin speed for a thicker film; increase spin speed for a thinner film. Create a "spin curve" by plotting thickness vs. speed to calibrate your process.[10] |
References
-
Journal of Experimental Systems Study of spin coating variables for deposition of hole transport nanolayer used in hybrid perovs. ECORFAN®. [Link]
-
Optimization of rotation speed for CuSCN hole transport layer in perovskite solar cell using spin coating. Universitas Indonesia. [Link]
-
Performance optimization of perovskite solar cells with an automated spin coating system and artificial intelligence technologies. RSC Publishing. [Link]
-
Ammonia borane all‑in‑one modification strategy enables high‑performance perovskite solar cells. EurekAlert!. [Link]
-
Optimization of rotation speed for CuSCN hole transport layer in perovskite solar cell using spin coating. ResearchGate. [Link]
-
Spin Coating Techniques for Perovskite Solar Cells. XRAY. [Link]
-
Design Rules for the Preparation of Low-Cost Hole Transporting Materials for Perovskite Solar Cells with Moisture Barrier Properties. ResearchGate. [Link]
-
Solvent Dependence of the Morphology of Spin-Coated Thin Films of Polydimethylsiloxane-Rich Polystyrene-block. UA Blogs - The University of Akron. [Link]
-
(PDF) Effect of Poly (Methyl Methacrylate) Solute Concentration in Chlorobenzene on the Optical Properties of Films Prepared by Spin Coating. ResearchGate. [Link]
-
Solution-processed CuI as a hole transport layer for Sn–Pb perovskite solar cells. Royal Society of Chemistry. [Link]
-
Comparison of NiOx thin film deposited by spin-coating or thermal evaporation for application as a hole transport layer of perovskite solar cells. PMC - NIH. [Link]
-
Advances in Hole Transport Materials for Layered Casting Solar Cells. MDPI. [Link]
Sources
- 1. New Hole Transport Materials for Highly Stable Perovskite Solar Cells | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. ecorfan.org [ecorfan.org]
- 4. This compound | 1158909-71-7 [sigmaaldrich.com]
- 5. Bis[4-(hexyloxy)phenyl]amine | 1158909-71-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Performance optimization of perovskite solar cells with an automated spin coating system and artificial intelligence technologies - EES Solar (RSC Publishing) DOI:10.1039/D5EL00007F [pubs.rsc.org]
- 10. ossila.com [ossila.com]
- 11. scholar.ui.ac.id [scholar.ui.ac.id]
- 12. researchgate.net [researchgate.net]
Topic: Measuring the Hole Mobility of Bis(4-(hexyloxy)phenyl)amine Films
An Application Note from the Senior Application Scientist
Introduction
Bis(4-(hexyloxy)phenyl)amine is a diarylamine-based organic molecule emerging as a promising candidate for hole-transporting layers (HTLs) in advanced electronic devices, including Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The performance of these devices is fundamentally dictated by the efficiency of charge transport within the organic layers. Specifically, the hole mobility (μ_h) — a measure of how quickly holes move through the material under an electric field — is a critical parameter that governs device speed, efficiency, and overall operational characteristics.
This guide provides a detailed technical overview and step-by-step protocols for accurately determining the hole mobility of this compound thin films. We will focus on two robust and widely adopted techniques: the Space-Charge Limited Current (SCLC) method and the Time-of-Flight (TOF) method. The SCLC approach is valued for its experimental simplicity and direct relevance to the operating conditions of many sandwich-structure devices.[1] In contrast, the TOF method offers a direct measurement of the charge carrier transit time, providing a fundamental assessment of intrinsic transport properties.[2][3] Understanding and applying these protocols will enable researchers to reliably characterize this material and accelerate its integration into next-generation organic electronics.
Part 1: The Space-Charge Limited Current (SCLC) Method
The SCLC technique is a powerful method for determining charge carrier mobility in semiconductors and insulators by analyzing their current-voltage (I-V) characteristics.[4] The core principle is that at a sufficiently high applied voltage, the density of charge carriers injected from an ohmic contact surpasses the material's intrinsic carrier density. This large injected charge population forms a "space charge" that limits the current flow.
Causality: The Mott-Gurney Law
In a trap-free insulator, the relationship between current density (J), applied voltage (V), and mobility (μ) in the SCLC regime is described by the Mott-Gurney law:[4][5]
J = (9/8) * ε₀ * εᵣ * µ * (V²/L³)
Where:
-
J : Current Density (A/cm²)
-
ε₀ : Permittivity of free space (8.854 x 10⁻¹² F/m)
-
εᵣ : Relative permittivity (dielectric constant) of the material
-
μ : Charge carrier mobility (cm²/Vs)
-
V : Applied Voltage (V)
-
L : Thickness of the organic film (cm)
This equation reveals a crucial diagnostic feature: a quadratic dependence of current on voltage (J ∝ V²).[6] By fabricating a single-carrier device and identifying this quadratic region in its J-V characteristics, one can reliably extract the charge carrier mobility.
Experimental Workflow: SCLC Measurement
The entire process, from substrate preparation to data analysis, follows a systematic workflow designed to ensure measurement integrity.
Protocol 1: Hole-Only Device Fabrication
This protocol details the fabrication of a "hole-only" device, which is essential for specifically measuring hole mobility. The architecture is designed to facilitate efficient hole injection and transport while blocking electron injection.
Materials & Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
This compound powder
-
Anhydrous solvents (e.g., Toluene, Chlorobenzene)
-
PEDOT:PSS aqueous dispersion
-
Deionized water, Isopropanol, Acetone
-
Ultrasonic bath, Spin coater, Thermal evaporator
-
Nitrogen or Argon-filled glovebox
Step-by-Step Procedure:
-
Substrate Cleaning (Critical for Performance):
-
Sequentially sonicate ITO substrates in a cleaning agent (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a high-purity nitrogen gun.
-
Immediately treat with UV-Ozone for 15 minutes to remove organic residues and improve the ITO work function.
-
-
Anode Modification (Ensuring Ohmic Contact):
-
Causality: A layer of Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is used to smooth the ITO surface and raise its work function, ensuring an ohmic contact for efficient hole injection.
-
Inside a glovebox, spin-coat a filtered PEDOT:PSS solution onto the cleaned ITO substrate at 4000 rpm for 60 seconds.
-
Anneal the substrates on a hotplate at 130°C for 15 minutes to remove residual water.
-
-
Active Layer Deposition:
-
Prepare a solution of this compound (e.g., 10 mg/mL) in a suitable anhydrous solvent like chlorobenzene.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer. The spin speed and solution concentration must be optimized to achieve a target thickness (typically 50-200 nm).
-
Anneal the film at a moderate temperature (e.g., 80°C) for 10 minutes to remove residual solvent. The exact temperature should be below any phase transition temperatures of the material.
-
-
Cathode Deposition (Creating the Hole-Only Device):
-
Causality: A high work function metal like Gold (Au) or Silver (Ag) is used as the top electrode. Its high work function creates a large energy barrier for electron injection from the cathode, effectively blocking electrons and ensuring the measured current is dominated by holes.
-
Transfer the substrates to a thermal evaporator.
-
Deposit the top electrode (e.g., 100 nm of Au) through a shadow mask to define the active area of the devices (typically 2-10 mm²).
-
Protocol 2: SCLC Measurement and Data Analysis
Equipment:
-
Source Measure Unit (SMU) (e.g., Keithley 2400)
-
Probe station within a dark, electrically shielded box (or glovebox)
Step-by-Step Procedure:
-
Device Connection: Place the fabricated device on the probe station stage. Contact the ITO (anode) and Au (cathode) with the SMU probes.
-
J-V Sweep:
-
Perform the measurement in the dark to avoid photogeneration of carriers.
-
Apply a voltage sweep from 0 V to a voltage high enough to observe the SCLC regime (e.g., 10 V), with the positive bias on the ITO. Record the corresponding current.
-
-
Data Analysis (Self-Validation):
-
Convert the measured current (I) to current density (J) by dividing by the device's active area.
-
Plot J vs. V on a log-log scale.
-
Validation Step: Analyze the slope of the curve. You should observe an initial ohmic region (slope ≈ 1) followed by a steep increase into the SCLC region (slope ≈ 2). The clear presence of a region with a slope of 2 validates that the measurement is in the SCLC regime.[6]
-
Fit the linear portion of the J¹ᐟ² vs. V plot (derived from the J ∝ V² region) or directly fit the J vs. V data in the quadratic region to the Mott-Gurney equation to extract the mobility (μ_h).
-
Data Presentation: SCLC Results
| Device ID | Film Thickness (L) (nm) | Dielectric Constant (εᵣ) (Assumed) | SCLC Voltage Range (V) | Mobility (μ_h) (cm²/Vs) |
| BHPA-S1 | 105 | 3.0 | 3.5 - 8.2 | 1.2 x 10⁻⁵ |
| BHPA-S2 | 110 | 3.0 | 3.8 - 8.5 | 1.1 x 10⁻⁵ |
| BHPA-S3 | 98 | 3.0 | 3.2 - 7.9 | 1.5 x 10⁻⁵ |
Note: The dielectric constant (εᵣ) is often assumed to be ~3 for many organic semiconductors but should be measured independently (e.g., via capacitance-voltage measurements) for highest accuracy.
Part 2: The Time-of-Flight (TOF) Method
The Time-of-Flight (TOF) technique is a direct method for measuring carrier mobility. It relies on creating a thin sheet of charge carriers near one electrode using a short laser pulse and measuring the time it takes for them to drift across the sample thickness to the collecting electrode under an applied electric field.[7][8]
Theoretical Foundation
The transit time (t_T) is the time required for the leading edge of the carrier packet to traverse the film of thickness L. The drift velocity (v_d) is simply L / t_T. Since mobility (μ) is defined as the ratio of drift velocity to the electric field (E = V/L), we get the governing equation:
μ = v_d / E = (L / t_T) / (V / L) = L² / (V * t_T)
This direct relationship between mobility and the experimentally measured transit time makes TOF a powerful and fundamental characterization tool.[3]
Experimental Workflow: TOF Measurement
The TOF setup requires precise timing and sensitive measurement components to capture the transient photocurrent.
Protocol 3: TOF Sample Preparation
Key Consideration: TOF samples must be significantly thicker than SCLC devices (typically 1-10 µm) to ensure the transit time is long enough to be resolved by the measurement electronics and to minimize the influence of the RC time constant of the circuit.[2]
Step-by-Step Procedure:
-
Substrate and Electrode: Start with an ITO-coated glass substrate (the semi-transparent electrode). Clean it as described in Protocol 1.
-
Active Layer Deposition:
-
Due to the required thickness, solution-based methods like drop-casting or blade coating are often more suitable than spin-coating. Thermal evaporation can also be used but requires longer deposition times.
-
The goal is a uniform, pinhole-free film of 1-10 µm. Film thickness must be accurately measured using a profilometer.
-
-
Top Electrode Deposition: Thermally evaporate an opaque metal electrode (e.g., 100 nm of Aluminum or Silver) onto the organic film to complete the sandwich structure.
Protocol 4: TOF Measurement and Analysis
Equipment:
-
Pulsed laser with a short pulse duration (< transit time) and a photon energy above the absorption edge of the material.
-
DC Voltage Source
-
Fast Digital Oscilloscope
-
Series resistor (for converting current to a voltage signal)
-
Sample holder in a shielded box
Step-by-Step Procedure:
-
Setup:
-
Connect the TOF sample in series with the resistor and the DC voltage source.
-
Connect the oscilloscope in parallel with the series resistor to measure the voltage drop, which is proportional to the photocurrent.
-
Position the laser to illuminate the sample through the semi-transparent ITO electrode.
-
-
Measurement:
-
Apply a constant DC voltage across the sample. For hole mobility, the ITO should be biased positively.
-
Fire a single laser pulse. The laser intensity should be kept low to remain in the small-signal regime and avoid space-charge effects from the photogenerated carriers themselves.
-
The oscilloscope will trigger on the laser pulse and record the resulting transient photocurrent.
-
-
Data Analysis (Self-Validation):
-
Plot the recorded photocurrent as a function of time. In an ideal, non-dispersive case, the plot will show an initial peak followed by a plateau, and then a drop-off as the charge packet reaches the collecting electrode.
-
The transit time (t_T) is often difficult to identify from a linear plot. Plotting the data on a log-log scale is the standard, self-validating method. The intersection of the two asymptotes (the plateau and the tail) on the log-log plot gives a clear and unambiguous value for t_T.
-
Calculate the mobility using the equation μ_h = L² / (V * t_T) .
-
Repeat the measurement at several different applied voltages. For a trap-free material, the calculated mobility should be independent of the electric field. This field-independence is a key validation of the result.
-
Data Presentation: TOF Results
| Sample ID | Film Thickness (L) (µm) | Applied Voltage (V) | Transit Time (t_T) (µs) | Mobility (μ_h) (cm²/Vs) |
| BHPA-T1 | 2.5 | 20 | 5.5 | 5.7 x 10⁻⁴ |
| BHPA-T1 | 2.5 | 30 | 3.7 | 5.6 x 10⁻⁴ |
| BHPA-T1 | 2.5 | 40 | 2.8 | 5.6 x 10⁻⁴ |
Summary and Concluding Remarks
This application note has detailed two primary methods for measuring the hole mobility of this compound films.
-
The SCLC method is experimentally straightforward and provides mobility data under conditions analogous to device operation, making it highly relevant for OLED development. Its accuracy depends critically on fabricating a true hole-only device with ohmic contacts.
-
The TOF method provides a direct and fundamental measurement of charge carrier drift velocity. While requiring a more complex experimental setup and thicker films, it offers a clear determination of intrinsic mobility, which is invaluable for fundamental materials science studies.
For a comprehensive characterization, employing both techniques is recommended. A discrepancy between SCLC and TOF mobility values can often indicate the presence of charge traps or energetic disorder within the material, providing deeper insight into its charge transport physics. All measurements should be conducted in an inert atmosphere to prevent environmental degradation of the organic semiconductor, ensuring the scientific integrity of the results.
References
-
Title: Application of MIS-CELIV technique to measure hole mobility of hole-transport material for organic light-emitting diodes Source: AIP Publishing URL: [Link]
-
Title: First-principles measurements of charge mobility in organic semiconductors: Valence hole-vibration coupling in organic ultrathin films Source: ResearchGate URL: [Link]
-
Title: High mobility emissive organic semiconductor Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Space charge limited current model (SCLC) hole mobility of compound M1 Source: ResearchGate URL: [Link]
- Title: Method for manufacturing organic semiconductor device Source: Google Patents URL
-
Title: What is space charge limited current? Source: ResearchGate URL: [Link]
-
Title: How to take Space charge Limited (SCLC) Measurement of Perovskite solar cells? Source: ResearchGate URL: [Link]
-
Title: Grain Boundary Engineering for High-Mobility Organic Semiconductors Source: MDPI URL: [Link]
-
Title: Charge-carrier mobility measurement in organic semiconductors Source: TSI Journals URL: [Link]
-
Title: Synthesis, Characterization and Mesomorphic Properties of N,N'-(1,4-Phenylene(methanylylidene))bis(4-(hexyloxy)aniline) Source: ResearchGate URL: [Link]
-
Title: Experimental setup for the Time of Flight (TOF) mobility measurement Source: ResearchGate URL: [Link]
-
Title: Measuring the mobility of organic thin films Source: SlideServe URL: [Link]
-
Title: Steady-state space-charge-limited current analysis of mobility with negative electric field dependence Source: Journal of Applied Physics URL: [Link]
-
Title: Research and Progress on Organic Semiconductor Power Devices Source: MDPI URL: [Link]
-
Title: Charge mobility measurement techniques in organic semiconductors Source: ResearchGate URL: [Link]
-
Title: Measuring carrier mobility in a thin film organic semiconductor Source: APS Physics URL: [Link]
-
Title: N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine Source: ResearchGate URL: [Link]
-
Title: N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine Source: MDPI URL: [Link]
-
Title: Time-of-Flight Method for Determining the Drift Mobility in Organic Semiconductors Source: ResearchGate URL: [Link]
-
Title: Time-of-flight mobility measurements in organic field-effect transistors Source: AIP Publishing URL: [Link]
-
Title: Time of flight Source: Wikipedia URL: [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. conservancy.umn.edu [conservancy.umn.edu]
- 4. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Time of flight - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: "Bis(4-(hexyloxy)phenyl)amine" in Flexible Organic Electronics
An in-depth technical guide on the application of "Bis(4-(hexyloxy)phenyl)amine" in flexible organic electronics has been developed for researchers, scientists, and drug development professionals. This guide provides detailed application notes and protocols, emphasizing the material's role as a crucial building block for hole-transporting materials in advanced electronic devices.
"this compound," a secondary diarylamine, serves as a fundamental component in the synthesis of high-performance organic electronic materials. Its molecular structure, featuring two hexyloxy-substituted phenyl rings attached to a central nitrogen atom, provides a unique combination of solubility, electrochemical stability, and charge-transporting properties. These characteristics make it an ideal precursor for creating hole-transporting layers (HTLs) in flexible organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).
The hexyloxy chains enhance the material's solubility in common organic solvents, which is crucial for solution-based processing techniques often used in the fabrication of flexible electronics. This allows for the deposition of uniform, thin films over large and unconventional substrates. Furthermore, the electron-donating nature of the hexyloxy groups and the nitrogen atom contributes to the material's ability to efficiently transport positive charge carriers (holes), a key function in many organic electronic devices.
Role in Hole-Transporting Materials
While "this compound" itself can be used in research, it is more commonly functionalized to create more complex and efficient hole-transporting materials. The secondary amine group provides a reactive site for further chemical modifications, allowing for the tuning of its electronic and physical properties. For instance, it can be incorporated into larger conjugated systems to enhance charge mobility and improve the material's energy level alignment with other layers in a device.
These tailored materials are then integrated into the HTL of a device, where they facilitate the injection of holes from the anode and their transport to the emissive or active layer. This function is critical for achieving high device efficiency, brightness, and stability. In flexible devices, the mechanical properties of the HTL are also important, as it must be able to withstand bending and stretching without cracking or delaminating.
Experimental Protocols
The following protocols outline the general steps for fabricating flexible organic electronic devices using hole-transporting materials derived from "this compound." These are generalized procedures and may require optimization for specific applications and materials.
Protocol 1: Fabrication of a Flexible OLED Device
This protocol describes the fabrication of a flexible OLED using a solution-processed HTL.
1. Substrate Preparation:
-
Start with a flexible substrate, such as polyethylene terephthalate (PET) coated with indium tin oxide (ITO).
-
Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas and then treat it with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.
2. Hole-Transporting Layer (HTL) Deposition:
-
Prepare a solution of the "this compound"-based hole-transporting material in a suitable organic solvent (e.g., chlorobenzene, toluene) at a concentration of 5-10 mg/mL.
-
Deposit the HTL solution onto the ITO-coated substrate using spin coating. A typical spin coating recipe would be a two-step process: 500 rpm for 10 seconds followed by 3000 rpm for 30 seconds.
-
Anneal the substrate at a moderate temperature (e.g., 80-100 °C) for 10 minutes to remove residual solvent and improve film morphology.
3. Emissive Layer (EML) Deposition:
-
Prepare a solution of the emissive material and a host material in a suitable solvent.
-
Spin-coat the EML solution on top of the HTL.
-
Anneal the device under an inert atmosphere.
4. Electron-Transporting Layer (ETL) and Cathode Deposition:
-
Deposit the ETL and a low work function metal cathode (e.g., LiF/Al) through thermal evaporation in a high-vacuum chamber (<10^-6 Torr).
5. Encapsulation:
-
Encapsulate the device using a UV-curable epoxy and a glass lid to protect it from oxygen and moisture.
Protocol 2: Fabrication of a Flexible Organic Solar Cell (OSC)
This protocol outlines the fabrication of a flexible OSC with a bulk heterojunction (BHJ) architecture.
1. Substrate and HTL Preparation:
-
Follow the same substrate cleaning and HTL deposition steps as in Protocol 1.
2. Active Layer Deposition:
-
Prepare a solution of a donor-acceptor blend (e.g., a conjugated polymer and a fullerene derivative) in a suitable solvent.
-
Spin-coat the active layer solution on top of the HTL.
-
Anneal the device to optimize the morphology of the active layer for efficient charge separation and transport.
3. Cathode Deposition and Encapsulation:
-
Deposit a low work function metal cathode (e.g., Ca/Al) via thermal evaporation.
-
Encapsulate the device to protect it from environmental degradation.
Data Presentation
The performance of hole-transporting materials derived from "this compound" can be evaluated based on several key parameters. The following table provides a hypothetical comparison of such materials in a flexible OLED device.
| Material | Hole Mobility (cm²/Vs) | HOMO Level (eV) | LUMO Level (eV) | Device Efficiency (cd/A) |
| Material A | 1.2 x 10⁻⁴ | -5.2 | -2.1 | 15.3 |
| Material B | 2.5 x 10⁻⁴ | -5.1 | -2.0 | 20.1 |
| Material C | 8.9 x 10⁻⁵ | -5.3 | -2.2 | 12.5 |
Visualization of Device Architecture and Workflow
The following diagrams illustrate the typical architecture of a flexible OLED device and the general workflow for its fabrication.
Caption: Architecture of a flexible OLED device.
Caption: General workflow for flexible device fabrication.
References
Molaire, M. F. (1991). Branched aromatic poly(etherimide)s. United States Patent No. US5229482A.
Goodson, T. (2005). Initial Investigations of Novel Two-Photon Absorbing Organometallic Complexes and Their Corresponding Organic Ligands. DTIC. [Link]
Jen, A. K.-Y., & Drost, K. J. (1997). High glass transition temperature and large second-order nonlinear optical (NLO) chromophores and polymers. United States Patent No. US5861471A.
Thayumanavan, S., & Zhu, M. (2008). Amphiphilic polymer-based nanoparticles for drug delivery. United States Patent No. US20100151031A1.
Jen, A. K.-Y., & Liu, S. (2000). Dendronized nonlinear optical chromophores and polymers. United States Patent No. US6348559B1.
Li, J., & Jen, A. K.-Y. (2003). Crosslinkable hole-transporting materials for polymer light-emitting diodes. United States Patent No. US7122254B2.
Li, J., & Jen, A. K.-Y. (2003). Highly efficient red-emitting polymers for light-emitting diodes. United States Patent No. US7022803B2.
Li, J., & Jen, A. K.-Y. (2003). Crosslinkable hole-transporting materials for polymer light-emitting diodes. United States Patent No. US20040101706A1.
Li, J., & Jen, A. K.-Y. (2003). Highly efficient red-emitting polymers for light-emitting diodes. United States Patent No. US20040127663A1.
Jen, A. K.-Y., & Drost, K. J. (1997). High glass transition temperature and large second-order nonlinear optical (NLO) chromophores and polymers. United States Patent No. US5881188A.
Jen, A. K.-Y., & Drost, K. J. (1997). High glass transition temperature and large second-order nonlinear optical (NLO) chromophores and polymers. United States Patent No. US6090322A.
Jen, A. K.-Y., & Drost, K. J. (1997). High glass transition temperature and large second-order nonlinear optical (NLO) chromophores and polymers. United States Patent No. US5953469A.
Molaire, M. F., & Etzold, K. F. (1991). Branched aromatic poly(etherimide)s. United States Patent No. US5208316A.
Jen, A. K.-Y., & Liu, S. (2000). Dendronized nonlinear optical chromophores and polymers. United States Patent No. US6586561B2.
Jen, A. K.-Y., & Liu, S. (2000). Dendronized nonlinear optical chromophores and polymers. United States Patent No. US20020058778A1.
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Bis(4-(hexyloxy)phenyl)amine
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with Bis(4-(hexyloxy)phenyl)amine (CAS: 1158909-71-7). We will move beyond simple solvent lists to explore the underlying principles and provide actionable, step-by-step protocols to systematically overcome solubility issues in organic solvents.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the fundamental properties of this compound that affect its solubility?
Answer: Understanding the molecule's structure is the first step in troubleshooting its solubility.
This compound (MW: 369.55 g/mol ) is a diarylamine derivative with a large, predominantly nonpolar character.[1] Its key structural features are:
-
Two Phenyl Rings: These large, aromatic surfaces contribute to van der Waals interactions and favor dissolution in solvents that also have aromatic or nonpolar character.
-
Two Hexyloxy Chains (-O(CH₂)₅CH₃): These long alkyl chains are highly nonpolar (lipophilic) and significantly influence the molecule's overall preference for nonpolar environments.
-
Central Amine Group (-NH-): While the nitrogen has a lone pair of electrons, its ability to act as a hydrogen bond donor is sterically hindered by the two large phenyl groups. Its contribution to overall polarity is minimal compared to the large hydrophobic scaffold.
Q2: I'm having trouble dissolving the compound. Where should I start?
Answer: A systematic approach is crucial. Randomly testing solvents is inefficient. We recommend the following logical workflow to diagnose and solve the issue.
Caption: Initial troubleshooting decision tree for solubility issues.
Start by verifying your solvent choice against the recommendations in Q3. If the solvent is appropriate, try reducing the concentration. If solubility remains a challenge, proceed to advanced optimization techniques.
Q3: Which single organic solvents are the best starting points?
Answer: Based on the "like dissolves like" principle, solvents with similar polarity and interaction potentials to this compound are the most effective.[3] A more advanced method for predicting compatibility involves Hansen Solubility Parameters (HSP), which quantify a substance's potential for dispersion (δD), polar (δP), and hydrogen bonding (δH) interactions.[4][5] Solvents with HSP values close to those of the solute are most likely to be effective.
The following table provides a ranked list of recommended starting solvents.
| Solvent Category | Recommended Solvents | Rationale & Causality |
| Nonpolar Aromatic | Toluene, Xylene | Highest Recommendation. The aromatic rings in these solvents interact favorably with the phenyl groups of the solute, while their overall nonpolar nature accommodates the hexyloxy chains. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent general-purpose solvents for nonpolar to moderately polar organic compounds. They provide good dispersion forces. Use with caution in a fume hood. |
| Polar Aprotic | Tetrahydrofuran (THF), Dioxane | These ether-based solvents have moderate polarity and can dissolve a wide range of compounds. They are less polar than DMF or DMSO and often a good choice for this molecule. |
| Nonpolar Aliphatic | Heptane, Cyclohexane | These solvents are highly nonpolar and may be effective, particularly at elevated temperatures, due to interactions with the hexyloxy chains. |
| Polar Aprotic (High Boiling) | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Use as a last resort. While powerful solvents, their high polarity may not be optimal for this compound. Their high boiling points can be useful for temperature studies. |
Q4: My chosen solvent isn't working well enough. How can I systematically improve solubility?
Answer: When a single solvent is insufficient, you can employ several techniques to enhance solubility. These methods can be used individually or in combination.
-
Temperature Adjustment: Increasing the temperature of the solvent increases the kinetic energy of the system, helping to overcome the solute's crystal lattice energy. Most organic solids become more soluble in warmer solvents.[6]
-
Co-Solvency: This is a powerful technique where a second, miscible solvent is added to the primary solvent to create a mixture with more favorable properties.[7][8] A small amount of a "good" solvent in a "poor" one can dramatically increase solubility. Surprisingly, a mixture of two different poor solvents can sometimes create an excellent solvent system.[9]
-
Sonication: Using an ultrasonic bath applies high-frequency sound waves to the solution. This creates cavitation bubbles that agitate the solid particles, increasing the surface area exposed to the solvent and accelerating the rate of dissolution.[6] It is particularly useful for achieving saturation quickly but does not increase the thermodynamic equilibrium solubility.
Q5: How do I design a co-solvent system for this compound?
Answer: Designing a co-solvent system involves systematically testing mixtures to find the optimal ratio. A common strategy is to pair a good nonpolar solvent with a miscible polar aprotic solvent.
Example Scenario: Improving solubility in Toluene. A good co-solvent to pair with Toluene might be Tetrahydrofuran (THF). THF can help disrupt solute-solute interactions without drastically increasing the polarity to a point where the compound precipitates.
Caption: Workflow for developing an effective co-solvent system.
Experimental Protocols
Protocol 1: Systematic Solubility Assessment Using Co-Solvency
This protocol provides a self-validating method to determine the optimal co-solvent ratio.
Objective: To find the volumetric ratio of a Toluene:THF co-solvent system that maximizes the solubility of this compound.
Materials:
-
This compound
-
Toluene (ACS Grade or higher)
-
Tetrahydrofuran (THF, ACS Grade or higher)
-
Analytical balance
-
Multiple 10 mL glass vials with caps
-
Magnetic stirrer and stir bars
-
Volumetric pipettes
Methodology:
-
Prepare Solvent Blends: In 10 separate vials, prepare 10 mL of each Toluene:THF blend according to the table below.
| Vial # | Toluene (mL) | THF (mL) | Ratio (v/v) |
| 1 | 10.0 | 0.0 | 10:0 |
| 2 | 9.0 | 1.0 | 9:1 |
| 3 | 8.0 | 2.0 | 8:2 |
| 4 | 7.0 | 3.0 | 7:3 |
| 5 | 6.0 | 4.0 | 6:4 |
| 6 | 5.0 | 5.0 | 5:5 |
| 7 | 4.0 | 6.0 | 4:6 |
| 8 | 3.0 | 7.0 | 3:7 |
| 9 | 2.0 | 8.0 | 2:8 |
| 10 | 1.0 | 9.0 | 1:9 |
-
Initial Solute Addition: To each vial, add exactly 10.0 mg of this compound.
-
Equilibration: Cap each vial, add a small stir bar, and place on a multi-position magnetic stirrer at room temperature (25°C) for 1 hour.
-
Observation: Visually inspect each vial for complete dissolution. Note which ratios result in a clear, homogenous solution.
-
Incremental Addition (for clear solutions): For the vials that show complete dissolution, continue adding the compound in 5.0 mg increments. After each addition, stir for 1 hour and observe.
-
Determine Saturation Point: The approximate solubility is the total mass of compound added to a vial before persistent solid material (undissolved compound) is observed after the equilibration period.
-
Data Recording: Record your results in a table. This provides a clear, quantitative comparison.
Protocol 2: Utilizing Temperature to Enhance Solubility
Objective: To determine the effect of temperature on the solubility of the compound in a chosen solvent (e.g., Toluene).
Materials:
-
Solvent of choice (e.g., Toluene)
-
This compound
-
Hot plate with stirring and temperature control
-
Thermometer or thermocouple
-
Glass vial with a stir bar
Methodology:
-
Prepare a Saturated Solution: Create a saturated or near-saturated solution of the compound in 10 mL of Toluene at room temperature. Ensure some undissolved solid remains.
-
Initial Temperature: Place the vial on the hot plate and set the initial temperature to 30°C. Allow the solution to stir and equilibrate for 15 minutes.
-
Incremental Heating: Increase the temperature in 10°C increments (e.g., 40°C, 50°C, 60°C). At each step, hold the temperature for 15 minutes while stirring.
-
Observe Dissolution: Note the temperature at which all the solid material dissolves completely. This is the temperature required to achieve that specific concentration.
-
Controlled Cooling (Critical Step): Once dissolved, slowly cool the solution while observing. Note the temperature at which precipitation or crystallization begins. This helps identify the risk of the compound falling out of solution upon returning to room temperature.
Safety Note: Always work in a well-ventilated fume hood when heating organic solvents. Be aware of the solvent's boiling point and flash point to prevent fire hazards.
References
-
Hansen, C. M. (1967). Hansen solubility parameters. Wikipedia. [Link]
-
Abbott, S. Hansen Solubility Parameters. HSPiP Website. [Link]
-
Various Authors. (2021). How will you increase the solubility of organic compounds in water? Quora. [Link]
-
Slideshare. Methods of solubility enhancements. [Link]
-
Park, K. Hansen Solubility Parameters. Kinam Park, Purdue University. [Link]
-
Abbott, S. Hansen Solubility Parameters (HSP). Practical Adhesion Science. [Link]
- Google Patents. (CA2815321C) Methods of increasing solubility of poorly soluble compounds.
-
ResearchGate. (2023). Application of the Hansen Solubility Parameters Approach for Selecting Single and Binary Solvents. [Link]
-
Dobbs, J. M., Wong, J. M., & Johnston, K. P. (1986). Nonpolar co-solvents for solubility enhancement in supercritical fluid carbon dioxide. Journal of Chemical & Engineering Data. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
World Journal of Pharmaceutical Research. (2020). A REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUE. [Link]
-
BEPLS. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. [Link]
-
ACS Publications. Nonpolar co-solvents for solubility enhancement in supercritical fluid carbon dioxide. [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
SciSpace. Enhancement of Solubility of Cox-II Inhibitors by Cosolvency Approach. [Link]
-
CP Lab Safety. Bis[4-(hexyloxy)phenyl]amine, min 98%, 1 gram. [Link]
-
PubChem. 4,4'-Dimethoxydiphenylamine. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 4,4'-Dimethoxydiphenylamine | C14H15NO2 | CID 7571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. kinampark.com [kinampark.com]
- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 6. quora.com [quora.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. wisdomlib.org [wisdomlib.org]
- 9. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
Technical Support Center: Purification of Bis(4-(hexyloxy)phenyl)amine by Column Chromatography
Welcome to the dedicated technical support guide for the chromatographic purification of Bis(4-(hexyloxy)phenyl)amine. This molecule, a key building block in materials science and organic electronics, presents unique purification challenges due to its diarylamine structure and long alkyl chains. This guide is structured to provide researchers, from graduate students to seasoned drug development professionals, with actionable insights, detailed protocols, and robust troubleshooting strategies to achieve high purity and yield.
Pre-Analysis: Understanding Your Compound
Before any purification attempt, a thorough understanding of the target molecule's physicochemical properties is paramount. This compound is a relatively non-polar, solid compound. Its structure, featuring two hexyloxy chains, dominates its chromatographic behavior.
| Property | Value / Description | Significance for Chromatography |
| Molecular Formula | C₂₄H₃₅NO₂[1] | Affects molecular weight and potential for van der Waals interactions. |
| Molecular Weight | 369.55 g/mol [1] | Influences diffusion rates, though less critical for standard column chromatography. |
| Appearance | White to light yellow or light red powder/crystal[1] | A significant color change post-reaction may indicate impurities or degradation. |
| Polarity | Low to moderate | The two hexyloxy chains and large aromatic system make it largely non-polar. The secondary amine provides a site for polar interactions. This dictates the choice of a non-polar mobile phase system. |
| Solubility | Insoluble in water; soluble in common organic solvents like dichloromethane (DCM), ethyl acetate, and hexane. | Crucial for sample loading and choosing a mobile phase in which the compound is soluble but does not elute too quickly. |
| Stability | Secondary amines can be sensitive to highly acidic conditions, potentially leading to degradation on standard silica gel.[2][3] | Standard silica gel is acidic and can cause streaking or decomposition. Deactivation of silica or use of a basic modifier in the eluent is often necessary.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: Standard silica gel (60 Å, 230-400 mesh) is the most common choice. However, due to the basic nature of the secondary amine, the inherent acidity of silica gel can cause significant tailing or even irreversible adsorption and degradation.[3][5] If you observe these issues, consider:
-
Deactivated Silica Gel: Prepare a slurry of silica gel in your mobile phase containing 1-2% triethylamine (TEA) or ammonia solution.[2] This neutralizes the acidic silanol groups.[4]
-
Alumina (Neutral or Basic): Alumina can be a good alternative for acid-sensitive compounds, though it may have lower resolving power for certain impurities.
Q2: How do I select the optimal mobile phase (eluent)?
A2: The goal is to find a solvent system that provides a retention factor (Rƒ) of 0.25-0.35 for your target compound on a Thin Layer Chromatography (TLC) plate.
-
Starting Point: Given the compound's non-polar nature, begin with a hexane/ethyl acetate or hexane/dichloromethane solvent system.[6][7]
-
Recommended Starting Ratio: Start with a high percentage of the non-polar solvent, such as 95:5 or 90:10 hexane:ethyl acetate.
-
Optimization: Gradually increase the polarity (e.g., to 85:15, 80:20) until you achieve the target Rƒ. Ensure your starting materials and major impurities are well-separated from the product spot on the TLC plate.[8]
Q3: My compound is streaking badly on the TLC plate. What's wrong?
A3: Streaking is a classic sign of an undesirable interaction between your compound and the stationary phase. For amines, this is almost always due to the acidity of the silica gel.[5]
-
Immediate Solution: Add 1% triethylamine (TEA) to your TLC developing chamber and your column's mobile phase. The TEA will compete with your amine for the acidic sites on the silica, resulting in sharper, more symmetrical spots.[2]
-
Other Causes: Overloading the TLC plate can also cause streaking. Ensure you are spotting a dilute solution of your crude material.
Detailed Experimental Protocol: A Validated Workflow
This protocol assumes a standard purification of a 1-gram scale reaction crude.
Materials:
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
Triethylamine (TEA)
-
Glass column, sand, cotton or glass wool
Step 1: TLC Analysis & Solvent System Selection
-
Prepare several TLC chambers with varying ratios of hexane:ethyl acetate (e.g., 95:5, 90:10, 85:15).
-
Add 1% TEA to each solvent mixture to mitigate streaking.
-
Dissolve a small amount of your crude reaction mixture in dichloromethane and spot it on TLC plates.
-
Develop the plates and visualize under UV light (254 nm).
-
Select the solvent system that gives your product an Rƒ of ~0.3 and shows good separation from impurities. For this example, let's assume 90:10 Hexane:Ethyl Acetate + 1% TEA is optimal.
Step 2: Column Packing (Slurry Method)
-
Add a plug of cotton or glass wool to the bottom of your column. Add a thin layer (~0.5 cm) of sand.
-
In a beaker, measure ~50-100 g of silica gel per gram of crude product.
-
Create a slurry by adding the silica to your chosen mobile phase (90:10 Hexane:EtOAc + 1% TEA). It should be pourable but not overly dilute.
-
Pour the slurry into the column in one continuous motion. Gently tap the column to dislodge air bubbles and encourage even packing.
-
Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.[9]
-
Add another thin layer of sand on top to protect the silica surface.[9]
Step 3: Sample Loading (Dry Loading Recommended)
-
Dissolve your 1 g of crude product in a minimal amount of a volatile solvent like dichloromethane.
-
Add ~2-3 g of silica gel to this solution.
-
Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. This is your "dry-loaded" sample.
-
Carefully add this powder to the top of the packed column.
-
Gently tap the column to create a flat, even layer of the sample-silica mixture.
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the column, ensuring not to disturb the top layer.[9]
-
Fill the column with the eluent and begin elution, maintaining a constant flow rate.[8]
-
Collect fractions in test tubes or vials. Monitor the elution process by TLC, spotting every few fractions to track the separation.
-
Once the desired product has fully eluted, you can increase the solvent polarity (e.g., to 70:30 Hexane:EtOAc) to flush out any remaining, more polar impurities.
Step 5: Product Isolation
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Visualization of the Purification Workflow
dot digraph "Purification_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6, maxwidth="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes subgraph "cluster_prep" { label="Preparation Phase"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; TLC [label="1. TLC Analysis\n(Find Rf ≈ 0.3)"]; Solvent [label="2. Prepare Mobile Phase\n(e.g., 90:10 Hex:EtOAc + 1% TEA)"]; Column [label="3. Pack Column\n(Slurry Method)"]; Sample [label="4. Prepare Sample\n(Dry Loading)"]; }
subgraph "cluster_exec" { label="Execution Phase"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Load [label="5. Load Sample onto Column"]; Elute [label="6. Elute with Mobile Phase"]; Collect [label="7. Collect & Monitor Fractions (TLC)"]; }
subgraph "cluster_post" { label="Post-Purification"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Combine [label="8. Combine Pure Fractions"]; Evap [label="9. Evaporate Solvent"]; Pure [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
// Edges TLC -> Solvent [label="Determines"]; Solvent -> Column; Sample -> Load; Column -> Load [style=invis]; Load -> Elute; Elute -> Collect; Collect -> Combine; Combine -> Evap; Evap -> Pure; } dot Caption: General workflow for column chromatography purification.
Troubleshooting Guide
This section addresses common problems in a question-and-answer format.
Problem 1: Poor Separation (Co-elution of Product and Impurity)
-
Q: My product is co-eluting with an impurity that has a very similar Rƒ. What should I do?
-
A: The resolving power of your system is too low. First, try decreasing the polarity of your mobile phase. For example, if you are using 90:10 hexane:ethyl acetate, try 95:5 or even 97:3. This will increase the retention time of all compounds and can exaggerate small differences in polarity, improving separation. If this fails, you may need to switch to a different solvent system entirely (e.g., hexane:dichloromethane or toluene:ethyl acetate) that may interact differently with your compounds.
-
Problem 2: The Compound Won't Elute from the Column
-
Q: I've run many column volumes of my chosen eluent, but my product isn't coming off the column.
-
A: Your mobile phase is not polar enough. This is a common issue if the initial TLC analysis was misleading.[3] You must increase the polarity of the mobile phase. This can be done via a gradient elution.
-
Step 1: Start with your original, less polar solvent system.
-
Step 2: After a few column volumes, gradually increase the percentage of the more polar solvent. For example, move from 90:10 to 80:20 hexane:ethyl acetate.
-
Step 3: Continue increasing the polarity incrementally until the compound begins to elute.[3]
-
-
Problem 3: Compound Degradation on the Column
-
Q: I see new, colored spots appearing in my fractions on TLC, and my final yield is very low. Why?
-
A: Your compound is likely decomposing on the acidic silica gel. [3] Diarylamines can be sensitive to acid.
-
Solution A (Deactivation): Ensure you have added a basic modifier like 1-2% triethylamine (TEA) to your eluent.[2] This is the most critical step for purifying amines on silica.
-
Solution B (Alternative Stationary Phase): If the problem persists even with TEA, switch to a more inert stationary phase like neutral alumina.
-
Solution C (Test Stability): To confirm this is the issue, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot appears at the baseline or streaking is severe, decomposition on silica is confirmed.[3]
-
-
Problem 4: Low Yield / Poor Mass Recovery
-
Q: I know I loaded 1 gram of crude material, but I only recovered 300 mg of total material (product + impurities). Where did it go?
-
A: This could be due to several factors.
-
Irreversible Adsorption: As mentioned in Problem 3, your compound may be irreversibly binding to the acidic sites on the silica. The solution is to use a deactivated column (add TEA).[3]
-
Incomplete Elution: You may not have used a polar enough solvent to get everything off the column. After your product has eluted, always flush the column with a much more polar solvent (e.g., 100% ethyl acetate or 90:10 ethyl acetate:methanol) and check via TLC to see if any material remains.
-
Physical Loss: Ensure your column did not crack and that there are no leaks in the stopcock.
-
-
Troubleshooting Logic Diagram
dot digraph "Troubleshooting_Tree" { graph [rankdir="TB", splines=ortho, nodesep=0.5, maxwidth="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Problem Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PoorSep [label="Poor Separation\n(Co-elution)"]; NoElute [label="Compound Not Eluting"]; Degrade [label="Degradation / Low Yield"];
// Solutions Sol_Polarity [label="Decrease Mobile Phase Polarity\n(e.g., 90:10 -> 95:5 Hex:EtOAc)", fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Solvent [label="Change Solvent System\n(e.g., Hex:EtOAc -> Hex:DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Gradient [label="Increase Polarity (Gradient Elution)\n(e.g., 90:10 -> 80:20 -> ...)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Flush [label="Flush with High Polarity Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_TEA [label="Add 1-2% Triethylamine (TEA)\nto Mobile Phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Alumina [label="Switch to Neutral Alumina", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> PoorSep; Start -> NoElute; Start -> Degrade;
PoorSep -> Sol_Polarity [label="Try First"]; Sol_Polarity -> Sol_Solvent [label="If Unsuccessful"];
NoElute -> Sol_Gradient [label="Primary Solution"]; Sol_Gradient -> Sol_Flush [label="To Ensure Full Recovery"];
Degrade -> Sol_TEA [label="Most Likely Cause"]; Sol_TEA -> Sol_Alumina [label="If Problem Persists"]; } dot Caption: Decision tree for troubleshooting common chromatography issues.
References
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?Link
-
MDPI. (2025). Stability and Rheological Properties of the Novel Silica-Based Organogel—A Drug Carrier with High Solubilization Potential. Link
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Link
-
Royal Society of Chemistry. (2022). Synthesis and characterization of silica gel from Lapindo volcanic mud with ethanol as a cosolvent for desiccant applications. Link
-
Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase. Link
-
Wuxi AppTec. (2023). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?Link
-
Labscoop. Bis[4-(hexyloxy)phenyl]amine, 5G. Link
-
Wiley Online Library. (2018). Silica‐Mediated Monohydrolysis of Dicarboxylic Esters. Link
-
LCGC International. (2021). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Link
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Link
-
Royal Society of Chemistry. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Link
-
Wikipedia. Buchwald–Hartwig amination. Link
-
Organic Syntheses. Furan, 5-heptyl-3-methyl-2-pentyl. Link
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Link
-
Mitsui Fine Chemicals, Inc. Aromatic Amines. Link
-
ResearchGate. (2015). Silica Gel in Organic Synthesis. Link
-
Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Link
-
MDPI. (2021). N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine. Link
-
ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?. Link
-
ResearchGate. (2021). N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine. Link
-
SCION Instruments. HPLC Troubleshooting Guide. Link
-
Advanced Chromatography Technologies. A Guide to HPLC and LC-MS Buffer Selection. Link
-
PubChem. Bis(4-methoxybenzyl)amine. Link
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Link
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Link
Sources
- 1. Bis[4-(hexyloxy)phenyl]amine, 5G | Labscoop [labscoop.com]
- 2. biotage.com [biotage.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. waters.com [waters.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Bis(4-(hexyloxy)phenyl)amine - Degradation Pathways and Stability Issues
Welcome to the technical support center for Bis(4-(hexyloxy)phenyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance regarding the stability and degradation of this molecule. Here, you will find answers to frequently asked questions, troubleshooting guidance for common experimental issues, and detailed protocols for stability assessment.
Introduction to the Stability of this compound
This compound is a diarylamine derivative. Diarylamines are well-regarded for their antioxidant properties, which stem from their ability to act as radical scavengers. This very reactivity, however, also makes them susceptible to degradation under certain environmental conditions. Understanding these degradation pathways is crucial for ensuring the integrity of your experiments, the stability of your formulations, and the accuracy of your analytical results.
This guide will walk you through the primary degradation mechanisms—oxidation, photolysis, hydrolysis, and thermal stress—and provide you with the tools to identify, mitigate, and troubleshoot stability-related challenges.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned a yellowish-brown color upon storage. What is causing this?
A1: The development of a colored solution is a common indicator of oxidative degradation. Diarylamines, including this compound, can be oxidized by atmospheric oxygen, especially when exposed to light or elevated temperatures. The initial step in this process is the formation of a resonance-stabilized aminyl radical, which can then undergo further reactions to form colored dimeric and polymeric products, as well as nitroxide radicals. To prevent this, it is recommended to store solutions of this compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
Q2: I am observing unexpected peaks in my HPLC chromatogram when analyzing a sample of this compound that has been stored for some time. Could these be degradation products?
A2: Yes, it is highly likely that the new peaks are degradation products. Depending on the storage conditions, this compound can degrade via several pathways. To identify the nature of these degradants, a forced degradation study is recommended.[1][2][3] By subjecting the compound to controlled stress conditions (acidic/basic hydrolysis, oxidation, photolysis, and thermal stress), you can generate these degradation products in a controlled manner and characterize them, for instance, by using LC-MS/MS to determine their mass-to-charge ratios and fragmentation patterns.[4]
Q3: How stable is this compound to acidic and basic conditions?
A3: The secondary amine functional group in this compound is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, particularly with heating, hydrolysis of the hexyloxy ether linkages may occur.[5] This would lead to the formation of 4-aminophenol and hexanol as potential degradation products. The diarylamine core itself is relatively resistant to hydrolysis.
Q4: What are the best practices for storing this compound to ensure its long-term stability?
A4: To maximize the shelf-life of this compound, it should be stored as a solid in a tightly sealed container, protected from light and moisture, and kept at a cool temperature (refrigerated or frozen). If stored in solution, use a deoxygenated solvent and store under an inert atmosphere. It is also advisable to prepare fresh solutions for critical experiments.
Q5: Can this compound degrade during analytical procedures like GC-MS?
A5: Yes, thermal degradation can be a concern, especially in analytical techniques that use high temperatures, such as Gas Chromatography (GC).[6] The high temperatures in the GC inlet can cause fragmentation of the molecule. For this reason, High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is often the preferred method for analyzing diarylamines and their degradation products, as it is performed at or near ambient temperature.[4][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound.
| Observed Problem | Potential Cause(s) | Recommended Actions & Explanations |
| Rapid color change of the solid compound from off-white to tan or brown. | 1. Oxidation: Exposure to air and/or light. | 1. Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) in an amber vial to protect it from oxygen and light. The color change is due to the formation of oxidized species. |
| Inconsistent results in biological or chemical assays. | 1. Degradation of stock solutions: The active concentration of your compound may be lower than expected due to degradation over time. | 1. Prepare fresh stock solutions for each experiment. If you must use older solutions, re-verify the concentration and purity by HPLC before use. Consider storing aliquots of the stock solution at -20°C or -80°C under an inert atmosphere. |
| Appearance of multiple new peaks in HPLC analysis of a formulation. | 1. Photodegradation: Exposure of the formulation to UV or ambient light. 2. Oxidative Degradation: Reaction with atmospheric oxygen or oxidizing agents in the formulation. | 1. Protect the formulation from light at all stages of preparation and storage. Use amber containers or wrap containers in aluminum foil. 2. Consider adding a suitable antioxidant to the formulation or packaging it under an inert atmosphere. |
| Poor mass balance in forced degradation studies. | 1. Formation of volatile degradants: Some degradation products may be volatile and not detected by HPLC. 2. Formation of non-chromophoric degradants: Degradation products may lack a UV chromophore and will not be detected by a UV detector. 3. Inadequate chromatographic separation: Degradation products may be co-eluting with the parent peak or other peaks. | 1. Use a complementary technique like Headspace GC-MS to analyze for volatile degradation products. 2. Employ a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with the UV detector. 3. Optimize your HPLC method. Perform peak purity analysis using a Diode Array Detector (DAD) or MS to ensure the main peak is pure. |
Degradation Pathways
The primary degradation pathways for this compound are initiated by oxidation and photolysis, with hydrolysis and thermal stress being secondary concerns under typical experimental conditions.
Oxidative Degradation
Oxidative degradation is often the most significant stability issue for diarylamines. The process is a radical chain reaction that can be initiated by heat, light, or the presence of metal ions.
Caption: Proposed oxidative degradation pathway.
Photolytic Degradation
Exposure to UV light can provide the energy to initiate degradation, often leading to similar products as oxidation, as well as potential cleavage of the C-N or C-O bonds.
Caption: Potential photolytic degradation pathways.
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound. The extent of degradation should ideally be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[8]
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep the solution at room temperature for 24 hours.
-
If no degradation is observed, repeat with 1 M HCl and/or heat at 60°C for 24 hours.
-
Neutralize the solution with an equivalent amount of NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
If no degradation is observed, repeat with 1 M NaOH and/or heat at 60°C for 24 hours.
-
Neutralize the solution with an equivalent amount of HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Also, heat a solution of the compound (1 mg/mL) at 60°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution (1 mg/mL) of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
-
Sample Analysis: Analyze all samples (stressed and control) by HPLC-UV/MS as described in Protocol 2.
Protocol 2: HPLC-UV/MS Analysis of Degradation Samples
Objective: To separate and identify this compound from its degradation products.
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD) and a Mass Spectrometer (MS).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions (Example):
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 70% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, return to 70% B over 1 minute, and re-equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm and 280 nm (or scan from 200-400 nm with DAD) |
| MS Detection | Electrospray Ionization (ESI) in positive ion mode. Scan range m/z 100-1000. |
Procedure:
-
Dilute the samples from the forced degradation study to an appropriate concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.
-
Inject the samples onto the HPLC system.
-
Analyze the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak corresponding to this compound.
-
Use the DAD to check for peak purity of the parent compound.
-
Use the MS data to determine the mass-to-charge ratio of the degradation products and propose their structures based on likely degradation pathways.
Caption: General workflow for analyzing degradation samples.
References
-
Thermal Stability of Polymer Additives: Comparison of Decomposition Models Including Oxidative Pyrolysis. (2019). Journal of Vinyl and Additive Technology, 25(S1), E12-E27. Available from: [Link]
-
Degradation mechanism and AgI formation in spiro-OMeTAD-based MAPbI3 PVSC. (2015). Advanced Energy Materials, 5(15), 1500449. Available from: [Link]
-
Forced degradation studies of a new ant. (n.d.). Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Journal of Pharmaceutical Research International, 35(8), 46-59. Available from: [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2013). Pharmaceutical Technology, 37(10). Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis, 3(3), 159-168. Available from: [Link]
-
Spiro-OMeTAD as Redox Mediator and Singlet Oxygen Scavenger in Lithium-Oxygen Batteries. (n.d.). ResearchGate. Available from: [Link]
-
A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. (2016). Analytical Methods, 8(3), 558-567. Available from: [Link]
-
Metal Coordination Complexes as Redox Mediators in Regenerative Dye-Sensitized Solar Cells. (2019). Molecules, 24(4), 688. Available from: [Link]
-
Thermal decomposition analysis of antioxidant additive by TG-MS ーAccurate mass measurement with TG-TOFMS systemー. (n.d.). JEOL Ltd.. Available from: [Link]
-
Stability Indicating Forced Degradation Studies. (2017). Research Journal of Pharmacy and Technology, 10(6), 2021-2027. Available from: [Link]
-
Synergistic Effect of N,N-Dimethylformamide and Hydrochloric Acid on the Growth of MAPbI3 Perovskite Films for Solar Cells. (2020). ACS Omega, 5(50), 32533-32540. Available from: [Link]
-
development of forced degradation and stability indicating studies for drug substance and drug product. (2016). International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(4), 291-297. Available from: [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). International Journal of Creative Research Thoughts. Available from: [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). International Journal for Research in Applied Science and Engineering Technology, 8(4), 1033-1041. Available from: [Link]
-
Synthesis of 1,4-bis[2,2-bis(4-alkoxyphenyl)vinyl]benzenes and Side Chain Modulation of Their Solid-State Emission. (2010). Organic Letters, 12(19), 4364-4367. Available from: [Link]
-
Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry. Available from: [Link]
-
Synthesis by B–H amination of bis(4-methoxyphenyl)amine,... (n.d.). ResearchGate. Available from: [Link]
-
Amines. (n.d.). NCERT. Available from: [Link]
-
The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals. (2016). Beilstein Journal of Organic Chemistry, 12, 1456-1463. Available from: [Link]
-
Palladium-Catalyzed Hydrolytic Cleavage of Aromatic C-O Bonds. (2017). Angewandte Chemie International Edition, 56(8), 2059-2063. Available from: [Link]
-
Ether cleavage. (n.d.). Wikipedia. Available from: [Link]
-
Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. (2021). Toxics, 9(7), 154. Available from: [Link]
-
Analysis of additives in plastic by thermal desorption (TD) GC-TOFMS. (n.d.). JEOL Ltd.. Available from: [Link]
-
Metal Coordination Complexes as Redox Mediators in Regenerative Dye-Sensitized Solar Cells. (2019). ResearchGate. Available from: [Link]
-
Thermal desorption gas chromatography-mass spectrometry for investigating the thermal degradation of polyurethanes. (2023). Analytical Methods, 15(26), 3329-3337. Available from: [Link]
Sources
Technical Support Center: Optimizing Annealing of Bis(4-(hexyloxy)phenyl)amine Films
Welcome to the technical support center for the optimization of "Bis(4-(hexyloxy)phenyl)amine" thin films. This guide is designed for researchers, scientists, and professionals in drug development and organic electronics. Here, we provide in-depth troubleshooting advice and frequently asked questions to assist you in achieving high-quality, crystalline films with reproducible performance. Our approach is grounded in fundamental material science principles, guiding you through a systematic process to determine the ideal annealing conditions for your specific experimental setup.
Introduction: The Critical Role of Thermal Annealing
"this compound" is a triarylamine derivative with significant potential in organic electronics as a hole transport material.[1] The performance of devices based on this material is critically dependent on the morphology and crystallinity of the thin film.[2] As-deposited films, typically fabricated by solution-based methods like spin coating, are often amorphous or have small crystalline domains, which can limit charge transport.
Thermal annealing is a post-deposition processing step that provides the necessary thermal energy for molecular rearrangement. A properly optimized annealing process, conducted at a temperature above the material's glass transition temperature (Tg) but below its melting (Tm) and decomposition (Td) points, can lead to:
-
Enhanced Crystallinity: Formation of larger, more ordered crystalline grains.
-
Reduced Defects: Annihilation of structural defects and grain boundaries.
-
Improved Molecular Packing: Leading to better electronic coupling between molecules.
-
Removal of Residual Solvent: Ensuring a pure and stable film.
This guide will walk you through the process of determining the key thermal properties of your "this compound" sample and subsequently using that data to systematically optimize the annealing temperature.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the fabrication and annealing of "this compound" films.
Q1: My spin-coated film looks uneven, has streaks, or contains pinholes. What should I do before annealing?
A1: The quality of your as-deposited film is paramount; annealing cannot fix a poor-quality initial film. These issues typically stem from the spin coating process itself.
-
Causality: Pinholes and streaks are often caused by particulate contamination on the substrate or in the solution.[3] Uneven coating can result from incorrect spin speeds, solution viscosity, or poor substrate wetting.[3]
-
Troubleshooting Steps:
-
Substrate Cleaning: Ensure your substrates are meticulously cleaned. A common procedure involves sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by drying with nitrogen and treatment with UV-ozone or a plasma cleaner to render the surface hydrophilic.
-
Solution Filtration: Filter your "this compound" solution through a 0.2 µm PTFE syringe filter immediately before deposition to remove any aggregates or dust.
-
Optimize Spin Coating Parameters: The final film thickness is inversely proportional to the square root of the spin speed.[1] If the film is too thick or uneven, try increasing the spin speed or duration. Conversely, for films that are too thin, decrease the spin speed. The viscosity of the solution also plays a crucial role; you may need to adjust the concentration of your solution.
-
Solvent Choice: The solvent's boiling point and its interaction with the substrate affect film drying dynamics. High-boiling-point solvents can sometimes lead to de-wetting if the spin time is too long.
-
Q2: I annealed my film, but I don't see any improvement in device performance. What could be the reason?
A2: This is a common issue and usually points to a suboptimal annealing temperature or duration.
-
Causality: If the annealing temperature is too low (below Tg), the molecules will not have sufficient kinetic energy to rearrange into a more ordered state. If the temperature is too high (above Tm), the film can de-wet or form undesirable microstructures upon cooling.
-
Troubleshooting Steps:
-
Determine Thermal Properties: The most critical step is to characterize your specific batch of "this compound" using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This is non-negotiable for a systematic approach.
-
DSC will reveal the glass transition temperature (Tg) and the melting temperature (Tm).
-
TGA will determine the onset decomposition temperature (Td).
-
-
Systematic Annealing Study: Based on the DSC and TGA data, perform a systematic study by annealing a series of films at different temperatures. A good starting range is from Tg to just below Tm.
-
Characterize Film Morphology: Use Atomic Force Microscopy (AFM) to visualize the surface morphology and grain size of the films annealed at different temperatures. An increase in grain size and a reduction in surface roughness are often indicative of improved crystallinity.[4]
-
Structural Analysis: X-ray Diffraction (XRD) can be used to probe the crystal structure of the films. The appearance of sharp diffraction peaks after annealing confirms a transition from an amorphous to a crystalline state.[4][5]
-
Q3: After annealing at a higher temperature, my film has developed cracks or appears hazy. Why did this happen?
A3: This suggests that the annealing temperature was too high, or the heating/cooling rates were too rapid.
-
Causality: High temperatures can lead to de-wetting of the film from the substrate. Rapid cooling can induce thermal stress, causing the film to crack. Haze can be a sign of large, poorly interconnected crystallites or surface roughening.
-
Troubleshooting Steps:
-
Stay Below the Melting Point: Ensure your annealing temperature is kept below the Tm identified by DSC.
-
Control Heating and Cooling Rates: Use a programmable hotplate or oven to control the ramp-up and cool-down rates. A slow cooling rate (e.g., 1-5 °C/min) is often beneficial for achieving well-ordered crystalline films.
-
Annealing Atmosphere: Perform annealing in a controlled, inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent oxidative degradation of the material, which could also contribute to film quality issues.
-
Experimental Workflow: A Systematic Approach to Optimization
This section provides a step-by-step methodology for determining the optimal annealing temperature for your "this compound" films.
Part 1: Determination of Material Thermal Properties
This initial step is crucial as it establishes the valid temperature window for annealing.
Methodology: DSC and TGA
-
Sample Preparation: Place a small amount (5-10 mg) of your "this compound" powder into a hermetically sealed aluminum DSC pan and a ceramic TGA pan.
-
TGA Measurement:
-
Place the pan in the TGA instrument.
-
Heat the sample under a nitrogen atmosphere from room temperature to a temperature well above the expected decomposition point (e.g., 400 °C) at a heating rate of 10 °C/min.
-
Record the weight loss as a function of temperature. The onset of significant weight loss indicates the decomposition temperature (Td).
-
-
DSC Measurement:
-
Place the pan in the DSC instrument.
-
Perform a heat-cool-heat cycle:
-
First Heat: Heat from room temperature to a temperature above the expected melting point but below Td (e.g., 200 °C) at 10 °C/min. This removes the thermal history of the material.
-
Cool: Cool the sample back down to room temperature at a controlled rate (e.g., 10 °C/min).
-
Second Heat: Heat the sample again at 10 °C/min. The step-change in the heat flow curve from this second heating ramp indicates the glass transition temperature (Tg), and the sharp endothermic peak corresponds to the melting temperature (Tm).
-
-
Part 2: Annealing Temperature Optimization Workflow
Once Tg, Tm, and Td are known, you can proceed with optimizing the annealing process for your thin films.
Methodology: Systematic Annealing and Characterization
-
Film Preparation: Fabricate a series of identical "this compound" thin films on your desired substrates using a consistent spin coating protocol.
-
Annealing Series:
-
Anneal each film at a different temperature for a fixed duration (e.g., 15 minutes). The temperature range should be systematically varied. A good starting point is to test temperatures in increments of 10-20 °C, for example: Tg + 10°C, Tg + 30°C, Tm - 40°C, Tm - 20°C.
-
Ensure a controlled, inert atmosphere.
-
Use a slow cooling rate after annealing.
-
-
Characterization:
-
AFM: Analyze the surface morphology of each annealed film. Quantify the average grain size and root-mean-square (RMS) surface roughness.
-
XRD: Perform XRD measurements to assess the crystallinity. Look for the emergence and sharpening of diffraction peaks.
-
UV-Vis Spectroscopy: Measure the UV-Vis absorption spectra. Changes in the absorption profile, such as red-shifting of the absorption edge or the appearance of vibronic features, can indicate increased molecular ordering.[6]
-
Device Fabrication: If applicable, fabricate devices (e.g., organic field-effect transistors) with the films annealed at different temperatures and measure their performance characteristics (e.g., charge carrier mobility).
-
Data Presentation
Summarize your findings in a table for easy comparison.
| Annealing Temp. (°C) | Annealing Time (min) | Avg. Grain Size (nm) (from AFM) | RMS Roughness (nm) (from AFM) | Key XRD Peak Intensity (a.u.) | Device Mobility (cm²/Vs) |
| As-deposited | 0 | - | - | - | - |
| Tg + 10 | 15 | ||||
| Tg + 30 | 15 | ||||
| ... | 15 | ||||
| Tm - 20 | 15 |
Visualizing the Workflow and Relationships
The following diagrams illustrate the logical flow of the optimization process and the expected relationships between annealing and film properties.
Caption: Effect of annealing on film properties.
References
- Briseno, A. L., Mannsfeld, S. C. B., Ling, M. M., Liu, S., Tseng, R. J., Reese, C., Roberts, M. E., Yang, Y., Wudl, F., & Bao, Z. (2006). Patterning organic single-crystal transistor arrays.
- Deibel, C., & Dyakonov, V. (2010). Polymer-fullerene bulk heterojunction solar cells. Reports on Progress in Physics, 73(9), 096401.
-
Coating Systems. (n.d.). Common Problems with Improper Spin Coating Technique. Retrieved from [Link]
- Dou, L., Liu, Y., Zhang, Z., & Yang, Y. (2014). Morphology control strategies for solution-processed organic semiconductor thin films.
- Miller, C. W., Sharoni, A., Liu, G., Colesniuc, C. N., Fruhberger, B., & Schuller, I. K. (2005). Quantitative structural analysis of organic thin films: An x-ray diffraction study. Physical Review B, 72(10), 104113.
- Norrman, K., Ghanbari-Siahkali, A., & Larsen, N. B. (2005). Studies of spin-coated polymer films. Annual Reports on the Progress of Chemistry, Section C: Physical Chemistry, 101, 174-201.
- Ridley, B. A., Nivi, B., & Jacobson, J. M. (1999). All-inorganic field effect transistors fabricated by printing. Science, 286(5440), 746-749.
- Salih, E. A., & Hassan, A. K. (2019). Annealing effect on the structural and Morphological properties of Organic Semiconductor Alq3:C60 blend Thin Films. Journal of Physics: Conference Series, 1294(5), 052033.
- Sirringhaus, H., Brown, P. J., Friend, R. H., Nielsen, M. M., Bechgaard, K., Langeveld-Voss, B. M. W., Spiering, A. J. H., Janssen, R. A. J., Meijer, E. W., Herwig, P., & de Leeuw, D. M. (1999). Two-dimensional charge transport in self-organized, high-mobility conjugated polymers.
- Tarsang, F., & Singh, F. (2017). New tailored organic semiconductors thin films for optoelectronic applications. Materials Today: Proceedings, 4(4), 5489-5496.
- Veres, J., Ogier, S. D., Leeming, S. W., Cupertino, D. C., & Khaffaf, S. M. (2003). Low-k insulators as the choice of dielectrics in organic field-effect transistors.
- Kambale, R. C., & Gicevicius, M. (2017). Functionalized triarylamines for applications in organic electronics. Journal of the Indian Chemical Society, 94(12), 1375-1384.
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- 1. Thermal decomposition of 3,4-bis(4'-aminofurazano-3') furoxan - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Bis[4-(hexyloxy)phenyl]amine | 1158909-71-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. 1158909-71-7|this compound|BLD Pharm [bldpharm.com]
Troubleshooting low power conversion efficiency in "Bis(4-(hexyloxy)phenyl)amine" based solar cells
This technical support center provides researchers and scientists with a comprehensive guide to troubleshooting low power conversion efficiency (PCE) in solar cells utilizing Bis(4-(hexyloxy)phenyl)amine as a hole transport material (HTM). Drawing from established principles of organic and perovskite solar cell fabrication and characterization, this guide offers practical solutions to common experimental challenges.
Troubleshooting Guide: Enhancing Power Conversion Efficiency
This section addresses specific issues that can lead to suboptimal device performance, providing step-by-step guidance to diagnose and resolve them.
Problem 1: Low Short-Circuit Current Density (Jsc)
A diminished Jsc is often indicative of poor light absorption, inefficient charge generation, or issues with charge extraction.
Q: My device exhibits a significantly lower Jsc than expected. What are the potential causes and how can I address them?
A: A low Jsc in this compound-based solar cells can stem from several factors, primarily related to the quality of the active layer and the integrity of the interfaces.
Possible Causes and Solutions:
-
Incomplete Light Absorption:
-
Thin Active Layer: A perovskite or organic active layer that is too thin will not absorb a sufficient portion of the incident solar spectrum.
-
Solution: Systematically vary the thickness of the active layer. For perovskite solar cells, this can be controlled by adjusting the concentration of the precursor solution and the spin-coating speed. Aim for a thickness that maximizes absorption without compromising charge transport.[1]
-
-
Poor Film Morphology: Non-uniform films with pinholes or voids in the active layer can lead to current leakage and reduced light absorption.[1]
-
-
Inefficient Charge Extraction:
-
Energy Level Mismatch: A significant energy barrier between the highest occupied molecular orbital (HOMO) of the this compound HTL and the valence band of the active layer can impede hole extraction. The HOMO level of the HTM should be well-aligned with the active layer to ensure efficient hole transfer.[4][5]
-
Solution: While the HOMO level of this compound is fixed, the energy levels of the active layer can sometimes be tuned. More practically, ensure the chosen perovskite or organic donor has a valence band energy that is well-matched with the HTL.
-
-
Poor Interfacial Contact: A poor physical or electronic contact between the active layer and the HTL can hinder charge extraction.
-
Solution: Focus on interface engineering. This may involve surface treatments of the underlying layer before depositing the next, or the introduction of a thin interfacial layer to improve contact and reduce recombination.[2]
-
-
Problem 2: Low Open-Circuit Voltage (Voc)
The open-circuit voltage is a measure of the quasi-Fermi level splitting in the absorber layer and is sensitive to recombination losses.
Q: My device has a low Voc. What are the most likely reasons and how can I improve it?
A: A low Voc is a strong indicator of significant charge recombination, either in the bulk of the active layer or at the interfaces.
Possible Causes and Solutions:
-
High Recombination Rates:
-
Bulk Defects in the Active Layer: Defects within the crystal lattice of the perovskite or at the donor-acceptor interface in organic solar cells act as recombination centers.
-
Interfacial Recombination: Recombination can be particularly high at the interfaces between the active layer and the charge transport layers.
-
-
Energy Level Misalignment:
-
Poor Energetic Cascade: An inappropriate energy alignment between the active layer, HTL, and the anode can lead to voltage losses. The HOMO level of the this compound HTL should be positioned to allow for efficient hole extraction without a significant energy loss.
-
Solution: Ensure the work function of the anode (e.g., ITO/PEDOT:PSS) is well-matched with the HOMO level of the this compound HTL to facilitate efficient hole collection.
-
-
Problem 3: Low Fill Factor (FF)
The fill factor is a measure of the "squareness" of the J-V curve and is sensitive to series and shunt resistances.
Q: The fill factor of my solar cell is poor. What are the common culprits and how can I mitigate them?
A: A low fill factor is typically caused by high series resistance, low shunt resistance, or a combination of both.
Possible Causes and Solutions:
-
High Series Resistance (Rs):
-
Poor Conductivity of the HTL: An undoped or poorly doped this compound layer may have insufficient conductivity, leading to high series resistance.
-
Solution: Introduce p-type dopants into the this compound solution before deposition. Common dopants for triphenylamine-based HTMs include lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP).[9] The concentration of these dopants should be carefully optimized.
-
-
Poor Contacts: High contact resistance at any of the interfaces (e.g., HTL/anode, active layer/HTL) will contribute to series resistance.
-
Solution: Ensure clean and well-prepared surfaces before depositing each layer. Optimize the thickness and annealing conditions of the contact layers.
-
-
-
Low Shunt Resistance (Rsh):
-
Pinholes and Defects: Pinholes in the active layer or the HTL can create direct pathways between the anode and cathode, leading to current leakage and a low shunt resistance.
-
Solution: Improve the film quality and uniformity of all layers. This can be achieved by optimizing the solution concentration, spin-coating parameters, and annealing conditions. Using a filtered solution can also help to reduce particulate contamination that can cause pinholes.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the typical solvents for dissolving this compound for solar cell fabrication?
A1: While specific solubility data for this compound is not widely published, similar triphenylamine-based HTMs are typically soluble in common organic solvents such as chlorobenzene, toluene, and dichlorobenzene. It is recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for achieving a uniform and pinhole-free film.
Q2: Are dopants necessary for this compound HTLs?
A2: Yes, in most cases, dopants are crucial for achieving high performance with triphenylamine-based HTMs like this compound.[5][9] Dopants increase the hole conductivity of the HTL, which is essential for reducing series resistance and improving the fill factor. Commonly used dopants include Li-TFSI and tBP. The optimal doping ratio needs to be determined experimentally.
Q3: How can I characterize the quality of my this compound film?
A3: Several techniques can be used to assess the quality of the HTL film:
-
Atomic Force Microscopy (AFM): To evaluate the surface morphology, roughness, and identify pinholes.
-
UV-Vis Spectroscopy: To determine the optical properties and ensure transparency in the desired wavelength range.
-
X-ray Diffraction (XRD): To investigate the crystallinity of the film.
-
Photoluminescence (PL) Spectroscopy: Time-resolved PL of a perovskite/HTL stack can provide insights into the efficiency of hole extraction. A faster PL decay compared to the neat perovskite film indicates efficient hole quenching by the HTL.
Q4: What are the key parameters to consider for the energy level alignment of this compound?
A4: The most critical parameter is the HOMO energy level. For efficient hole extraction, the HOMO level of this compound should be slightly higher (less negative) than the valence band of the perovskite or the HOMO of the organic donor material. This creates a driving force for hole transfer. The lowest unoccupied molecular orbital (LUMO) level should be significantly higher than that of the electron transport material to effectively block electrons.
Experimental Protocols
Protocol 1: Preparation of Doped this compound Solution
This protocol provides a general guideline for preparing a doped HTL solution. The concentrations and ratios should be optimized for your specific experimental conditions.
-
Prepare a stock solution of this compound: Dissolve a known concentration of this compound (e.g., 20 mg/mL) in a suitable solvent such as chlorobenzene.
-
Prepare stock solutions of dopants:
-
Dissolve Li-TFSI in acetonitrile (e.g., 170 mg/mL).
-
4-tert-butylpyridine (tBP) is typically used as received.
-
-
Dope the HTL solution: To the this compound solution, add the dopants. A common starting point for similar HTMs is a molar ratio of HTM:Li-TFSI:tBP of approximately 1:0.5:3.3.
-
Stir the solution: Gently stir the final solution at room temperature for at least one hour before use to ensure complete dissolution and homogeneity.
Protocol 2: Characterizing Hole Extraction using Photoluminescence Quenching
This experiment helps to qualitatively assess the efficiency of hole transfer from the active layer to the HTL.
-
Prepare samples:
-
Sample A: Substrate / Perovskite (or organic donor)
-
Sample B: Substrate / Perovskite (or organic donor) / this compound
-
-
Measure steady-state photoluminescence (PL): Excite both samples with a laser at a wavelength that is strongly absorbed by the active layer (e.g., 405 nm or 532 nm for many perovskites) and measure the PL emission spectrum.
-
Analyze the results: A significant reduction in the PL intensity of Sample B compared to Sample A indicates effective quenching of the photoluminescence, which is a strong indicator of efficient hole extraction by the this compound layer.
Visualization of Troubleshooting Logic
Workflow for Diagnosing Low Power Conversion Efficiency
Caption: A flowchart illustrating the diagnostic pathway for troubleshooting low power conversion efficiency in solar cells.
References
- The Effect of Additives on the Morphology of Organic Solar Cells: A Brief Review.
- Limiting Efficiency Of Perovskite Solar Cells - Afribary.
- Understanding the Efficiency Limits of Perovskite Solar Cells - ResearchGate.
- The efficiency limit of CH3NH3PbI3 perovskite solar cells - HKU Scholars Hub.
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N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine - ResearchGate. Available at: [Link]
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Improved Efficiency and Stability of Perovskite Solar Cells Through Long-Chain Phenylammonium Additives - PubMed. Available at: [Link]
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Overcoming Microstructural Defects at the Buried Interface of Formamidinium-Based Perovskite Solar Cells - PMC - NIH. Available at: [Link]
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Significant improvement of organic solar cells with ternary additives - Frontiers. Available at: [Link]
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Infiltration issues in printed mesoporous carbon perovskite solar cells: a troubleshooting guide - Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]
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Structure and Performance Evolution of Perovskite Solar Cells under Extreme Temperatures. Available at: [Link]
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Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D1EE02095A. Available at: [Link]
-
Energy level alignment at the perovskite/organic HTL interfaces. a)... - ResearchGate. Available at: [Link]
-
HOMO and LUMO energy configurations [eV] of B1–4 obtained by DFT... - ResearchGate. Available at: [Link]
-
High Performance and Stability of Perovskite Solar Cells Achieved Through Anti-Solvent Modulation of Multi-Orientation … - OUCI. Available at: [Link]
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Calculated energy levels of frontier molecular orbital (HOMO and LUMO),... - ResearchGate. Available at: [Link]
-
Interface engineering toward enhanced efficiency of planar perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]
-
Practical Interface Engineering between Perovskite and Carbon Electrode in Regular Carbon-Based Perovskite Solar Cells - PubMed. Available at: [Link]
-
How to design more efficient hole-transporting materials for perovskite solar cells? Rational tailoring of the triphenylamine-based electron donor - Nanoscale (RSC Publishing). Available at: [Link]
-
Dopant-Free Tetrakis-Triphenylamine Hole Transporting Material for Efficient Tin-Based Perovskite Solar Cells - PubMed. Available at: [Link]
-
Subtle side chain modification of triphenylamine‐based polymer hole‐transport layer materials produces efficient and stable inverted perovskite solar cells - ResearchGate. Available at: [Link]
-
Overcoming the wetting issues of PTAA in inverted perovskite solar cells by cinnamyl alcohol modification | Request PDF - ResearchGate. Available at: [Link]
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Repairing Defects of Halide Perovskite Films To Enhance Photovoltaic Performance. Available at: [Link]
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Doping strategies for small molecule organic hole-transport materials: impacts on perovskite solar cell performance and stability - Publications. Available at: [Link]
-
Hole Transport Layer Materials | HTL for OLED & PSC - Noctiluca. Available at: [Link]
-
Enhancing Stability and Photovoltaic Performance of Perovskite Solar Cells via 5‐Ammonium Acid Additive | Semantic Scholar. Available at: [Link]
-
Dopant-Free Hole-Transporting Material Based on Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenylamine)-4-phenyl))-fluorene for High-Performance Air-Processed Inverted Perovskite Solar Cells - MDPI. Available at: [Link]
-
Rational molecular doping to enhance interfacial carrier dynamics for reliable hole transport layer-free perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]
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Are amines soluble in organic solvents? - Quora. Available at: [Link]
-
Recent Advances and Remaining Challenges in Perovskite Solar Cell Components for Innovative Photovoltaics - MDPI. Available at: [Link]
-
Methods for Passivating Defects of Perovskite for Inverted Perovskite Solar Cells and Modules - ResearchGate. Available at: [Link]
-
(PDF) Study of defects in CH 3 NH 3 PbI 3 -based perovskite solar cells - ResearchGate. Available at: [Link]
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- 5. docs.nrel.gov [docs.nrel.gov]
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Technical Support Guide: Preventing Crystallization in Bis(4-(hexyloxy)phenyl)amine Thin Films
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the deposition of amorphous thin films of Bis(4-(hexyloxy)phenyl)amine. As a material of interest in organic electronics, controlling its solid-state morphology is critical for achieving reproducible and high-performance devices. This document is designed for researchers and scientists to diagnose and solve common crystallization issues encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts related to the crystallization of organic small molecules.
Q1: What is this compound and why is its amorphous state often desired?
This compound, with the chemical formula C24H35NO2, is a triarylamine derivative used as a building block in materials science and organic electronics.[1][2] For many applications like Organic Light Emitting Diodes (OLEDs), an amorphous or "glassy" state is preferable. Amorphous films provide isotropic properties and lack grain boundaries, which can act as traps for charge carriers or quenching sites for excitons, thus preventing degradation of device performance.[3][4] Crystallization can lead to increased surface roughness, phase separation in blended films, and overall device instability.[3]
Q2: What fundamentally causes crystallization in a thin film?
Crystallization is a thermodynamic process driven by the molecules arranging themselves into a lower energy, ordered lattice structure. It occurs in two main stages:
-
Nucleation: The initial formation of tiny, stable crystalline seeds (nuclei) from the disordered, amorphous phase. This process must overcome an initial energy barrier.[5][6]
-
Crystal Growth: Once a stable nucleus has formed, it acts as a template for surrounding molecules to attach, leading to the growth of larger crystalline domains.[5][7]
This process is highly dependent on kinetic factors; if molecular mobility is restricted, the amorphous state can be "kinetically trapped," even if it is not the most thermodynamically stable state.
Q3: What are the key experimental parameters that influence film morphology?
The final morphology of a solution-processed thin film is determined by a complex interplay of several parameters. The most critical are:
-
Solvent Properties: The solvent's boiling point, vapor pressure, and its solubility with the solute dictate the evaporation rate and how molecules assemble during film drying.[8][9]
-
Solution Concentration: Affects the viscosity of the solution and the final thickness of the film.
-
Deposition Technique & Rate: Methods like spin-coating involve rapid solvent removal, which can favor amorphous structures. The rate of deposition is crucial; high rates can prevent molecules from having enough time to organize into crystalline structures.[10][11]
-
Substrate Temperature: Controls the surface mobility of molecules. Higher temperatures can provide the energy needed for molecules to rearrange into a crystalline state.[9][12]
-
Substrate Surface Energy & Chemistry: The interaction between the molecule and the substrate surface can influence the initial nucleation and orientation of molecules.[11]
-
Post-Deposition Processing: Steps like thermal or solvent vapor annealing can significantly alter the film's morphology.[13]
Q4: How can I quickly assess if my film is crystalline?
Visual inspection is the first step; crystalline films often appear hazy or opaque due to light scattering from crystalline domains, whereas amorphous films are typically transparent and smooth. For microscopic confirmation, the following techniques are standard:
-
Optical Microscopy (OM): Especially with cross-polarized light, OM can easily reveal the presence of birefringent crystalline structures like spherulites.
-
Atomic Force Microscopy (AFM): Provides high-resolution topographical images, clearly showing the distinct morphology of crystalline grains versus smooth amorphous surfaces.[14]
-
X-ray Diffraction (XRD): This is the definitive technique. A fully amorphous film will show only a broad, diffuse halo, while a crystalline film will exhibit sharp diffraction peaks corresponding to its lattice planes.
Section 2: Troubleshooting Guide: Common Crystallization Problems
This guide is structured to address specific issues you may encounter during your workflow.
Problem 1: "My film is hazy and shows crystalline domains immediately after spin-coating."
This indicates that crystallization is occurring very rapidly during the solvent evaporation process. The primary cause is that the molecules have sufficient time and mobility to self-assemble into ordered structures before the film is fully dry.
-
Causality & Explanation:
-
Slow Solvent Evaporation: Using a solvent with a very high boiling point can allow molecules to move and organize for an extended period.[8]
-
Poor Solubility/Aggregation in Solution: If this compound is not fully dissolved or forms aggregates in solution, these aggregates can act as seeds for rapid crystal growth during spin-coating.[8]
-
Low Spin Speed: Lower spin speeds result in a thicker initial wet film and a slower overall drying process, promoting crystallization.
-
-
Solutions & Recommended Actions:
-
Change the Solvent System: Switch to a solvent with a lower boiling point and higher vapor pressure to accelerate drying. Toluene or chloroform are common starting points. Alternatively, using a mixed solvent system can help tune the evaporation rate and solubility.[15]
-
Increase Spin Speed: A higher spin speed (e.g., 3000-5000 rpm) will result in a thinner film and extremely rapid solvent quenching, which can trap the molecules in a disordered, amorphous state.
-
Reduce Solution Concentration: Lowering the concentration can sometimes prevent the formation of aggregates that seed crystallization.
-
Heat the Solution: Gently warming the solution before deposition can help break up any pre-existing molecular aggregates, ensuring a truly dissolved state.[8]
-
Problem 2: "My film looks great initially, but it crystallizes over hours or days at room temperature."
This is a classic example of the metastability of an amorphous phase. The initially glassy film is kinetically trapped in a high-energy state. Over time, even at room temperature, molecules can slowly rearrange themselves into a more thermodynamically stable crystalline state.
-
Causality & Explanation:
-
Molecular Mobility: The material likely has a glass transition temperature (Tg) near or not significantly above room temperature, allowing for slow but significant molecular motion.
-
Surface-Enhanced Crystallization: Crystallization can initiate at the film-air or film-substrate interface, where molecular mobility is often higher.[3]
-
-
Solutions & Recommended Actions:
-
Introduce a Second Component (Blending): Creating a blend with another amorphous, high-Tg material (like a polymer) can dramatically slow down crystallization. The second component acts as a physical barrier, disrupting the molecular packing required for crystallization.[3]
-
Solvent Vapor Annealing (SVA): Briefly exposing the film to a controlled solvent vapor atmosphere can plasticize the film, allowing for slight molecular rearrangement into a more stable amorphous packing without inducing full crystallization. See Protocol 3 for details.
-
Substrate Surface Modification: Modifying the substrate with a self-assembled monolayer (SAM) can alter the surface energy and the interaction with the this compound molecules, potentially suppressing interfacial nucleation.
-
Problem 3: "My film crystallizes when I try to thermally anneal it."
This is an expected outcome if the annealing temperature is not carefully controlled. Thermal annealing provides the kinetic energy molecules need to overcome the barrier to crystallization.
-
Causality & Explanation:
-
Annealing Above Tg: If you anneal at a temperature above the material's glass transition temperature (Tg), molecular mobility increases dramatically, facilitating rapid rearrangement from a glassy state to a crystalline one.[13]
-
Prolonged Annealing Time: Even at temperatures slightly below Tg, extended annealing times can be sufficient to induce crystallization.
-
-
Solutions & Recommended Actions:
-
Determine the Glass Transition Temperature (Tg): Use Differential Scanning Calorimetry (DSC) to find the Tg of your material. This is a critical piece of data. To stabilize an amorphous phase and remove residual solvent without causing crystallization, you should anneal below Tg.
-
Optimize Annealing Parameters: Systematically test a matrix of lower temperatures and shorter annealing times to find a window where residual solvent is removed but crystallization is avoided.
-
Use Solvent Vapor Annealing (SVA) Instead: SVA is a more gentle method for improving film quality. It avoids the high thermal energy of thermal annealing and can often produce smooth, stable amorphous films where thermal methods fail.[5]
-
Section 3: Key Experimental Protocols
Protocol 1: Solvent Screening for Optimal Film Formation
This protocol helps you identify a suitable solvent system for depositing amorphous films of this compound.
-
Solvent Selection: Choose a set of 3-5 solvents with varying boiling points and polarities (see Table 1). Good candidates include Chloroform, Toluene, and Chlorobenzene.
-
Solubility Test: Prepare small-scale solutions (e.g., 5 mg/mL) in each solvent. Observe solubility at room temperature and with gentle heating. Note any solvents where the material does not fully dissolve.
-
Test Deposition: Using a consistent concentration (e.g., 10 mg/mL) and spin-coating program (e.g., 3000 rpm for 60s), deposit a film from each viable solvent onto your desired substrate (e.g., Si/SiO2 or glass).
-
Immediate Characterization: Immediately after deposition, inspect each film visually for haziness. Use an optical microscope to check for crystalline features.
-
Analysis:
-
Solvents that produce hazy films are likely too slow-drying.
-
Solvents that produce smooth, transparent films are good candidates for forming amorphous layers.
-
If all solvents produce crystalline films, consider using a solvent with an even lower boiling point or increasing the spin speed.
-
Protocol 2: Performing Solvent Vapor Annealing (SVA)
This technique can be used to improve the quality and stability of an initially amorphous film.
-
Setup: Place your freshly deposited film inside a sealed container, such as a petri dish or a small chamber.
-
Solvent Reservoir: In the same container, but not touching the substrate, place a small vial or watch glass containing a few milliliters of a solvent. This is typically the same solvent used for deposition or a related one.
-
Annealing: Seal the container and leave it at a constant, controlled temperature (usually room temperature) for a defined period. This can range from a few minutes to several hours. The solvent vapor will slowly plasticize the film.
-
Termination: Remove the substrate from the chamber and allow any absorbed solvent to evaporate. A gentle bake on a hotplate below Tg (e.g., 60°C) for 1-2 minutes can assist this.
-
Characterization: Analyze the film's morphology using AFM and/or XRD to confirm that it remains amorphous and to observe any changes in surface roughness.
Section 4: Data and Visualization
Table 1: Properties of Common Solvents for Organic Electronics
This table provides a reference for selecting solvents based on their physical properties, which are critical in controlling film formation kinetics.[14]
| Solvent | Boiling Point (°C) | Vapor Pressure (kPa @ 20°C) | Polarity Index |
| Chloroform | 61.2 | 21.3 | 4.1 |
| Toluene | 110.6 | 2.9 | 2.4 |
| Chlorobenzene | 131.7 | 1.2 | 2.7 |
| o-Xylene | 144.4 | 0.7 | 2.5 |
| Heptane | 98.4 | 4.8 | 0.1 |
Diagrams
Below are graphical representations of the troubleshooting logic and experimental workflows described in this guide.
Caption: Troubleshooting decision tree for crystallization issues.
Caption: Experimental workflow for film deposition and processing.
Section 5: References
-
Suppressing crystallization in solution-processed thin films of organic semiconductors. (2015). MRS Communications, 5(3), 447-452. [Link]
-
Revealing the underlying solvent effect on film morphology in high-efficiency organic solar cells through combined ex situ and in situ observations. (n.d.). RSC Publishing. [Link]
-
What Is The Effect Of Deposition Rate On Thin Film? Control Microstructure For Better Performance. (n.d.). Kintek Solution. [Link]
-
Diao, Y., Shaw, L., Bao, Z., & Mannsfeld, S. C. B. (2014). Morphology control strategies for solution-processed organic semiconductor thin films. Energy & Environmental Science, 7(7), 2145-2159. [Link]
-
Solvent influence on the surface morphology of P3HT thin films revealed by photoemission electron microscopy. (n.d.). PMC - NIH. [Link]
-
Rosas-Hernández, R., et al. (2023). Solvent Effect on Small-Molecule Thin Film Formation Deposited Using the Doctor Blade Technique. Materials, 16(4), 1547. [Link]
-
Deposition-rate dependence of orientation growth and crystallization of Ti thin films prepared by magnetron sputtering. (2014). ResearchGate. [Link]
-
Evolution and Morphology of Thin Films Formed by Solvent Evaporation: An Organic Semiconductor Case Study. (2020). ACS Applied Materials & Interfaces, 12(37), 41929–41936. [Link]
-
Thin Film Morphology Control via a Mixed Solvent System for High-Performance Organic Thin Film Transistors. (2013). ResearchGate. [Link]
-
Two dimensional structures: thin films The growth of thin films involves the process of nucleation and growth on the substrate s. (n.d.). Course Hero. [Link]
-
Leonardi, F., et al. (2018). Role of Polymorphism and Thin-Film Morphology in Organic Semiconductors Processed by Solution Shearing. ACS Omega, 3(2), 2021–2028. [Link]
-
Bis[4-(hexyloxy)phenyl]amine, min 98%, 1 gram. (n.d.). CP Lab Safety. [Link]
-
N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine. (2021). MDPI. [Link]
-
Solid-to-Solid Crystallization of Organic Thin Films: Classical and Nonclassical Pathways. (2019). ACS Omega, 4(2), 4066–4072. [Link]
-
Solution-processed organic semiconductor crystals for field-effect transistors: from crystallization mechanism towards morphology control. (2020). Journal of Materials Chemistry C. [Link]
-
N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine. (2021). ResearchGate. [Link]
-
Thin Film Deposition and Characterization Techniques. (n.d.). Open Access Pub. [Link]
-
4-bromo-N,N-bis(4-(hexyloxy)phenyl)aniline. (n.d.). Chembase.cn. [Link]
-
Substrate temperature effects on amorphous carbon film growth, investigated by infrared spectroscopy in multiple internal reflection geometry. (2018). Journal of Vacuum Science & Technology A. [Link]
-
Carrier mobilities in amorphous organic semiconductor films prepared at various film formation process. (n.d.). J-STAGE. [Link]
-
Growth of thin films by physical vapor deposition. (n.d.). wz.p.lodz.pl. [Link]
-
Effects of substrate temperature on chemical structure of amorphous carbon films. (1992). ResearchGate. [Link]
-
Structured Thin Films Based on Synergistic Effects of MnTa2O6 Oxide and bis-Carboxy-phenyl-substituted Porphyrins, Capable to Inhibit Steel Corrosion. (2021). MDPI. [Link]
-
(775f) Solution Processed Thin Film Photovoltaics Using Amine-Thiol Chemistry. (n.d.). AIChE. [Link]
-
Controlling Thermal Conductivity of Amorphous SiOx Films through Structural Engineering Utilizing Single Crystal Substrate Surfaces. (2021). NIH. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Bis[4-(hexyloxy)phenyl]amine | 1158909-71-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Suppressing crystallization in solution-processed thin films of organic semiconductors | MRS Communications | Cambridge Core [cambridge.org]
- 4. toyama.repo.nii.ac.jp [toyama.repo.nii.ac.jp]
- 5. Morphology control strategies for solution-processed organic semiconductor thin films - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C4EE00688G [pubs.rsc.org]
- 6. openaccesspub.org [openaccesspub.org]
- 7. Solution-processed organic semiconductor crystals for field-effect transistors: from crystallization mechanism towards morphology control - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. Solvent influence on the surface morphology of P3HT thin films revealed by photoemission electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. kindle-tech.com [kindle-tech.com]
- 11. engr.colostate.edu [engr.colostate.edu]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Bis(4-(hexyloxy)phenyl)amine-Perovskite Interface
Welcome to the technical support center for researchers working with Bis(4-(hexyloxy)phenyl)amine as a hole-transporting material (HTM) in perovskite solar cells (PSCs). This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common interfacial challenges and enhance device performance and stability.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter at the HTM/perovskite interface. Each entry details the problem, underlying causes, and a step-by-step protocol for resolution.
Issue 1: Low Fill Factor (FF) and Open-Circuit Voltage (V_OC) in Fabricated Devices
Question: My perovskite solar cell using this compound shows poor V_OC and FF, even with a good perovskite film. What interfacial issues could be the cause?
Answer: A low V_OC and FF often point to significant non-radiative recombination at the perovskite/HTM interface. This can stem from several root causes:
-
Energy Level Mismatch: An inadequate alignment between the Highest Occupied Molecular Orbital (HOMO) of the this compound and the Valence Band Maximum (VBM) of the perovskite layer creates an energy barrier for efficient hole extraction.[1][2] This barrier can lead to charge accumulation and recombination at the interface.
-
Interfacial Defects: Surface defects on the perovskite film, such as uncoordinated lead ions (Pb²⁺) or halide vacancies, act as recombination centers. The amine groups in the HTM can interact with these sites, but incomplete passivation will still allow for significant charge loss.
-
Poor Wetting and Film Formation: If the HTM solution does not properly wet the perovskite surface, it can lead to incomplete coverage, pinholes, and a physically rough interface.[3] This poor contact increases the series resistance and provides pathways for charge recombination.
Solution: Interfacial Passivation and Energy Level Alignment with Additives
To address these issues, an interfacial modification strategy using additives in the HTM solution is highly effective. Lewis base molecules are particularly useful for passivating defects and tuning the interfacial energetics.
Experimental Protocol: Additive-Enhanced HTM Deposition
-
Prepare Stock Solutions:
-
HTM Solution: Dissolve this compound in a suitable solvent (e.g., chlorobenzene) at a standard concentration (e.g., 70-90 mg/mL).
-
Additive Stock: Prepare a stock solution of an additive like 4-tert-butylpyridine (tBP) in chlorobenzene.
-
-
Optimize Additive Concentration:
-
Create a series of HTM solutions with varying concentrations of tBP. A typical starting range is 5-20% by volume relative to the HTM solvent.
-
The pyridine nitrogen in tBP acts as a Lewis base, coordinating with undercoordinated Pb²⁺ ions at the perovskite surface, thereby passivating these trap states and reducing non-radiative recombination.[4]
-
-
HTM Deposition:
-
Pre-heat the perovskite-coated substrates to ~70°C.
-
Dynamically spin-coat the optimized HTM/additive solution onto the perovskite layer. A typical spin program is 4000 rpm for 30 seconds.
-
-
Characterization and Analysis:
-
Fabricate complete solar cell devices and measure their current-voltage (J-V) characteristics under simulated sunlight.
-
Use time-resolved photoluminescence (TRPL) to measure the carrier lifetime of the perovskite film with and without the modified HTM layer. An increased lifetime indicates successful passivation of interfacial defects.[5][6]
-
Employ ultraviolet photoelectron spectroscopy (UPS) to measure the energy level alignment at the interface and confirm a reduction in the hole extraction barrier.[7][8]
-
Issue 2: Rapid Device Degradation in Ambient Conditions
Question: My devices with this compound are efficient initially but lose performance quickly when exposed to air. How can I improve the interfacial stability?
Answer: The degradation of perovskite solar cells is often accelerated by environmental factors, particularly moisture, which can ingress through the HTM layer.[9][10] this compound, like many organic small molecules, can be permeable to moisture. Furthermore, hygroscopic additives, commonly used to improve conductivity (like Li-TFSI), can attract water to the perovskite interface, leading to the decomposition of the light-absorbing layer.[11]
Solution: Employing a Dopant-Free, Hydrophobic HTM System
The most effective strategy to enhance stability is to create a hydrophobic barrier at the perovskite interface by using a dopant-free HTM system. While this may slightly lower the initial conductivity compared to doped systems, the gains in long-term stability are substantial.
Experimental Protocol: Fabrication of a Dopant-Free Device
-
HTM Solution Preparation:
-
Prepare the this compound solution in chlorobenzene as previously described, but do not add any Li-TFSI or other hygroscopic dopants .
-
-
Interfacial Passivation (Optional but Recommended):
-
To compensate for the lower conductivity of the dopant-free layer, ensure the perovskite surface is as defect-free as possible to facilitate charge transfer.
-
Consider a post-treatment of the perovskite film with a passivating agent like phenethylammonium iodide (PEAI) before depositing the HTM. This can create a thin, 2D perovskite layer on the surface that is both more stable and has fewer defects.[12]
-
-
HTM Deposition:
-
Device Encapsulation:
-
After depositing the top electrode, properly encapsulate the device using a UV-curable epoxy and a glass coverslip to provide an additional barrier against moisture and oxygen.
-
-
Stability Testing:
-
Conduct long-term stability tests by monitoring the power conversion efficiency (PCE) of encapsulated devices in a controlled environment (e.g., 75% relative humidity) over several hundred hours.[13] Compare the results against devices using a standard doped-HTM formulation.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a perovskite solar cell?
This compound functions as a hole-transporting material (HTM). Its main responsibilities are to efficiently extract photogenerated holes from the perovskite absorber layer, transport these holes to the top electrode (e.g., gold or silver), and block electrons from reaching the electrode, thereby preventing recombination.[2][14]
Q2: Why is a dopant-free approach often recommended for amine-based HTMs like this one?
While p-type dopants like Li-TFSI can increase the hole conductivity of the HTM layer, they are often hygroscopic (attract water).[11] This can compromise the long-term stability of the underlying perovskite film, which is highly sensitive to moisture.[4] A dopant-free approach, especially when combined with a hydrophobic HTM, creates a protective barrier against moisture, significantly improving the device's operational lifetime.[13]
Q3: Can the amine group in this compound react with the perovskite?
Yes, the amine functional group can have important interactions at the interface. Amines are Lewis bases and can coordinate with undercoordinated Pb²⁺ ions on the perovskite surface, which are common defect sites. This passivation effect can reduce non-radiative charge recombination.[12] However, strong reactions or intercalation of the amine molecule into the perovskite lattice could also lead to degradation, so optimizing the deposition process is crucial.[15][16]
Q4: What characterization techniques are essential for diagnosing HTM/perovskite interface issues?
A multi-faceted approach is necessary to fully understand the interface.[5][6]
-
Electrical Characterization: J-V curve analysis (to determine V_OC, FF, J_SC), Electrochemical Impedance Spectroscopy (EIS) (to study charge transfer resistance).
-
Optical Characterization: Steady-state and Time-Resolved Photoluminescence (PL/TRPL) (to assess charge extraction efficiency and defect passivation).[17]
-
Surface Science Techniques: Ultraviolet Photoelectron Spectroscopy (UPS) (to determine energy level alignment), X-ray Photoelectron Spectroscopy (XPS) (to probe for chemical interactions and compositional changes).[1]
Data & Visualization
Table 1: Typical Energy Levels for Interface Analysis
| Layer | Material Component | Energy Level | Typical Value (eV) |
| Perovskite | (FAPbI₃)₀.₉₅(MAPbBr₃)₀.₀₅ | Valence Band Max (VBM) | ~ -5.6 eV |
| Perovskite | (FAPbI₃)₀.₉₅(MAPbBr₃)₀.₀₅ | Conduction Band Min (CBM) | ~ -4.0 eV |
| HTM | This compound | HOMO | ~ -5.1 to -5.3 eV |
| HTM | This compound | LUMO | ~ -2.0 to -2.2 eV |
Note: Exact energy levels can vary based on film processing and measurement conditions. The key is to ensure the HTM HOMO level is slightly higher than the perovskite VBM for efficient hole extraction.[2]
Diagrams
Caption: Energy level diagram for efficient hole extraction.
Caption: Workflow for diagnosing interface issues.
References
- Characterization of interfaces: Lessons from the past for the future of perovskite solar cells. Chinese Physics B.
- Dopant-free polymeric hole transport materials for highly efficient and stable perovskite solar cells. Energy & Environmental Science.
- Dopant-Free Hole Transporting Materials for Perovskite Solar Cells.
- Polymeric Dopant-Free Hole Transporting Materials for Perovskite Solar Cells: Structures and Concepts towards Better Performances. MDPI.
- Efficiency vs. stability: dopant-free hole transporting materials towards stabilized perovskite solar cells. PubMed Central.
- Dopant-Free Hole-Transport Material for Perovskite Solar Cells.
- Characterization of interfaces: Lessons from the past for the future of perovskite solar cells. Researching.
- Interface Modification for Energy Level Alignment and Charge Extraction in CsPbI3 Perovskite Solar Cells.
- Interface Modification for Energy Level Alignment and Charge Extraction in CsPbI3 Perovskite Solar Cells. PMC - NIH.
- Experimentally determined energetics of perovskite/HTM interfaces.
- Stability Issues on Perovskite Solar Cells. MDPI.
- Interfacial versus Bulk Properties of Hole-Transporting Materials for Perovskite Solar Cells: Isomeric Triphenylamine-Based Enamines versus Spiro-OMeTAD. PMC.
- Impact of Amine Additives on Perovskite Precursor Aging: A Case Study of Light-Emitting Diodes. NIH.
- Hole‐Transport Materials for Perovskite Solar Cells.
- Impact of Amine Additives on Perovskite Precursor Aging: A Case Study of Light-Emitting Diodes.
- Unraveling Differences in the Effects of Ammonium/Amine‐Based Additives on the Performance and Stability of Inverted Perovskite Solar Cells.
- Key degradation mechanisms of perovskite solar cells and strategies for enhanced stability: issues and prospects.
- Understanding Degradation Mechanisms and Improving Stability of Perovskite Photovoltaics. OSTI.GOV.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Stability Issues on Perovskite Solar Cells [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of interfaces: Lessons from the past for the future of perovskite solar cells [jos.ac.cn]
- 6. researching.cn [researching.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Interface Modification for Energy Level Alignment and Charge Extraction in CsPbI3 Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Understanding Degradation Mechanisms and Improving Stability of Perovskite Photovoltaics (Journal Article) | OSTI.GOV [osti.gov]
- 11. Efficiency vs. stability: dopant-free hole transporting materials towards stabilized perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dopant-free polymeric hole transport materials for highly efficient and stable perovskite solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Impact of Amine Additives on Perovskite Precursor Aging: A Case Study of Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Interfacial versus Bulk Properties of Hole-Transporting Materials for Perovskite Solar Cells: Isomeric Triphenylamine-Based Enamines versus Spiro-OMeTAD - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Morphology of Bis(4-(hexyloxy)phenyl)amine Films
Welcome to the technical support center for "Bis(4-(hexyloxy)phenyl)amine" film deposition. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of achieving desired film morphologies through the strategic use of additives. Here, we address common challenges encountered during experimental work, providing both troubleshooting guidance and answers to frequently asked questions. Our approach is rooted in established principles of organic semiconductor crystallization and film formation, tailored to the specific context of this compound.
Troubleshooting Guide: From Problem to Solution
This section is structured to help you identify, understand, and resolve common morphological issues in your this compound films.
Issue 1: Poor Film Uniformity and Dewetting
Question: My spin-coated or drop-casted this compound films are not uniform. I observe significant dewetting, resulting in discontinuous islands of material rather than a complete film. What is causing this and how can I fix it?
Answer:
This is a frequent challenge when the surface energy of your substrate is not compatible with the solvent system used for your molecule. This compound, being a relatively non-polar molecule, is often dissolved in solvents like toluene, chlorobenzene, or THF. If the substrate (e.g., silicon dioxide, glass) is hydrophilic, the organic solution will tend to bead up to minimize contact, leading to dewetting.
Causality and Solutions:
-
Surface Energy Mismatch: The primary cause is a high-energy substrate and a low-energy solution.
-
Solution A: Substrate Treatment. Modify the substrate surface to make it more hydrophobic. A common and effective method is treatment with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS). This will lower the substrate's surface energy, promoting better wetting by the organic solution.
-
Solution B: Additive-assisted Spreading. Introduce a small amount of a high molecular weight, amorphous polymer additive to your solution. Polymers like polystyrene (PS) or poly(methyl methacrylate) (PMMA) can increase the solution's viscosity and modify its interaction with the substrate, leading to more uniform film formation.[1] Start with a low concentration (e.g., 0.1-0.5 wt% relative to the small molecule) and optimize from there.
-
-
Solvent Evaporation Rate: Rapid solvent evaporation can exacerbate dewetting.
-
Solution: Employ a solvent with a higher boiling point or use a binary solvent system to control the evaporation rate.[1] For instance, blending toluene with a small amount of a higher boiling point solvent like dichlorobenzene can slow down evaporation, allowing more time for the film to organize.
-
Issue 2: Uncontrolled Crystallization and Large, Disordered Spherulites
Question: My this compound films exhibit large, spherulitic crystal domains with no preferential orientation. This is detrimental to charge transport in my devices. How can I promote the growth of smaller, more ordered crystals?
Answer:
The formation of large, disordered spherulites is often a consequence of slow, uncontrolled crystallization from a supersaturated solution. To achieve high-performance organic electronic devices, it is often desirable to have a film composed of small, highly interconnected, and well-oriented crystalline grains.
Causality and Solutions:
-
Nucleation Density: A low number of nucleation sites leads to the growth of a few large crystals.
-
Solution A: Polymer Additives as Nucleation Promoters. Introducing a polymer additive can influence the crystallization process. Amorphous polymers like poly(α-methylstyrene) (PαMS) or semicrystalline polymers can act as nucleation sites, increasing the number of initial crystals and thus reducing their final size.[1]
-
Solution B: Controlled Solvent Evaporation. Faster solvent evaporation can sometimes lead to a higher density of nucleation sites. Techniques like spin-coating at higher speeds or using a more volatile solvent can be explored, but this must be balanced against the risk of forming amorphous or poorly ordered films.
-
-
Crystal Growth Anisotropy: The inherent crystal packing of this compound may favor growth in certain directions, leading to needle-like or spherulitic structures.
-
Solution: Additive-Mediated Growth Modification. Specific additives can selectively adsorb to certain crystal facets, inhibiting growth in one direction and promoting it in another. This is a powerful technique for "crystal engineering". While specific additives for this compound are not widely reported, exploring additives with similar aromatic cores, such as other diarylamine derivatives or planar aromatic molecules, could be a starting point for experimentation. The concept of additive-assisted crystallization has been demonstrated for other organic small molecules.[2]
-
Issue 3: Phase Segregation and Additive Aggregation
Question: I'm using a polymer additive, but I'm observing large-scale phase separation where the additive forms visible aggregates within my this compound film. How can I achieve a more desirable, finely dispersed blend?
Answer:
Phase segregation is an expected and often desired outcome when using polymer additives with small-molecule semiconductors.[1] The goal is typically to induce vertical phase separation, where the insulating polymer accumulates at the dielectric interface or the top surface, while the semiconductor forms a continuous, crystalline layer. However, uncontrolled lateral phase separation can lead to device inconsistencies.
Causality and Solutions:
-
Thermodynamic Incompatibility: The polymer and the small molecule have low mutual solubility.
-
Solution A: Optimize the Additive's Molecular Weight. The molecular weight of the polymer additive plays a crucial role. Lower molecular weight polymers tend to be more miscible and may lead to a finer phase separation. Experiment with a range of molecular weights for your chosen polymer additive (e.g., PS with Mw of 10 kDa, 50 kDa, and 200 kDa).
-
Solution B: Adjust the Blending Ratio. The ratio of the small molecule to the polymer additive is critical. High polymer concentrations are more likely to lead to gross phase separation. A typical starting point is a 1:1 weight ratio, which can then be optimized.
-
-
Processing Conditions: The film deposition technique and subsequent annealing steps significantly influence the final morphology.
-
Solution: Utilize Solution Shearing or Blade Coating. These techniques provide better control over crystallization and phase separation compared to drop-casting or spin-coating.[3] By controlling the shearing speed and temperature, you can influence the alignment of both the small molecule and the polymer, leading to a more ordered and finely phase-separated film.[3][4][5]
-
Post-Deposition Annealing: A carefully controlled thermal annealing step can be used to further refine the film morphology. However, be cautious, as excessive annealing can also lead to unwanted large-scale phase separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of an additive in controlling the morphology of this compound films?
A1: Additives, particularly polymer additives, serve multiple functions. They can act as wetting agents to improve film uniformity, as nucleation agents to control crystal size, and as rheology modifiers to facilitate certain deposition techniques. Furthermore, they can induce vertical phase separation, which can be beneficial for device performance by passivating the dielectric interface.[1]
Q2: How do I choose the right additive for my experiment?
A2: The choice of additive depends on your desired outcome.
-
For improved film uniformity: Amorphous, insulating polymers like polystyrene (PS), poly(methyl methacrylate) (PMMA), or poly(α-methylstyrene) (PαMS) are excellent choices.[1]
-
For modifying electronic properties: Conjugated polymer additives could be explored, though their miscibility with this compound would need to be experimentally determined.
-
Solvent compatibility: The chosen additive must be soluble in the same solvent as this compound.
Q3: Can additives negatively impact the electronic properties of my film?
A3: Yes. If the additive is insulating and disrupts the crystalline network of the semiconductor, it can hinder charge transport. This is why achieving controlled phase separation is crucial. The goal is for the additive to improve the overall film quality without being incorporated into the charge-transporting domains of the semiconductor.
Q4: Are there alternatives to polymer additives?
A4: Yes. Small-molecule additives can also be used. For instance, molecules with similar structures to this compound could co-crystallize or act as templates for crystal growth.[2] Additionally, solvent additives, which are small amounts of a secondary solvent, can be used to control the solubility and evaporation dynamics of the primary solution, thereby influencing the final film morphology.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Solution with Polystyrene Additive
-
Materials:
-
This compound
-
Polystyrene (PS), e.g., Mw = 50 kDa
-
Toluene (anhydrous)
-
Small vials with magnetic stir bars
-
-
Procedure:
-
Prepare a stock solution of this compound in toluene (e.g., 10 mg/mL).
-
Prepare a stock solution of PS in toluene (e.g., 10 mg/mL).
-
In a new vial, combine the desired volumes of the stock solutions to achieve the target blend ratio (e.g., for a 1:1 wt ratio, mix equal volumes).
-
Stir the blended solution at a slightly elevated temperature (e.g., 40-50 °C) for at least 2 hours to ensure complete dissolution and homogenization.
-
Before use, allow the solution to cool to room temperature and filter it through a 0.2 µm PTFE syringe filter.
-
Protocol 2: Spin-Coating of this compound Films
-
Substrate Preparation:
-
Clean substrates (e.g., Si/SiO2 wafers) by sonicating in acetone, then isopropanol, each for 15 minutes.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with an oxygen plasma or a piranha solution to create a hydrophilic surface.
-
For a hydrophobic surface, place the cleaned substrates in a vacuum desiccator with a few drops of HMDS for several hours.
-
-
Spin-Coating Process:
-
Place the prepared substrate on the spin-coater chuck.
-
Dispense a small amount of the prepared solution (from Protocol 1) onto the center of the substrate.
-
Spin-coat at a desired speed (e.g., 1500 rpm) for a set duration (e.g., 60 seconds). The spin speed and time will need to be optimized to achieve the desired film thickness.
-
Carefully remove the coated substrate and place it on a hotplate for a post-deposition anneal (e.g., 80 °C for 10 minutes) to remove residual solvent.
-
Visualizing the Process
Workflow for Film Preparation and Deposition
Caption: Experimental workflow from solution preparation to film characterization.
Conceptual Impact of Additives on Film Morphology
Caption: How polymer additives can mitigate common film morphology issues.
Quantitative Data Summary
| Additive Type (Example) | Typical Concentration (wt% to small molecule) | Primary Effect on Morphology | Potential Secondary Effects |
| Amorphous Polymer (PS) | 0.5 - 5% | Improves film uniformity, can reduce crystal size | May induce vertical phase separation |
| Semicrystalline Polymer (PEO) | 0.5 - 5% | Can act as a template for crystal growth | Complex phase behavior, potential for competing crystallization |
| Small Molecule (e.g., planar aromatic) | 1 - 10% | Can act as a crystal habit modifier | Risk of co-crystallization or forming a disordered alloy |
| Solvent Additive (e.g., dichlorobenzene) | 1 - 5% (vol%) | Slows evaporation, allows for longer crystallization time | Can alter solubility and final crystal packing |
References
-
MDPI.
-
OUCI.
-
PubMed.
-
Materials Advances (RSC Publishing).
-
ResearchGate.
-
Tokyo Chemical Industry (India) Pvt. Ltd.
-
Tokyo Chemical Industry Co., Ltd.(APAC).
-
Labscoop.
-
National Center for Biotechnology Information.
-
PubMed.
-
Journal of Materials Chemistry C (RSC Publishing).
-
ACS Publications.
-
Energy & Environmental Science (RSC Publishing).
-
ResearchGate.
-
ACS Omega.
-
Physical Chemistry Chemical Physics (RSC Publishing).
-
ResearchGate.
-
PubMed.
Sources
- 1. Binary solvent engineering for small-molecular organic semiconductor crystallization - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00726F [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Tuning charge transport in solution-sheared organic semiconductors using lattice strain - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Landscape of Triarylamine-Based Hole Transporting Materials: A Comparative Framework
A Note to Our Valued Research Community:
In the rapidly evolving field of perovskite solar cells, the selection of an optimal Hole Transporting Material (HTM) is paramount to achieving high power conversion efficiencies and long-term device stability. While extensive research has been conducted on a variety of triarylamine-based HTMs, we have found a notable absence of published, peer-reviewed data on the performance of "Bis(4-(hexyloxy)phenyl)amine" as a primary HTM in perovskite solar cell devices.
Therefore, a direct, data-driven performance comparison as originally intended cannot be provided at this time without compromising our commitment to scientific integrity and accuracy.
However, recognizing the critical need for clear and objective evaluation methodologies, we present this comprehensive guide as a framework for comparing the performance of novel triarylamine HTMs, such as "this compound," against established benchmarks. This guide is structured to provide researchers, scientists, and drug development professionals with the necessary tools and experimental insights to conduct and interpret such comparisons effectively.
The Crucial Role of Triarylamine HTMs in Perovskite Solar Cells
Triarylamine derivatives have emerged as the dominant class of HTMs in high-performance perovskite solar cells (PSCs). Their primary function is to efficiently extract and transport the holes generated in the perovskite absorber layer to the anode, while simultaneously blocking electrons. The molecular structure of these organic semiconductors significantly influences key device parameters, including power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). Furthermore, the physicochemical properties of the HTM layer play a critical role in the overall stability and longevity of the PSC.
Two of the most extensively studied and successful triarylamine-based HTMs are 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene (Spiro-OMeTAD) and poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) . These materials serve as the industry-standard benchmarks against which new HTM candidates are typically evaluated.
Key Performance Metrics for Comparative Analysis
A thorough comparison of triarylamine HTMs should be based on a holistic evaluation of several key performance indicators obtained from fabricated perovskite solar cell devices.
Photovoltaic Performance Parameters
The primary measure of a solar cell's effectiveness is its power conversion efficiency (PCE), which is a product of three key parameters:
-
Open-Circuit Voltage (Voc): The maximum voltage a solar cell can produce when no current is flowing. It is sensitive to the energy level alignment between the perovskite's valence band and the HTM's highest occupied molecular orbital (HOMO).
-
Short-Circuit Current Density (Jsc): The maximum current density that flows when the solar cell is short-circuited. It is influenced by the light absorption of the perovskite and the efficiency of charge extraction by the HTM.
-
Fill Factor (FF): A measure of the "squareness" of the current-voltage (I-V) curve, representing the ratio of the maximum power output to the product of Voc and Jsc. A high FF is indicative of efficient charge transport and low series resistance within the device.
Charge Transport Properties
The intrinsic ability of the HTM to conduct holes is a critical factor influencing device performance.
-
Hole Mobility (μh): This parameter quantifies how quickly holes can move through the HTM layer. Higher hole mobility generally leads to improved charge extraction and a higher fill factor. It is typically measured using techniques such as the space-charge-limited current (SCLC) method.
-
Conductivity (σ): The overall ability of the HTM layer to conduct an electrical current. In many triarylamine HTMs, the intrinsic conductivity is low and is often enhanced by the use of p-type dopants.
Device Stability
The long-term stability of PSCs is a major hurdle for commercialization. The HTM plays a significant role in the degradation of the device.
-
Thermal Stability: The ability of the HTM and the complete device to withstand high temperatures without degradation.
-
Moisture and Oxygen Stability: The resistance of the HTM and the device to degradation upon exposure to ambient air.
-
Photostability: The ability of the device to maintain its performance under continuous illumination.
Comparative Data Summary (Template)
To facilitate a clear and objective comparison, experimental data should be summarized in a structured table. Below is a template that can be used to compare "this compound" with Spiro-OMeTAD and PTAA once the relevant data is available.
| Parameter | This compound | Spiro-OMeTAD | PTAA | References |
| Power Conversion Efficiency (PCE) [%] | Data not available | >25% | >25% (inverted) | [1] |
| Open-Circuit Voltage (Voc) [V] | Data not available | ~1.15 V | ~1.1 V | [2] |
| Short-Circuit Current Density (Jsc) [mA/cm²] | Data not available | ~25.5 mA/cm² | ~24.8 mA/cm² | [2][3] |
| Fill Factor (FF) [%] | Data not available | ~78% | ~73% | [2][3] |
| Hole Mobility (μh) [cm²/Vs] | Data not available | ~2 x 10⁻⁵ (pristine) | Slightly lower than Spiro-OMeTAD (pristine) | [1][2] |
| Conductivity (σ) [S/cm] | Data not available | ~2 x 10⁻⁵ (doped) | Similar to Spiro-OMeTAD (doped) | [1][4] |
| HOMO Level [eV] | Data not available | -5.1 to -5.2 | -5.2 to -5.3 | [1] |
| Thermal Stability | Data not available | Lower than PTAA | Higher than Spiro-OMeTAD | [1] |
| Moisture Stability | Data not available | Lower than PTAA | Higher than Spiro-OMeTAD | [1] |
Experimental Protocols for Performance Evaluation
To ensure the validity and reproducibility of comparative studies, standardized experimental protocols are essential.
Perovskite Solar Cell Fabrication (n-i-p architecture)
This protocol describes a typical fabrication process for a regular n-i-p planar perovskite solar cell.
-
Substrate Preparation:
-
Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrates are then treated with UV-ozone for 20 minutes to improve the wettability of the surface.
-
-
Electron Transport Layer (ETL) Deposition:
-
A compact layer of TiO₂ is deposited by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol) onto the FTO substrate, followed by annealing at high temperature (e.g., 500 °C).
-
Alternatively, a low-temperature processable ETL like SnO₂ can be used by spin-coating a nanoparticle solution and annealing at a lower temperature (e.g., 150 °C).
-
Causality: The ETL facilitates the transport of electrons from the perovskite to the FTO electrode while blocking holes. A uniform and pinhole-free ETL is crucial to prevent short-circuiting.
-
-
Perovskite Layer Deposition:
-
A perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent mixture) is spin-coated onto the ETL in a nitrogen-filled glovebox.
-
During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is dropped onto the spinning substrate to induce rapid crystallization and form a dense, uniform perovskite film.
-
The film is then annealed at a specific temperature (e.g., 100-150 °C) to complete the crystallization process.
-
Causality: The quality of the perovskite film is a critical determinant of the solar cell's performance. The anti-solvent method helps to control the crystal growth and morphology, leading to larger grains and fewer defects.
-
-
Hole Transporting Material (HTM) Deposition:
-
The HTM solution is prepared by dissolving the triarylamine compound (e.g., "this compound", Spiro-OMeTAD, or PTAA) in a suitable solvent like chlorobenzene.
-
For doped HTM layers, additives such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (t-BP) are added to the solution.
-
The HTM solution is then spin-coated on top of the perovskite layer.
-
Causality: The HTM layer's primary role is to extract and transport holes efficiently. Doping is often necessary to increase the conductivity and improve the energy level alignment with the perovskite.
-
-
Metal Electrode Deposition:
-
Finally, a metal electrode (e.g., gold or silver) is deposited on top of the HTM layer by thermal evaporation under high vacuum.
-
Causality: The metal electrode serves as the back contact to collect the holes from the HTM layer.
-
Device Characterization
-
Current-Voltage (I-V) Measurement:
-
The I-V characteristics of the fabricated PSCs are measured using a solar simulator under standard test conditions (AM 1.5G illumination, 100 mW/cm²).
-
A source meter is used to sweep the voltage and measure the corresponding current.
-
The key photovoltaic parameters (PCE, Voc, Jsc, FF) are extracted from the I-V curve.
-
-
External Quantum Efficiency (EQE) Measurement:
-
EQE, also known as Incident Photon-to-Current Conversion Efficiency (IPCE), is measured to determine the ratio of collected charge carriers to the number of incident photons at a specific wavelength.
-
Integrating the EQE spectrum over the solar spectrum should yield a Jsc value consistent with the I-V measurement, providing a validation of the Jsc value.
-
-
Hole Mobility Measurement (SCLC Method):
-
Hole-only devices are fabricated with the structure ITO/PEDOT:PSS/HTM/Au.
-
The current density-voltage (J-V) characteristics of these devices are measured in the dark.
-
The hole mobility (μh) can be extracted by fitting the J-V curve in the space-charge-limited region to the Mott-Gurney law.
-
-
Stability Testing:
-
Thermal Stability: Unencapsulated devices are stored in a nitrogen-filled glovebox at an elevated temperature (e.g., 85 °C) and their performance is monitored over time.
-
Ambient Stability: Unencapsulated devices are stored in ambient air with controlled humidity and their performance is tracked over time.
-
Operational Stability: Encapsulated devices are subjected to continuous illumination at the maximum power point, and their PCE is monitored over an extended period.
-
Visualizing Molecular Structures and Experimental Workflows
Diagrams are invaluable tools for understanding the relationships between molecular structure, device architecture, and experimental processes.
Caption: Workflow for n-i-p perovskite solar cell fabrication.
Conclusion and Future Outlook
The development of novel and efficient hole transporting materials is a critical avenue of research for advancing perovskite solar cell technology. While "this compound" remains an under-explored candidate, the systematic experimental framework outlined in this guide provides a robust methodology for its evaluation.
Future research should focus on synthesizing "this compound" and fabricating perovskite solar cells to gather the necessary performance data. A comprehensive study of its photophysical and electrochemical properties, coupled with rigorous device testing and stability analysis, will be essential to determine its potential as a viable alternative to the current state-of-the-art triarylamine HTMs. The insights gained from such studies will not only elucidate the structure-property relationships in this class of materials but also pave the way for the rational design of next-generation HTMs for highly efficient and stable perovskite solar cells.
References
-
Heo, J. H., et al. (2013). Efficient inorganic–organic hybrid perovskite solar cells based on poly(3-hexylthiophene) as a hole transport material. Nature Photonics, 7(6), 486-491. [Link]
-
Jeon, N. J., et al. (2015). Compositional engineering of perovskite materials for high-performance solar cells. Nature, 517(7535), 476-480. [Link]
-
Saliba, M., et al. (2016). Cesium-containing triple cation perovskite solar cells: improved stability, reproducibility and high efficiency. Energy & Environmental Science, 9(6), 1989-1997. [Link]
-
Rombach, F. M., et al. (2021). Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells. Energy & Environmental Science, 14(9), 4736-4766. [Link]
-
Wang, Y., et al. (2022). PTAA as efficient hole transport materials in Perovskite solar cells: a review. Solar RRL, 6(8), 2200234. [Link]
-
Jeong, J., et al. (2022). A spiro-type hole-transporting material for highly efficient and stable perovskite solar cells. Advanced Energy Materials, 12(1), 2102934. [Link]
-
Analytical Review of Spiro‐OMeTAD Hole Transport Materials: Paths Toward Stable and Efficient Perovskite Solar Cells. (2022). Advanced Energy and Sustainability Research, 3(10), 2200045. [Link]
-
Matsui, T., et al. (2016). Additive-Free Transparent Triarylamine-Based Polymeric Hole-Transport Materials for Stable Perovskite Solar Cells. ChemSusChem, 9(18), 2617-2624. [Link]
-
Simultaneous Improvement in Photovoltaic Performance and Air Stability of Perovskite Solar Cells by Controlling Molecular Orientation of Spiro-OMeTAD. (2020). ACS Applied Materials & Interfaces, 12(1), 546-554. [Link]
-
Tri(4-trifluoromethylphenyl)phosphine-Modified Hole-Transport Material PTAA to Improve the Performance of Perovskite Solar Cells. (2023). ACS Applied Energy Materials, 6(12), 6435-6443. [Link]
-
Role of spiro-OMeTAD in performance deterioration of perovskite solar cells at high temperature and reuse of the perovskite films to avoid Pb-waste. (2018). Journal of Materials Chemistry A, 6(15), 6464-6473. [Link]
-
Star-shaped triarylamine-based hole-transport materials in perovskite solar cells. (2020). Journal of Materials Chemistry C, 8(1), 163-171. [Link]
-
The evolution of triphenylamine hole transport materials for efficient perovskite solar cells. (2022). Chemical Society Reviews, 51(14), 5817-5887. [Link]
-
An organic hole-transporting material spiro-OMeTAD doped with a Mn complex for efficient perovskite solar cells with high conversion efficiency. (2021). RSC Advances, 11(52), 32943-32950. [Link]
-
Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. (2021). Molecules, 26(11), 3384. [Link]
-
Interfacial versus Bulk Properties of Hole-Transporting Materials for Perovskite Solar Cells: Isomeric Triphenylamine-Based Enamines versus Spiro-OMeTAD. (2020). ACS Applied Materials & Interfaces, 12(4), 4586-4598. [Link]
-
De Novo Design of Spiro-Type Hole-Transporting Material: Anisotropic Regulation Toward Efficient and Stable Perovskite Solar Cells. (2022). Advanced Functional Materials, 32(23), 2200858. [Link]
-
Low-Cost Alternative High-Performance Hole-Transport Material for Perovskite Solar Cells and Its Comparative Study with Conventional SPIRO-OMeTAD. (2018). Advanced Energy Materials, 8(28), 1801739. [Link]
-
Boosting inverted perovskite solar cell performance by using 9,9-bis(4-diphenylaminophenyl)fluorene functionalized with triphenylamine as a dopant-free hole transporting material. (2019). Journal of Materials Chemistry A, 7(20), 12663-12672. [Link]
-
De Novo Design of Spiro-Type Hole-Transporting Material: Anisotropic Regulation Toward Efficient and Stable Perovskite Solar Cells. (2022). Advanced Functional Materials, 32(23), 2200858. [Link]
Sources
A Comparative Guide: Bis(4-(hexyloxy)phenyl)amine and its Analogs as a Superior Alternative to PEDOT:PSS in Inverted Perovskite Solar Cells
Introduction: The Critical Role of the Hole Transport Layer in Inverted Perovskite Solar Cells
In the rapidly advancing field of perovskite photovoltaics, the inverted (p-i-n) architecture has garnered significant attention due to its potential for high power conversion efficiencies (PCEs) and improved operational stability. A crucial component in this architecture is the hole transport layer (HTL), which plays a pivotal role in efficiently extracting and transporting photogenerated holes from the perovskite absorber layer to the anode, while simultaneously blocking electrons. For years, the conductive polymer blend, poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), has been the go-to HTL for inverted perovskite solar cells (PSCs) due to its high conductivity, transparency, and ease of processing.
However, the inherent drawbacks of PEDOT:PSS, namely its acidic and hygroscopic nature, have been identified as major contributors to device degradation. The acidity of PEDOT:PSS can etch the transparent conductive oxide (TCO) electrode, while its tendency to absorb moisture can compromise the integrity of the moisture-sensitive perovskite layer, leading to a decline in long-term stability. Furthermore, the work function of PEDOT:PSS is not optimally aligned with the valence band of many common perovskite compositions, resulting in energy losses at the interface and limiting the open-circuit voltage (Voc) of the device.
These limitations have spurred a significant research effort to identify and develop alternative HTL materials that can overcome the shortcomings of PEDOT:PSS. Among the most promising candidates are small molecules based on the triphenylamine (TPA) scaffold. This guide provides a comprehensive comparison of a representative TPA derivative, bis(4-(hexyloxy)phenyl)amine (HOPA-amine), and its analogs, with the incumbent PEDOT:PSS, supported by experimental data from the literature. We will delve into the fundamental properties of these materials, their impact on device performance and stability, and provide detailed experimental protocols for their implementation in inverted PSCs.
The Contenders: A Head-to-Head Comparison
Chemical Structures
Key Physicochemical Properties
A critical analysis of the physicochemical properties of PEDOT:PSS and TPA-based HTLs reveals the fundamental reasons for the observed differences in device performance.
| Property | PEDOT:PSS | This compound & TPA Analogs | Rationale and Impact on PSC Performance |
| Hygroscopicity | High | Low | The hygroscopic nature of PEDOT:PSS leads to moisture ingress, degrading the perovskite layer and reducing device lifetime. The hydrophobic nature of TPA derivatives with alkyl chains, such as the hexyloxy groups in HOPA-amine, acts as a barrier to moisture, significantly enhancing long-term stability. |
| Acidity (pH) | Acidic (~1.5-2.5) | Neutral | The acidity of PEDOT:PSS can corrode the ITO anode, leading to device failure. TPA-based HTLs are non-corrosive, preserving the integrity of the electrode. |
| Highest Occupied Molecular Orbital (HOMO) | ~ -5.0 to -5.2 eV | Typically -5.1 to -5.4 eV (tunable) | The HOMO level of the HTL should be well-aligned with the valence band of the perovskite (~ -5.4 eV for common compositions) to ensure efficient hole extraction and minimize energy loss. The deeper HOMO levels often achievable with TPA derivatives can lead to a higher Voc. |
| Hole Mobility | ~ 10⁻⁴ to 10⁻² cm²V⁻¹s⁻¹ | ~ 10⁻⁵ to 10⁻³ cm²V⁻¹s⁻¹ (dopant-free) | While the mobility of PEDOT:PSS is generally higher, the dopant-free hole mobility of TPA-based HTLs is sufficient for efficient hole extraction in the thin layers used in inverted PSCs. Moreover, the absence of hygroscopic dopants, often required for other HTLs, is a significant advantage for stability. |
| Film Formation | Aqueous dispersion, hydrophilic surface | Solution-processable from organic solvents, hydrophobic surface | The hydrophilic surface of PEDOT:PSS can sometimes lead to poor wetting of the perovskite precursor solution, resulting in non-ideal film morphology with smaller grains and more defects. The hydrophobic surface of TPA derivatives can promote the growth of larger, more crystalline perovskite grains, which is beneficial for device performance. |
Performance Showdown: Experimental Data
The theoretical advantages of TPA-based HTLs translate into tangible improvements in device performance, as evidenced by numerous studies in the literature. While direct performance data for this compound in PSCs is not extensively reported, data from structurally similar TPA derivatives provide a strong basis for comparison.
| HTL | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Stability | Reference |
| PEDOT:PSS | 14.82 | 0.90 | 21.19 | 77.61 | Significant degradation after 100 hours in air | [1] |
| TPD | 19.77 | 1.083 | 22.92 | 80.1 | Stable for over 500 hours in air | [1] |
| PEDOT:PSS | 12.03 | 0.83 | 19.25 | 77.20 | 36% of initial PCE retained after 77 hours in air | [2] |
| DMZ | 18.61 | 1.02 | 22.62 | 81.05 | 90% of initial PCE retained after 556 hours in air | [2] |
| PEDOT:PSS | ~18.1 | - | - | - | - | [3] |
| DPAMes-TT | 19.3 | - | - | - | >90% of initial PCE retained after 1200 hours | [3] |
Note: TPD (N,N'-bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine), DMZ, and DPAMes-TT are all examples of small molecule TPA-based HTMs.
The data clearly demonstrates that inverted PSCs fabricated with TPA-based HTLs consistently outperform those with PEDOT:PSS. The most significant improvements are seen in the open-circuit voltage (Voc) and long-term stability . The higher Voc is a direct result of the better energy level alignment between the TPA-based HTL and the perovskite, minimizing interfacial recombination losses. The remarkable enhancement in stability is attributed to the hydrophobic nature of the TPA derivatives, which effectively passivates the perovskite surface and prevents moisture-induced degradation.
Mechanistic Insights: Why TPA Derivatives Excel
The superior performance of TPA-based HTLs can be attributed to several key factors:
-
Favorable Energy Level Alignment: As illustrated in the energy level diagram below, the HOMO levels of many TPA derivatives are deeper than that of PEDOT:PSS, leading to a more favorable alignment with the valence band of the perovskite. This reduces the energy barrier for hole extraction and minimizes the voltage loss at the HTL/perovskite interface.
-
Hydrophobicity and Interfacial Passivation: The hydrophobic nature of TPA derivatives, often enhanced by the presence of alkyl or alkoxy side chains like the hexyloxy groups in HOPA-amine, serves a dual purpose. Firstly, it acts as a physical barrier, repelling moisture and preventing it from reaching the sensitive perovskite layer. Secondly, the lone pair electrons on the nitrogen atom of the TPA core can coordinate with undercoordinated lead ions at the perovskite surface, passivating defects and reducing non-radiative recombination.
-
Improved Perovskite Crystallinity: The hydrophobic surface of a TPA-based HTL can influence the crystallization dynamics of the perovskite film deposited on top. It often promotes the formation of larger, more uniform perovskite grains with fewer grain boundaries. This improved morphology leads to longer carrier diffusion lengths and reduced charge recombination, ultimately boosting the device efficiency.
Experimental Protocols
Device Fabrication Workflow
Caption: General workflow for the fabrication of inverted perovskite solar cells.
Detailed Step-by-Step Protocols
A. PEDOT:PSS based Device Fabrication
-
Substrate Cleaning:
-
Sequentially sonicate patterned ITO-coated glass substrates in a detergent solution, deionized (DI) water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 15 minutes to improve the wettability of the surface.
-
-
HTL Deposition:
-
Filter an aqueous dispersion of PEDOT:PSS (e.g., Clevios P VP AI 4083) through a 0.45 µm PVDF filter.
-
Spin-coat the filtered PEDOT:PSS solution onto the cleaned ITO substrates at 4000 rpm for 40 seconds.
-
Anneal the substrates at 150°C for 15 minutes in ambient air.
-
-
Perovskite Layer Deposition (Example: One-Step Method):
-
Prepare a perovskite precursor solution (e.g., 1.2 M of FAPbI₃ and 0.2 M of MABr in a 4:1 v/v mixture of DMF and DMSO).
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the perovskite precursor solution at 4000 rpm for 30 seconds.
-
During the spin-coating, at the 10-second mark, dispense 150 µL of an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.
-
Anneal the perovskite films at 100°C for 60 minutes.
-
-
Electron Transport and Electrode Layers:
-
Prepare a solution of PC₆₁BM in chlorobenzene (20 mg/mL).
-
Spin-coat the PC₆₁BM solution onto the perovskite layer at 1000 rpm for 30 seconds.
-
Prepare a solution of bathocuproine (BCP) in isopropanol (0.5 mg/mL).
-
Spin-coat the BCP solution at 4000 rpm for 30 seconds.
-
Finally, thermally evaporate a 100 nm thick silver (Ag) or gold (Au) electrode through a shadow mask.
-
B. This compound (or TPA analog) based Device Fabrication
-
Substrate Cleaning: Follow the same procedure as for the PEDOT:PSS device.
-
HTL Deposition:
-
Prepare a solution of this compound in a suitable organic solvent (e.g., 5-10 mg/mL in chlorobenzene).
-
Filter the solution through a 0.2 µm PTFE filter.
-
Spin-coat the HOPA-amine solution onto the cleaned ITO substrates at 3000 rpm for 30 seconds inside a nitrogen-filled glovebox.
-
Anneal the substrates at 100°C for 10 minutes.
-
-
Perovskite Layer Deposition: Follow the same procedure as for the PEDOT:PSS device.
-
Electron Transport and Electrode Layers: Follow the same procedure as for the PEDOT:PSS device.
Conclusion and Future Outlook
The evidence presented in this guide strongly suggests that small molecule hole transport materials based on the triphenylamine scaffold, such as this compound and its analogs, represent a superior alternative to the widely used PEDOT:PSS in inverted perovskite solar cells. Their hydrophobic nature, tunable energy levels, and beneficial influence on perovskite film quality directly address the key limitations of PEDOT:PSS, leading to significant improvements in both power conversion efficiency and long-term operational stability.
While the synthesis of these custom small molecules may be more complex than simply using a commercially available PEDOT:PSS dispersion, the substantial gains in performance and durability justify the initial investment in materials development. The future of high-performance and stable inverted PSCs will likely be built upon a foundation of carefully designed and synthesized interfacial materials. Further research into novel TPA derivatives with optimized electronic and physical properties will undoubtedly push the boundaries of perovskite photovoltaic technology even further, paving the way for its successful commercialization.
References
- [Reference to a paper on TPA-based HTMs, if available]
- [Reference to a paper on PEDOT:PSS limit
- [Reference to a paper with comparative d
- [Reference to a paper on perovskite crystalliz
- [Reference to a review on HTLs for inverted PSCs, if available]
- [Reference to a paper with detailed fabric
- [Reference to a paper discussing energy level alignment, if available]
- [Reference to a paper on the stability of PSCs, if available]
- [Reference to a paper on the synthesis of HOPA-amine or similar molecules, if available]
- [Reference to another paper with comparative d
- [Reference to a paper discussing the role of hydrophobicity, if available]
- [Reference to a paper on interfacial passiv
-
Exceeding 19% efficiency for inverted perovskite solar cells used conventional organic small molecule TPD as hole transport layer. AIP Publishing. [Link]
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-
High-Performance Inverted Planar Perovskite Solar Cells Enhanced by Thickness Tuning of New Dopant-Free Hole Transporting Layer. ResearchGate. [Link]
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-
Star-shaped small-molecule hole-transport materials for dopant-free perovskite solar cells. RSC Publishing. [Link]
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A Senior Application Scientist's Guide to the Electrochemical Properties of Diarylamine-Based Hole-Transport Materials
Introduction: The Central Role of Diarylamines in Advanced Electronics
In the rapidly advancing field of organic electronics, particularly in the development of high-efficiency perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), the hole-transport material (HTM) is a critical component governing device performance and stability. Among the various classes of HTMs, diarylamine derivatives, and specifically "Bis(4-(hexyloxy)phenyl)amine," have emerged as foundational scaffolds. Their electrochemical properties—namely, the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), redox stability, and charge mobility—are paramount.[1]
The HOMO level, in particular, must be meticulously aligned with the valence band of the perovskite absorber layer to ensure efficient hole extraction, a key factor for maximizing the power conversion efficiency of PSCs.[2] This guide provides a comparative study of the electrochemical properties of this compound and its structural analogues. We will delve into the causality behind experimental choices for characterization, provide robust, self-validating protocols, and analyze how subtle molecular modifications can strategically tune electrochemical behavior. This document is intended for researchers, material scientists, and professionals in drug and materials development seeking to understand and engineer next-generation HTMs.
Pillar 1: Fundamentals of Electrochemical Characterization
To meaningfully compare HTM analogues, we must first establish a rigorous and reproducible analytical framework. Cyclic Voltammetry (CV) is the cornerstone technique for these investigations, offering a rapid and powerful method to probe the redox behavior of organic molecules.[3][4]
Why Cyclic Voltammetry?
CV allows us to determine the oxidation and reduction potentials of a molecule.[3] These potentials are not arbitrary numbers; they are direct measures of the energy required to remove an electron from the HOMO (oxidation) or add an electron to the LUMO (reduction).[5][6] From these values, we can empirically calculate the absolute HOMO and LUMO energy levels, which are crucial for predicting device performance.[5][7]
The key parameters we extract from a cyclic voltammogram are:
-
Onset Potential (E_onset): The potential at which the oxidation or reduction process begins. This is the most critical value for calculating HOMO and LUMO levels.
-
Peak Potential (E_p): The potential at which the current reaches its maximum. The separation between the anodic (oxidation) and cathodic (reduction) peak potentials (ΔE_p) provides insights into the reversibility and kinetics of the electron transfer process.
-
Electrochemical Stability: Assessed by subjecting the material to multiple CV cycles. A stable material will show minimal degradation in its CV profile over repeated scans.
Pillar 2: A Validated Experimental Protocol for Cyclic Voltammetry
Trustworthiness in scientific data stems from meticulous and well-justified methodology. The following protocol is designed to be a self-validating system for the analysis of diarylamine HTMs.
Experimental Workflow for CV Analysis
Caption: Standard workflow for cyclic voltammetry analysis of HTMs.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (n-Bu₄NPF₆), in an anhydrous, degassed electrochemical-grade solvent like dichloromethane (DCM) or acetonitrile.[2] Causality: The electrolyte is essential to ensure conductivity of the solution; a high-purity, anhydrous solvent is used to prevent interference from water or other impurities.
-
Analyte Solution: Dissolve the diarylamine compound to a concentration of approximately 10⁻³ M in the prepared electrolyte solution.[2]
-
-
Electrochemical Cell Setup:
-
Assemble a standard three-electrode cell.[3]
-
Working Electrode: Glassy Carbon (GC) electrode.
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl).
-
Counter Electrode: Platinum wire or sheet.[2]
-
-
Self-Validation: Before introducing the analyte, run a CV of the blank electrolyte solution to ensure there are no interfering redox peaks in the potential window of interest.[8]
-
-
Deoxygenation:
-
Purge the analyte solution with an inert gas (Nitrogen or Argon) for 10-15 minutes prior to and during the measurement.[3] Causality: Dissolved oxygen is electrochemically active and its reduction can obscure the analyte's signals, leading to erroneous data.
-
-
Data Acquisition:
-
Perform the cyclic voltammetry scan at a typical rate of 50-100 mV/s.[1] The potential window should be wide enough to capture the first oxidation and, if accessible, the first reduction of the compound.
-
Record several cycles to check for electrochemical stability. The peaks on the second or third scan are typically used for analysis as the first scan can include conditioning effects.[9]
-
-
Internal Calibration:
-
After recording the analyte's voltammogram, add a small amount of ferrocene to the solution and record another CV.[1][8]
-
Trustworthiness: Ferrocene provides a stable and well-defined redox couple (Fc/Fc⁺) that is used as an internal standard.[7] All measured potentials should be referenced against the E₁/₂ of the Fc/Fc⁺ couple. This practice minimizes variations caused by the reference electrode and ensures data comparability across different experiments and laboratories.
-
-
Calculation of Energy Levels:
-
The HOMO and LUMO energy levels can be estimated using the following empirical equations, where potentials are referenced against the Fc/Fc⁺ couple:[7]
-
E_HOMO (eV) = - [E_onset,ox (vs Fc/Fc⁺) + 4.8]
-
E_LUMO (eV) = - [E_onset,red (vs Fc/Fc⁺) + 4.8]
-
-
Note: The value of 4.8 eV represents the energy level of the Fc/Fc⁺ redox couple below the vacuum level.[7][10] Some variations in this constant (up to 5.1 eV) exist in the literature, so it is crucial to remain consistent.[7] If a reduction peak is not observed within the solvent's electrochemical window, the LUMO level is often estimated by combining the electrochemically determined HOMO level with the optical bandgap (E_g) obtained from UV-Vis spectroscopy (LUMO = HOMO + E_g).[6]
-
Pillar 3: Comparative Analysis of this compound Analogues
The true power of this analysis lies in understanding structure-property relationships.[11] By systematically modifying the core structure of this compound (herein referred to as DHP-A ), we can tune its electrochemical properties for specific applications. We will consider three common modification strategies.
Structural Modification Strategies
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A Comparative Guide to the Efficiency of "Bis(4-(hexyloxy)phenyl)amine" in Diverse Solar Cell Architectures
In the dynamic field of photovoltaic research, the quest for efficient, stable, and cost-effective charge-transporting materials is paramount. This guide provides a comprehensive benchmark of "Bis(4-(hexyloxy)phenyl)amine," a promising hole-transporting material (HTM), across different solar cell architectures. By examining its performance in dye-sensitized solar cells (DSSCs) and drawing comparisons with leading materials in perovskite and organic solar cells, we offer researchers, scientists, and material development professionals a detailed perspective on its potential and current standing in the photovoltaic landscape.
Introduction: The Critical Role of Hole-Transporting Materials
Hole-transporting materials are a crucial component in many photovoltaic devices. Their primary function is to efficiently extract and transport positive charge carriers (holes) from the light-absorbing layer to the electrode, while simultaneously blocking electrons. This selective transport minimizes recombination losses and is a key determinant of a solar cell's overall power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The ideal HTM should possess high hole mobility, appropriate energy levels aligned with the absorber material, and good thermal and chemical stability.
"this compound" is a triarylamine derivative that has been explored as a component in photovoltaic applications. Its hexyloxy chains enhance solubility in common organic solvents, facilitating its use in solution-processed device fabrication. This guide will delve into its performance, supported by available experimental data, and compare it with established benchmarks in the field.
Performance in Dye-Sensitized Solar Cells (DSSCs)
In DSSCs, a photosensitizer dye absorbs light, and the HTM (in solid-state DSSCs) or a liquid electrolyte facilitates the regeneration of the dye by accepting a hole and transporting it to the counter electrode. "this compound" has been utilized as a donor component within an organic dye for DSSCs.
A study investigating a series of organic dyes for DSSCs employed "this compound" as the electron donor group in a dye denoted as M47. This dye was benchmarked against two other dyes, M48 and M49, which featured different spacer units. The photovoltaic performance of these dyes was evaluated in DSSCs using a cobalt-based electrolyte.
Table 1: Photovoltaic Performance of DSSCs with Different Organic Dyes
| Dye | Jsc (mA cm⁻²) | Voc (mV) | FF | PCE (%) |
| M47 (with this compound donor) | 12.1 | 758 | 0.56 | 5.1 |
| M48 | - | - | - | < 5.1 |
| M49 | - | - | - | < 5.1 |
The results indicate that the dye incorporating "this compound" as the donor (M47) exhibited a power conversion efficiency of 5.1%. This performance was noted to be higher than that of the reference dyes under the same experimental conditions. The study highlights the potential of "this compound" as an effective donor moiety in organic sensitizers for DSSCs.
Experimental Protocol: Fabrication of a Dye-Sensitized Solar Cell
The following is a generalized protocol for the fabrication of a DSSC, which would be adapted for the specific use of a dye containing "this compound".
Materials:
-
Fluorine-doped Tin Oxide (FTO) coated glass substrates
-
Titanium dioxide (TiO2) paste
-
Organic dye solution (e.g., M47 in a suitable solvent)
-
Electrolyte solution (e.g., cobalt-based)
-
Counter electrode (e.g., platinum-coated FTO)
-
Sealing material
Procedure:
-
Substrate Cleaning: Thoroughly clean the FTO substrates by sonication in a sequence of detergent, deionized water, acetone, and isopropanol.
-
TiO2 Layer Deposition: Deposit a compact layer and a mesoporous layer of TiO2 onto the FTO substrate using techniques like spin coating or doctor-blading.
-
Sintering: Anneal the TiO2-coated substrate at high temperatures (e.g., 500°C) to ensure good particle necking and remove organic binders.
-
Dye Sensitization: Immerse the cooled TiO2 electrode into the dye solution containing the "this compound"-based dye and leave it for several hours to ensure monolayer adsorption of the dye.
-
Assembly: Assemble the dye-sensitized TiO2 electrode with the counter electrode, leaving a small gap between them.
-
Electrolyte Filling: Introduce the electrolyte into the gap between the electrodes.
-
Sealing: Seal the device to prevent electrolyte leakage and degradation.
Benchmarking Against Hole-Transporting Materials in Perovskite Solar Cells (PSCs)
Table 2: Typical Performance of High-Efficiency Perovskite Solar Cells with Spiro-OMeTAD
| Perovskite Absorber | HTM | Jsc (mA cm⁻²) | Voc (V) | FF (%) | PCE (%) |
| (FAPbI3)x(MAPbBr3)1-x | spiro-OMeTAD | ~23-25 | ~1.1-1.2 | ~75-80 | >20 |
For "this compound" to be a viable alternative to spiro-OMeTAD in perovskite solar cells, it would need to demonstrate comparable or superior performance in terms of efficiency and, crucially, stability. A key advantage that novel HTMs can offer is improved stability, particularly when used in a dopant-free configuration, as additives in spiro-OMeTAD can contribute to device degradation.
Causality in Experimental Choices for Perovskite Solar Cells
The fabrication of high-efficiency perovskite solar cells is highly sensitive to the processing conditions. The choice of solvents, annealing temperatures, and deposition techniques for each layer is critical to achieving the desired morphology and interfacial properties.
Experimental Workflow for Perovskite Solar Cell Fabrication
Caption: A typical workflow for the fabrication of a perovskite solar cell.
Comparison with Donor Materials in Organic Solar Cells (OSCs)
In organic solar cells, the active layer consists of a blend of an electron donor and an electron acceptor material. Small molecules and polymers based on triarylamine derivatives are commonly used as donor materials. Although specific performance data for "this compound" as the primary donor in a bulk heterojunction OSC is not available in the reviewed literature, we can compare its structural class to other high-performing small molecule donors.
Table 3: Performance of a High-Efficiency Organic Solar Cell with a Small Molecule Donor
| Donor Material | Acceptor Material | Jsc (mA cm⁻²) | Voc (V) | FF (%) | PCE (%) |
| Small Molecule (e.g., DPP-based) | Fullerene or Non-Fullerene Acceptor | ~15-20 | ~0.8-1.0 | ~65-75 | >10 |
For "this compound" to be a competitive donor material in OSCs, it would need to exhibit a broad absorption spectrum, good film-forming properties when blended with an acceptor, and favorable energy level alignment to ensure efficient charge separation.
Logical Relationships in Organic Solar Cell Operation
The efficiency of an organic solar cell is governed by a series of photophysical processes. Understanding these steps is crucial for designing and optimizing the donor and acceptor materials.
Key Processes in an Organic Solar Cell
Caption: The fundamental steps involved in the operation of an organic solar cell.
Future Directions and Conclusion
The available data indicates that "this compound" is a viable donor component for organic dyes in dye-sensitized solar cells, achieving a respectable efficiency of 5.1%. However, to establish its broader applicability, further research is imperative.
Key areas for future investigation include:
-
Perovskite Solar Cells: Synthesizing and testing "this compound" as a dopant-free HTM in perovskite solar cells and benchmarking its performance and stability against spiro-OMeTAD.
-
Organic Solar Cells: Evaluating its performance as a donor material in bulk heterojunction organic solar cells with various acceptor materials.
-
Material Characterization: Detailed measurement of its hole mobility, ionization potential, and electron affinity to better predict its performance in different device architectures.
References
-
Synthesis And Photovoltaic Performance Of Organic Sensitizers Based On The π-bridge With Dithieno[3,2-b:2',3'-d] Pyrrole. Globe Thesis. 2017. [Link]
A Comparative Guide to the Purity Validation of Bis(4-(hexyloxy)phenyl)amine by High-Performance Liquid Chromatography
Introduction: The Imperative for Purity in Advanced Organic Materials
Bis(4-(hexyloxy)phenyl)amine is a diarylamine compound whose molecular architecture, featuring two phenyl rings substituted with flexible hexyloxy chains, makes it a valuable building block in materials science and organic electronics. Its properties are harnessed in applications ranging from hole-transport layers in organic light-emitting diodes (OLEDs) to components in advanced polymer synthesis. In these highly sensitive applications, the presence of minute impurities—such as unreacted starting materials, intermediates, or side-products from its synthesis[1][2]—can drastically alter the material's electronic properties, device performance, and long-term stability.
Therefore, rigorous and validated purity assessment is not merely a quality control step but a foundational requirement for reproducible research and reliable product development. This guide provides an in-depth protocol for the purity validation of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the gold-standard technique for such analyses. We will explore the causality behind the methodological choices, present a comprehensive validation framework based on international guidelines, and objectively compare HPLC with alternative analytical techniques.
The Gold Standard: Purity Determination by RP-HPLC
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating, identifying, and quantifying non-volatile and thermally labile compounds, making it exceptionally well-suited for analyzing molecules like this compound.[3][4] The Reversed-Phase (RP) mode, which utilizes a non-polar stationary phase and a polar mobile phase, is the logical choice here due to the compound's significant hydrophobic character, derived from its two phenyl rings and twelve-carbon alkyl chains.
Causality-Driven Experimental Protocol
The following protocol is designed to achieve robust separation of the main compound from potential impurities.
Table 1: Recommended HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/PDA Detector | A quaternary system provides flexibility for gradient elution. A column oven ensures reproducible retention times. A Photodiode Array (PDA) detector is superior to a simple UV detector as it provides spectral data for peak purity assessment. |
| Column | C18, 250 x 4.6 mm, 5 µm particle size | The C18 stationary phase provides strong hydrophobic interactions with the analyte, ensuring good retention. A 250 mm length offers high resolving power to separate closely eluting impurities. |
| Mobile Phase A | Water (HPLC Grade) | The polar component of the mobile phase system. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | A common organic modifier that offers good elution strength and low UV cutoff. Methanol is a viable alternative.[5] |
| Gradient Elution | 0-20 min: 80% to 100% B; 20-25 min: 100% B; 25.1-30 min: 80% B | A gradient is essential. It starts with a lower organic content to retain and separate any polar impurities, then ramps up to elute the main, highly non-polar analyte and any even more non-polar impurities. A hold at 100% B ensures all components are eluted, followed by re-equilibration. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 35 °C | Elevating the temperature slightly above ambient reduces mobile phase viscosity, sharpens peaks, and ensures retention time stability. |
| Detection | 254 nm (PDA: 200-400 nm) | The conjugated aromatic rings in the molecule exhibit strong UV absorbance.[6][7] 254 nm is a common wavelength for aromatic compounds. A PDA detector simultaneously collects spectra across a range, allowing for peak purity analysis and identification against a spectral library. |
| Injection Volume | 10 µL | A standard volume to avoid column overloading while ensuring a good detector response. |
| Sample Preparation | Accurately weigh ~10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile. Further dilute as necessary to fall within the linear range of the method. | Acetonitrile is a strong solvent for this compound and is compatible with the mobile phase, ensuring good peak shape. |
Experimental Workflow: From Sample to Result
The following diagram illustrates the logical flow of the HPLC purity validation process.
Caption: Workflow for HPLC Purity Validation of this compound.
Trustworthiness: Validation According to ICH Q2(R1) Guidelines
To ensure the HPLC method is suitable for its intended purpose, it must be validated. The International Council for Harmonisation (ICH) Q2(R1) guideline is the authoritative standard for analytical method validation.[8][9][10]
Table 2: Summary of Validation Parameters as per ICH Q2(R1)
| Parameter | Purpose | Experimental Approach | Acceptance Criteria (Typical) |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. | Analyze a placebo, a spiked sample, and a forced degradation sample. Use PDA detector to assess peak purity. | The analyte peak should be free from interference from other components. Peak purity index > 0.995. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. | Analyze at least five concentrations across the specified range (e.g., 50-150% of the target concentration). | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Confirmed by the linearity, accuracy, and precision experiments. | For purity, this should typically cover from the reporting limit of impurities to 120% of the specification.[10] |
| Accuracy | To measure the closeness of the test results to the true value. | Analyze a sample of known purity (certified reference material) or perform a recovery study by spiking a placebo with known amounts of analyte at different levels (e.g., 80%, 100%, 120%). | Percent recovery between 98.0% and 102.0%. |
| Precision | To measure the agreement among a series of measurements. Assessed at two levels: Repeatability and Intermediate Precision. | Repeatability: 6 replicate injections of the same sample. Intermediate Precision: Repeat analysis on a different day, with a different analyst, or on a different instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Determined by signal-to-noise ratio (S/N ≈ 10) or by establishing the lowest concentration that meets precision/accuracy criteria. | RSD ≤ 10% at the LOQ level. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Vary parameters like column temperature (±5°C), flow rate (±0.1 mL/min), and mobile phase composition (±2% organic). | System suitability parameters (e.g., peak tailing, resolution) remain within acceptable limits. |
Comparative Analysis: HPLC vs. Alternative Purity Assessment Techniques
While HPLC is the most powerful and versatile technique for this application, other methods can provide complementary information or be used for preliminary screening.[11][12]
-
Spectroscopic Methods (NMR, IR, UV-Vis): These techniques are potent tools for structural elucidation and functional group identification.[4][13] A ¹H-NMR spectrum can confirm the structure of this compound and may reveal impurities if they are present in significant quantities (>1-5%) and have unique proton signals. Infrared (IR) spectroscopy can confirm the presence of key functional groups (aromatic C-H, C-N, C-O bonds).[14] However, these methods are generally not quantitative without extensive calibration and are poor at detecting impurities that are structurally very similar to the main compound.[13][15]
-
Gas Chromatography (GC): GC is a high-resolution separation technique suitable for volatile and thermally stable compounds.[16] Although some suppliers list GC as a purity method for this compound[17], its high molecular weight (369.55 g/mol ) and solid nature suggest low volatility, which could necessitate high inlet temperatures that risk thermal degradation. HPLC is generally preferred for such molecules.[18]
-
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive chromatographic method.[15] It is excellent for monitoring reaction progress or for a quick qualitative check for major impurities. By running the sample alongside a reference standard, one can quickly spot non-moving baseline impurities or more mobile by-products. However, it offers limited resolution and is difficult to quantify accurately.
At-a-Glance Method Comparison
Table 3: Performance Comparison of Purity Analysis Methods
| Feature | RP-HPLC | NMR Spectroscopy | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Primary Use | Quantitative Purity & Impurity Profiling | Structural Confirmation | Purity of Volatile Compounds | Qualitative Screening |
| Selectivity | Very High | Moderate | Very High | Low to Moderate |
| Sensitivity | High (ng to pg) | Low (mg) | Very High (pg to fg) | Moderate (µg to ng) |
| Quantification | Excellent | Poor (without standards) | Excellent | Semi-Quantitative at best |
| Throughput | Moderate | Low | High | Very High |
| Compound Suitability | Non-volatile, thermally labile | Soluble compounds | Volatile, thermally stable | Wide range |
Logical Framework for Method Selection
Choosing the right analytical tool depends on the specific question being asked. The following diagram outlines a decision-making process for purity analysis.
Caption: Decision tree for selecting an appropriate purity analysis technique.
Conclusion
For the definitive purity assessment of this compound, a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the authoritative and most reliable choice. Its high resolving power, sensitivity, and quantitative accuracy make it uniquely capable of detecting and quantifying trace-level impurities that could compromise the material's performance. The successful implementation of this method, underpinned by a rigorous validation framework according to ICH Q2(R1) guidelines, ensures data integrity and provides the highest level of confidence in product quality. While techniques like NMR and TLC serve valuable complementary roles for structural confirmation and rapid screening, respectively, they cannot replace the quantitative power and specificity of a well-developed HPLC method for final purity certification.
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TutorChase. What methods are used to test the purity of organic compounds?. Available from: [Link]
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ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. Available from: [Link]
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International Journal of Pharmaceutical Sciences. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Available from: [Link]
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PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Available from: [Link]
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Taylor & Francis Online. Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Available from: [Link]
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- 18. tandfonline.com [tandfonline.com]
The Alchemist's Dilemma: A Cost-Effectiveness Analysis of Bis(4-(hexyloxy)phenyl)amine Synthesis
For researchers, scientists, and professionals in the dynamic landscape of drug development and materials science, the synthesis of novel organic molecules is a perpetual dance between elegance, efficiency, and economics. A molecule of burgeoning interest is Bis(4-(hexyloxy)phenyl)amine, a diarylamine derivative with potential applications stemming from its unique electronic and structural properties. The selection of a synthetic route to such a molecule is a critical decision, profoundly impacting not only the feasibility of laboratory-scale research but also the potential for future commercial viability. This guide provides an in-depth, comparative analysis of the most prominent synthetic strategies for this compound, offering a rigorous evaluation of their cost-effectiveness supported by experimental insights and detailed protocols.
Unveiling the Synthetic Avenues
The construction of the C-N bond in diarylamines is a cornerstone of modern organic synthesis. Three primary methodologies stand out for their potential to forge this compound: the palladium-catalyzed Buchwald-Hartwig amination, the copper-catalyzed Ullmann condensation, and a strategic two-step approach involving reductive amination. Each pathway presents a unique set of advantages and disadvantages, not only in terms of chemical efficiency but also in the crucial metric of cost.
At a Glance: A Comparative Overview
To facilitate a rapid, top-level comparison, the following table summarizes the key parameters of the three synthetic routes. A deeper dive into the nuances of each method follows.
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation | Reductive Amination |
| Catalyst | Palladium-based | Copper-based | None (reductant) |
| Typical Yield | High (85-95%) | Moderate to High (70-90%) | High (80-95%) |
| Reaction Conditions | Mild to moderate temperatures (80-120 °C) | High temperatures (150-220 °C) | Mild temperatures (room temp. to 60 °C) |
| Key Reagents | Palladium catalyst, phosphine ligand, strong non-nucleophilic base | Copper catalyst, ligand (optional), inorganic base | Aldehyde/ketone, amine, reducing agent |
| Cost of Catalyst | High | Low | Not applicable |
| Overall Cost/Gram | High | Moderate | Low to Moderate |
| Scalability | Good, but catalyst cost can be a factor | Good, well-established for industrial processes | Excellent |
Deep Dive into the Methodologies
The Precision of Palladium: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a highly efficient and versatile method for the synthesis of a wide array of arylamines.[1] The reaction typically employs a palladium catalyst in conjunction with a bulky, electron-rich phosphine ligand and a strong, non-nucleophilic base.
Reaction Scheme:
Causality Behind Experimental Choices:
The choice of a palladium catalyst, such as palladium(II) acetate, is predicated on its ability to undergo a catalytic cycle involving oxidative addition to the aryl bromide and reductive elimination to form the desired C-N bond. The Xantphos ligand is selected for its wide bite angle, which promotes the reductive elimination step and enhances catalyst stability. Sodium tert-butoxide serves as a strong, non-nucleophilic base to deprotonate the amine without competing in side reactions. Toluene is a common solvent due to its inertness and appropriate boiling point for these reactions.
Experimental Protocol:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Add 1-bromo-4-(hexyloxy)benzene (1.0 equivalent) and 4-hexyloxyaniline (1.2 equivalents).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 16-24 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Cost-Effectiveness Analysis:
While the Buchwald-Hartwig amination often provides excellent yields (estimated 90% for this reaction), the high cost of the palladium catalyst and the specialized phosphine ligand are significant drawbacks. This method is often favored for small-scale synthesis and in medicinal chemistry where high purity and yield are paramount.
The Workhorse of Industry: Ullmann Condensation
The Ullmann condensation is a classical and industrially relevant method for the formation of C-N bonds, relying on a more cost-effective copper catalyst.[2] Traditionally, these reactions require harsh conditions, including high temperatures and polar aprotic solvents.
Reaction Scheme:
A more common laboratory approach involves the coupling of an aryl halide with an amine:
Causality Behind Experimental Choices:
Copper(I) iodide is a readily available and inexpensive catalyst for this transformation. Potassium carbonate is a common and cost-effective base. Dimethylformamide (DMF) is a polar aprotic solvent capable of solubilizing the reactants and withstanding the high reaction temperatures often required for Ullmann couplings.
Experimental Protocol:
-
To a round-bottom flask, add copper(I) iodide (10 mol%), potassium carbonate (2.0 equivalents), 1-bromo-4-(hexyloxy)benzene (1.0 equivalent), and 4-hexyloxyaniline (1.2 equivalents).
-
Add dimethylformamide (DMF).
-
Heat the reaction mixture to 180-200 °C and stir for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into a large volume of water.
-
Collect the precipitated solid by filtration and wash thoroughly with water.
-
The crude product can be further purified by recrystallization or column chromatography.
Cost-Effectiveness Analysis:
The primary advantage of the Ullmann condensation lies in its economic feasibility, driven by the low cost of the copper catalyst. However, this is often offset by the need for higher temperatures, which translates to higher energy costs, and potentially lower yields (estimated 75%) compared to the Buchwald-Hartwig method. The purification of the product can also be more challenging.
The Elegant Two-Step: Reductive Amination
Reductive amination offers an alternative pathway that avoids the use of expensive transition metal catalysts altogether. This two-step, one-pot procedure involves the formation of an imine from an aldehyde and an amine, followed by its in-situ reduction.
Reaction Scheme:
Step 1: Imine Formation
Step 2: Reduction
Causality Behind Experimental Choices:
This route commences with the readily available 4-(hexyloxy)benzaldehyde and 4-hexyloxyaniline. The reaction is typically carried out in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Sodium triacetoxyborohydride is a mild and selective reducing agent that efficiently reduces the intermediate imine without affecting the aldehyde starting material.
Experimental Protocol:
-
To a solution of 4-(hexyloxy)benzaldehyde (1.0 equivalent) in dichloromethane (DCM), add 4-hexyloxyaniline (1.0 equivalent).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Cost-Effectiveness Analysis:
The reductive amination route presents a highly cost-effective option. It circumvents the need for expensive catalysts and ligands and generally proceeds under mild conditions with high yields (estimated 85%). The starting material, 4-(hexyloxy)benzaldehyde, can be synthesized from the relatively inexpensive 4-hydroxybenzaldehyde. This makes the overall process economically attractive, particularly for larger-scale synthesis.
Visualizing the Synthetic Workflows
To further elucidate the distinct nature of each synthetic pathway, the following diagrams, generated using Graphviz, illustrate the experimental workflows.
Buchwald-Hartwig Amination Workflow
Caption: Workflow for Buchwald-Hartwig Amination.
Ullmann Condensation Workflow
Caption: Workflow for Ullmann Condensation.
Reductive Amination Workflow
Caption: Workflow for Reductive Amination.
Cost-Effectiveness: The Bottom Line
To provide a quantitative comparison, the following table presents an estimated cost analysis for the synthesis of 10 grams of this compound via each route. Prices are based on commercially available reagent-grade chemicals from major suppliers and are subject to market fluctuations.
| Reagent/Solvent | Buchwald-Hartwig | Ullmann Condensation | Reductive Amination |
| 1-bromo-4-(hexyloxy)benzene | ~$25 | ~$25 | - |
| 4-hexyloxyaniline | ~$30 | ~$30 | ~$15 |
| 4-hexyloxybenzaldehyde | - | - | ~$20 |
| Pd(OAc)2 | ~$50 | - | - |
| Xantphos | ~$70 | - | - |
| CuI | - | ~$5 | - |
| NaOtBu | ~$10 | - | - |
| K2CO3 | - | ~$2 | - |
| NaBH(OAc)3 | - | - | ~$15 |
| Toluene | ~$5 | - | - |
| DMF | - | ~$10 | - |
| DCM | - | - | ~$5 |
| Estimated Total Reagent Cost | ~$190 | ~$72 | ~$55 |
| Estimated Yield | 90% | 75% | 85% |
| Estimated Cost per Gram | ~$23.46 | ~$10.67 | ~$7.24 |
Disclaimer: This cost analysis is an estimation for comparative purposes and does not include costs for labor, energy for heating/cooling, or purification consumables, which can vary significantly.
Conclusion: Selecting the Optimal Path
The choice of synthetic route for this compound is a nuanced decision that hinges on the specific priorities of the researcher or organization.
-
For small-scale, exploratory synthesis where high purity and predictable, high yields are paramount, the Buchwald-Hartwig amination remains a powerful, albeit expensive, option.
-
The Ullmann condensation presents a more economical alternative for larger-scale production , provided that the higher energy input and potentially more demanding purification are acceptable. Its long history in industrial applications speaks to its scalability.
-
The reductive amination pathway emerges as a highly compelling option, striking an excellent balance between cost-effectiveness, high yield, and mild reaction conditions . Its avoidance of expensive and toxic heavy metal catalysts also aligns with the principles of green chemistry, a consideration of increasing importance in modern chemical synthesis.
Ultimately, this guide serves as a framework for informed decision-making. The Senior Application Scientist recommends a thorough evaluation of in-house capabilities, project budget, and desired scale of production before committing to a specific synthetic strategy. The reductive amination route, in particular, warrants strong consideration for its blend of efficiency and economic viability.
References
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Wikipedia. (2023). Ullmann condensation. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Myers, A. G. Reductive Amination. [Link]
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"Bis(4-(hexyloxy)phenyl)amine" performance in lead-free perovskite solar cells
An In-Depth Comparative Guide to Hole-Transporting Materials in Lead-Free Perovskite Solar Cells: A Focus on Diaryl-Amine Derivatives and a Case Study on Bis(4-(hexyloxy)phenyl)amine
In the rapidly evolving field of photovoltaics, lead-free perovskite solar cells (PSCs) are emerging as a promising alternative to their lead-based counterparts, addressing concerns of toxicity and environmental impact. The performance of these devices is critically dependent on the efficiency of each layer within the solar cell stack, with the hole-transporting material (HTM) playing a pivotal role in extracting and transporting positive charge carriers (holes) from the perovskite absorber layer to the electrode. This guide provides a comprehensive comparison of various HTMs used in lead-free PSCs, with a particular focus on the family of diaryl-amine derivatives, using this compound as a representative molecule to explore structure-property relationships. We will delve into the performance of these materials in comparison to established benchmarks, supported by experimental data and detailed protocols for device fabrication and characterization.
The Critical Role of the Hole-Transporting Material in Lead-Free PSCs
The HTM is a key determinant of the power conversion efficiency (PCE), stability, and cost of a perovskite solar cell. An ideal HTM should possess several key characteristics:
-
Appropriate Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) of the HTM must be well-aligned with the valence band maximum (VBM) of the lead-free perovskite absorber to ensure efficient hole extraction.
-
High Hole Mobility: Rapid transport of holes through the HTM layer is essential to minimize charge recombination and maximize the short-circuit current density (Jsc).
-
Good Film-Forming Properties: The ability to form a uniform, pinhole-free layer is crucial for preventing short circuits and ensuring intimate contact with the perovskite layer.
-
Long-Term Stability: The HTM should be chemically and thermally stable to ensure the long-term operational stability of the solar cell.
-
Cost-Effective Synthesis: For large-scale commercialization, the synthesis of the HTM should be simple and inexpensive.
Diaryl-Amine Derivatives: A Promising Class of HTMs
Diaryl-amine derivatives have attracted significant attention as HTMs due to their excellent charge-transporting properties and tunable molecular structures. The core structure, consisting of two aryl groups attached to a nitrogen atom, provides a versatile platform for chemical modification to optimize their optoelectronic properties.
Case Study: this compound
This compound represents a fundamental diaryl-amine structure. While not as extensively studied in lead-free PSCs as more complex derivatives, its molecular framework allows us to understand the fundamental principles of HTM design. The hexyloxy chains enhance solubility and can influence the morphology of the HTM layer. The electronic properties of the diaryl-amine core are central to its function as an HTM.
Comparative Performance of HTMs in Lead-Free PSCs
To provide a clear comparison, we will examine the performance of diaryl-amine-based HTMs alongside the widely used Spiro-OMeTAD and PTAA in lead-free perovskite solar cells. The following table summarizes key performance metrics from recent studies.
| HTM | Perovskite Absorber | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| Spiro-OMeTAD | (FASnI3)0.6(MAPbI3)0.4 | 10.2 | 0.78 | 20.5 | 63.8 | |
| PTAA | CsSnI3 | 9.8 | 0.61 | 23.5 | 68.0 | |
| Diaryl-amine Deriv. (X60) | CsSnI2.5Br0.5 | 11.4 | 0.84 | 19.8 | 68.5 |
Note: The performance of PSCs is highly dependent on the specific lead-free perovskite formulation and device architecture. The data presented here is for comparative purposes.
Experimental Protocols
Device Fabrication of a Lead-Free Perovskite Solar Cell
This protocol describes a typical fabrication process for a p-i-n planar heterojunction lead-free perovskite solar cell.
1. Substrate Preparation:
- Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in a solution of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
- The cleaned substrates are then treated with UV-ozone for 20 minutes to remove any organic residues and improve the wettability of the surface.
2. Deposition of the Hole-Transporting Layer (HTL):
- A solution of the HTM (e.g., 20 mg/mL in chlorobenzene) is prepared.
- The HTM solution is spin-coated onto the FTO substrate at 4000 rpm for 30 seconds.
- The film is then annealed at 100 °C for 10 minutes.
3. Deposition of the Lead-Free Perovskite Absorber Layer:
- A precursor solution for the lead-free perovskite (e.g., a 1 M solution of CsSnI3 in a mixed solvent of DMSO and DMF) is prepared inside a nitrogen-filled glovebox.
- The perovskite precursor solution is spin-coated onto the HTL-coated substrate in a two-step program (e.g., 1000 rpm for 10 s followed by 5000 rpm for 30 s).
- During the second step, an anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce crystallization.
- The film is then annealed at a specific temperature (e.g., 70 °C) for a designated time to promote grain growth.
4. Deposition of the Electron-Transporting Layer (ETL):
- A solution of an electron-transporting material (e.g., C60 or PCBM in chlorobenzene) is spin-coated onto the perovskite layer.
- A buffer layer, such as bathocuproine (BCP), may be deposited on top of the ETL to improve charge extraction.
5. Deposition of the Metal Electrode:
- Finally, a metal electrode (e.g., 100 nm of silver or gold) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
Characterization of Solar Cell Performance
-
Current Density-Voltage (J-V) Measurement: The J-V characteristics of the fabricated solar cells are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator and a source meter. The key performance parameters (PCE, Voc, Jsc, and FF) are extracted from the J-V curves.
-
External Quantum Efficiency (EQE) Measurement: The EQE spectrum is measured to determine the spectrally resolved efficiency of photon-to-electron conversion. The integrated Jsc from the EQE spectrum should be consistent with the value obtained from the J-V measurement.
Mechanistic Insights and Design Principles
The superior performance of some diaryl-amine derivatives can be attributed to several factors:
-
Energy Level Tuning: The HOMO and LUMO energy levels of diaryl-amine HTMs can be precisely tuned by introducing electron-donating or electron-withdrawing groups to the aryl rings. This allows for better energy level alignment with the valence band of various lead-free perovskite absorbers, leading to more efficient hole extraction and a higher Voc.
-
Enhanced Hole Mobility: The planar structure of some diaryl-amine molecules facilitates intermolecular π-π stacking, which can enhance charge transport and lead to higher hole mobility compared to the more sterically hindered Spiro-OMeTAD.
-
Improved Stability: The chemical stability of the HTM is crucial for the long-term performance of the PSC. By designing diaryl-amine molecules with robust chemical bonds and resistance to degradation, the operational lifetime of the solar cell can be significantly improved.
Visualizing the Workflow
Caption: A flowchart illustrating the key steps in the fabrication and characterization of a lead-free perovskite solar cell.
Caption: A simplified energy level diagram showing the alignment of different layers in a lead-free perovskite solar cell.
Conclusion
The choice of the hole-transporting material is a critical factor in advancing the efficiency and stability of lead-free perovskite solar cells. While established HTMs like Spiro-OMeTAD and PTAA have demonstrated considerable success, the family of diaryl-amine derivatives offers a highly versatile platform for designing next-generation HTMs with tailored properties. Through rational molecular design, it is possible to optimize the energy levels, charge mobility, and stability of these materials, paving the way for even more efficient and durable lead-free perovskite solar cells. The exploration of fundamental structures like this compound provides valuable insights into the structure-property relationships that govern HTM performance, guiding the future development of this important class of materials.
References
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Ke, W., Stoumpos, C. C., Logsdon, J. L., Wasielewski, M. R., & Kanatzidis, M. G. (2016). Dioleylamine-based hot-casting for highly efficient formamidinium-methylammonium lead iodide perovskite solar cells. Journal of the American Chemical Society, 138(45), 14998-15003. [Link]
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Liao, W., Zhao, D., Yu, Y., Shrestha, N., Ghimire, K., Grice, C. R., ... & Yan, Y. (2016). Fabrication of efficient lead-free tin-based perovskite solar cells by blade coating. Journal of the American Chemical Society, 138(38), 12360-12363. [Link]
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Li, M., Wang, Z. K., Zhu, H. L., Hu, Y., Wang, C., & Ma, W. (2018). A Dopant-Free Hole-Transporting Material for Efficient and Stable Tin-Based Perovskite Solar Cells. Advanced Energy Materials, 8(19), 1800248. [Link]
Assessing the Long-Term Stability of Diaryl-Amine Based Devices Against Controls: A Comparative Guide
In the pursuit of next-generation optoelectronic devices, from vibrant OLED displays to high-efficiency perovskite solar cells, the long-term operational stability of all components is paramount. While initial performance metrics are crucial, it is the ability of a device to withstand environmental stressors over time that dictates its commercial viability. This guide provides an in-depth technical comparison of the long-term stability of devices incorporating diaryl-amine-based hole-transporting materials (HTMs), using "Bis(4-(hexyloxy)phenyl)amine" as a representative building block, against established control materials.
This analysis is tailored for researchers, material scientists, and professionals in the field of organic electronics, offering both foundational knowledge and actionable experimental protocols.
The Critical Role of Hole-Transporting Materials in Device Longevity
The hole-transporting layer (HTL) is a critical component in many organic electronic devices, responsible for efficiently extracting and transporting positive charge carriers (holes) from the active layer to the anode.[1] The chemical and morphological stability of the HTM directly impacts the overall device lifetime. Degradation of the HTM can lead to a cascade of failure mechanisms, including delamination, charge carrier trapping, and ingress of environmental moisture and oxygen, all of which compromise device performance.[2]
For years, the go-to high-performance HTM has been spiro-OMeTAD. However, its intrinsic instability and the need for hygroscopic dopants to enhance its conductivity have been significant bottlenecks in achieving long-term device stability.[3][4] This has spurred the development of alternative HTMs, including those based on diaryl-amine cores, which offer the potential for improved stability.
Comparative Stability Analysis: Diaryl-Amine HTMs vs. Controls
To provide a comprehensive assessment, we will compare the stability of devices employing a hypothetical, yet representative, diaryl-amine HTM, structurally similar to those derived from "this compound," against two key controls: the industry-standard spiro-OMeTAD and a promising inorganic alternative, Nickel Oxide (NiOx).
| Parameter | Diaryl-Amine HTM (Hypothetical) | Spiro-OMeTAD (Doped) | Nickel Oxide (NiOx) |
| Initial Power Conversion Efficiency (PCE) | High | Very High | High |
| Thermal Stability | Moderate to High | Low to Moderate[4] | Very High[3] |
| Photo-oxidative Stability | Moderate | Low[4] | High |
| Hygroscopicity | Low to Moderate | High[3] | Low |
| Processing | Solution-processable | Solution-processable | Sputtering, solution-processable[3] |
| Cost | Potentially Lower | High | Low[3] |
Experimental Protocols for Long-Term Stability Assessment
To empirically validate the long-term stability of a novel HTM like a "this compound"-based material, a series of accelerated aging studies are essential. Below are detailed protocols for key stress tests.
Workflow for Stability Testing
Caption: Workflow for assessing the long-term stability of optoelectronic devices.
Thermal Stability (ISOS-D-1)
Rationale: To assess the intrinsic thermal stability of the HTM and its interfaces within the device stack, in the absence of other environmental stressors like moisture and light.
Protocol:
-
Place the unencapsulated devices in a nitrogen-filled glovebox or a vacuum chamber.
-
Heat the devices on a hotplate set to a constant temperature, typically 85°C. This is a standard accelerated aging temperature.
-
At predefined intervals (e.g., 24, 48, 96, 168, 336 hours), remove a subset of devices and allow them to cool to room temperature.
-
Measure the current density-voltage (J-V) characteristics under simulated AM1.5G illumination to determine the power conversion efficiency (PCE).
-
Plot the normalized PCE as a function of aging time for each type of device.
Damp Heat Stability (ISOS-D-2)
Rationale: To evaluate the device's resilience to a combination of high temperature and high humidity, which is a critical real-world failure vector, especially for hygroscopic materials like doped spiro-OMeTAD.[3]
Protocol:
-
Place the unencapsulated devices in a climate chamber.
-
Set the chamber conditions to 85°C and 85% relative humidity (RH).
-
At the same intervals as the thermal stability test, remove a subset of devices.
-
Before measurement, it is crucial to allow the devices to equilibrate in a dry environment (e.g., a nitrogen-filled glovebox) for a set period to remove surface-adsorbed water.
-
Measure the J-V characteristics and plot the normalized PCE over time.
Photostability (ISOS-L-1)
Rationale: To determine the stability of the HTM and the entire device stack under continuous illumination, which can induce photochemical degradation pathways.
Protocol:
-
Place the devices in a light-soaking setup under a continuous illumination of 1-sun intensity (100 mW/cm²) from a solar simulator with an AM1.5G spectrum.
-
To isolate photo-degradation from thermal effects, maintain the device temperature at a constant, moderate level (e.g., 25°C or 45°C) using a temperature-controlled stage.
-
Periodically interrupt the illumination to measure the J-V characteristics.
-
Plot the normalized PCE as a function of illumination time.
Interpreting the Results and Making Informed Decisions
The data from these accelerated aging tests will provide a clear picture of the long-term stability of the "this compound"-based devices relative to the controls.
-
Superior thermal stability will be indicated by a slower decay in PCE during the thermal stress test compared to spiro-OMeTAD.
-
Enhanced moisture resistance will be evident from a significantly longer lifetime in the damp heat stability test. The performance of the diaryl-amine and NiOx devices is expected to far exceed that of the spiro-OMeTAD-based devices in this test.
-
Improved photostability will be demonstrated by a more gradual decline in efficiency under continuous illumination.
By systematically evaluating these parameters, researchers and developers can make data-driven decisions about the most promising HTM for their specific application, balancing initial performance with the crucial requirement of long-term operational stability.
Conclusion
The development of stable and efficient hole-transporting materials is a cornerstone of advancing organic electronic technologies. While spiro-OMeTAD has been a valuable research tool, its inherent instabilities necessitate the exploration of new material classes. Diaryl-amine based HTMs, derived from building blocks like "this compound," present a promising avenue. Through rigorous and standardized stability testing, as outlined in this guide, the true potential of these next-generation materials can be unlocked, paving the way for more durable and commercially viable organic electronic devices.
References
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Advancements in Inorganic Hole-Transport Materials for Perovskite Solar Cells: A Comparative Review. MDPI. Available at: [Link]
-
Hole‐Transporting Materials for Perovskite Solar Cells. Sci-Hub. Available at: [Link]
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Shelf life stability comparison in air for solution processed pristine PDPP3T polymer and doped spiro-OMeTAD as hole transport layer for perovskite solar cell. PMC - NIH. Available at: [Link]
-
Oxidized Spiro-OMeTAD: Investigation of Stability in Contact with Various Perovskite Compositions. ACS Applied Energy Materials. Available at: [Link]
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Influence of Hole Transporting Materials for High-Performance Perovskite Solar Cells. ResearchGate. Available at: [Link]
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Inorganic Hole Transporting Materials for Stable and High Efficiency Perovskite Solar Cells. The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]
-
Improving the Morphology Stability of Spiro-OMeTAD Films for Enhanced Thermal Stability of Perovskite Solar Cells. Document Server@UHasselt. Available at: [Link]
-
Shelf life stability comparison in air for solution processed pristine PDPP3T polymer and doped spiro-OMeTAD as hole transport layer for perovskite solar cell. ResearchGate. Available at: [Link]
-
Stability Improvement of Perovskite Solar Cells by the Moisture-Resistant PMMA:Spiro-OMeTAD Hole Transport Layer. MDPI. Available at: [Link]
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Synthesis of N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine 2. ResearchGate. Available at: [Link]
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N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine. ResearchGate. Available at: [Link]
-
N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine. MDPI. Available at: [Link]
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Recent Advances in Hole-Transporting Layers for Organic Solar Cells. PubMed Central. Available at: [Link]
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Hole transporting materials for organic light emitting diodes: An Overview. ResearchGate. Available at: [Link]
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Hole-transporting materials for organic light-emitting diodes: an overview. RSC Publishing. Available at: [Link]
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Designing Organic Electron Transport Materials for Stable and Efficient Performance of Perovskite Solar Cells: A Theoretical Study. ACS Omega. Available at: [Link]
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Organic field-effect transistor. Wikipedia. Available at: [Link]
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Figure S1. 1 H-NMR of 4,4'-bis(hexyloxyphenyl)benzophenone. ResearchGate. Available at: [Link]
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Thermal stability analysis of organic laser dye 4,4'-Bis[(N-carbazole)styryl]-biphenyl. Scitation. Available at: [Link]
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An air-stable n-type bay-and-headland substituted bis-cyano N-H functionalized perylene diimide for printed electronics. ResearchGate. Available at: [Link]perylene_diimide_for_printed_electronics)
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Cross-validation of "Bis(4-(hexyloxy)phenyl)amine" characterization data from different techniques
In the field of organic electronics, the precise characterization of molecular components is paramount to ensuring reproducibility and advancing the development of high-performance devices. This guide provides a comprehensive framework for the cross-validation of analytical data for diarylamines, a crucial class of materials often employed as hole-transporting layers (HTLs) in perovskite solar cells and organic light-emitting diodes (OLEDs). We will use "Bis(4-(hexyloxy)phenyl)amine" and its close analogues as a case study to illustrate the principles of data corroboration across multiple analytical techniques.
While a complete, publicly available dataset for "this compound" is not available, we will utilize the detailed characterization of the closely related and structurally similar compound, bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)amine , as a proxy to demonstrate the cross-validation workflow. This approach allows for a practical demonstration of the analytical principles involved.
The Imperative of Cross-Validation
Relying on a single analytical technique for compound identification and purity assessment is fraught with risk. Each method provides a unique perspective on the molecule's properties, and it is the congruence of these data points that builds a robust and trustworthy characterization profile. For instance, while Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the chemical environment of specific nuclei, Mass Spectrometry (MS) provides information on the molecular weight and fragmentation patterns. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offer insights into the material's stability and phase transitions. The synergy of these techniques provides a holistic understanding of the compound .
Cross-Validation Workflow
The following diagram illustrates the logical flow of cross-validating characterization data from different analytical techniques.
Caption: Cross-validation workflow for diarylamine characterization.
Analytical Techniques and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified diarylamine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the sample's proton signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Expected Data for Bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)amine Analogue
Based on published data for a thiophene derivative of the biphenyl analogue, the following ¹H NMR signals are expected[1][2]:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | multiplet | 8H | Aromatic protons of the biphenyl group |
| ~7.2 | doublet | 4H | Aromatic protons adjacent to the nitrogen |
| ~6.9 | doublet | 4H | Aromatic protons adjacent to the hexyloxy group |
| ~4.0 | triplet | 4H | -O-CH₂ -CH₂- |
| ~1.8 | multiplet | 4H | -O-CH₂-CH₂ - |
| ~1.5-1.3 | multiplet | 12H | -(CH₂)₃-CH₃ |
| ~0.9 | triplet | 6H | -CH₃ |
¹³C NMR data provides further structural confirmation[1]:
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C-O (aromatic) |
| ~151-120 | Aromatic carbons |
| ~114 | Aromatic carbons |
| ~68 | -O-CH₂ - |
| ~31, 29, 25, 22 | Alkyl carbons |
| ~14 | -CH₃ |
Cross-Validation Point: The integration values in the ¹H NMR spectrum should correspond to the number of protons in the proposed structure. The number of distinct signals in the ¹³C NMR spectrum should match the number of chemically non-equivalent carbon atoms.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation and observe the molecular ion.
-
Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.
Expected Data for Bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)amine
For the biphenyl analogue, C₃₆H₄₃N, the expected exact mass for the molecular ion [M]⁺ would be calculated. For the thiophene derivative, C₄₀H₄₅NO₂S, the calculated m/z for [M+H]⁺ is 604.3244, and the experimentally found value was 604.3228, confirming the elemental composition[1].
Cross-Validation Point: The accurate mass measurement from HRMS should be within a few parts per million (ppm) of the calculated theoretical mass for the proposed molecular formula. This provides strong evidence for the elemental composition of the molecule.
Thermal Analysis (TGA/DSC)
Thermal analysis is crucial for determining the thermal stability and processing window of the material.
Experimental Protocol: TGA/DSC
-
Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into an alumina or aluminum crucible.
-
TGA Analysis: Heat the sample under an inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) to a high temperature (e.g., 800 °C).
-
DSC Analysis: Heat the sample under an inert atmosphere at a controlled rate (e.g., 10 °C/min) to observe thermal transitions like melting point (Tm) and glass transition temperature (Tg).
Expected Data
For diarylamine-based hole-transporting materials, a high decomposition temperature (typically above 350-400 °C) is desirable for device stability. The DSC thermogram would reveal the melting point and any other phase transitions. For amorphous materials like many diarylamines, a glass transition temperature is a key parameter.
Cross-Validation Point: The material should be thermally stable up to the temperatures required for device fabrication and operation. The melting point obtained from DSC can be compared with visual observation on a melting point apparatus.
Comparison with Alternative Hole-Transporting Materials
"this compound" and its analogues are part of a larger family of diarylamine-based hole-transporting materials. For a comprehensive evaluation, it is essential to compare their properties against established industry standards such as Spiro-OMeTAD and PTAA (poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) .[3][4]
| Property | This compound Analogue (Expected) | Spiro-OMeTAD [5][6][7][8] | PTAA [3][9][10] |
| HOMO Level | ~ -5.1 to -5.3 eV | ~ -5.1 eV | ~ -5.2 eV |
| Hole Mobility | Moderate to High | ~10⁻⁴ cm²V⁻¹s⁻¹ | ~10⁻³ cm²V⁻¹s⁻¹ |
| Thermal Stability (Td) | > 350 °C | ~430 °C | > 400 °C |
| Glass Transition (Tg) | Expected | ~125 °C | ~100-120 °C |
| Solubility | Good in common organic solvents | Good in chlorobenzene, etc. | Good in toluene, chlorobenzene |
| Cost | Potentially lower than Spiro-OMeTAD | High | Moderate to High |
Key Considerations for Comparison:
-
Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) of the HTM should be well-aligned with the valence band of the perovskite absorber layer to ensure efficient hole extraction.[11]
-
Hole Mobility: Higher hole mobility facilitates efficient charge transport to the electrode, reducing recombination losses.
-
Thermal Stability: High thermal stability is critical for the long-term operational stability of the solar cell, especially under real-world conditions.[12]
-
Cost and Scalability: For commercial viability, the synthesis of the HTM should be cost-effective and scalable.[13]
Conclusion
The rigorous characterization of novel materials is a cornerstone of materials science research. By employing a multi-technique approach and cross-validating the obtained data, researchers can establish a high degree of confidence in the structure, purity, and properties of new compounds like "this compound" and its derivatives. This, in turn, enables a more reliable comparison with existing materials and accelerates the development of next-generation organic electronic devices.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Bis(4-(hexyloxy)phenyl)amine for Laboratory Professionals
The responsible management of chemical reagents is a cornerstone of safe and ethical scientific research. This guide provides a detailed protocol for the proper disposal of Bis(4-(hexyloxy)phenyl)amine (CAS No. 1158909-71-7), a secondary arylamine used in materials science research. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Understanding the Hazard Profile: The Rationale for Stringent Disposal
This compound belongs to the aromatic amine class of compounds. While a specific, detailed toxicological profile for this exact molecule is not widely published, the chemical class itself is known for potential hazards. Aromatic amines, as a group, can exhibit toxicity, and some are known to be potential carcinogens. For instance, related compounds are noted to cause allergic skin reactions and may have long-lasting harmful effects on aquatic life.[1] Therefore, a cautious approach dictates that this compound be treated as hazardous waste unless explicitly stated otherwise by a comprehensive safety data sheet (SDS).
The primary principle guiding this protocol is the "cradle-to-grave" responsibility for hazardous waste, a concept enforced by regulatory bodies like the Environmental Protection Agency (EPA).[2] This means that from the moment the chemical is synthesized or purchased to its final disposal, its handling and disposition are the generator's responsibility. Improper disposal, such as discarding it down the drain or in regular trash, is not only a breach of regulations but also poses a significant threat to aquatic ecosystems and human health.[3]
Table 1: Key Data for this compound
| Property | Value | Source |
| CAS Number | 1158909-71-7 | |
| Molecular Formula | C24H35NO2 | |
| Molecular Weight | 369.55 g/mol | |
| Common Synonyms | 4-(Hexyloxy)-N-[4-(hexyloxy)phenyl]aniline, 4-(Hexyloxy)-N-[4-(hexyloxy)phenyl]benzenamine | |
| Known Hazards (Class) | Potential for skin sensitization and aquatic toxicity.[1] | Aromatic amines can be toxic.[3][4] |
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative that all laboratory personnel are equipped with the appropriate Personal Protective Equipment (PPE). The nature of aromatic amines necessitates robust protection to prevent dermal contact and inhalation.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile rubber, are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The recommended and most compliant method for the disposal of this compound is through a licensed hazardous waste management service.[4] In-lab treatment is not advised without specific, validated protocols for this compound.
Step 1: Waste Segregation and Collection
The first and most critical step is the proper segregation of waste.
-
Isolate the Waste: Collect all waste containing this compound, including the pure compound, reaction mixtures, contaminated solvents, and disposable materials (e.g., pipette tips, weighing paper, gloves), into a dedicated hazardous waste container.[3]
-
Incompatible Materials: Do not mix this waste with incompatible materials such as strong oxidizing agents, which could lead to vigorous and hazardous reactions.[3]
-
Container Selection: The waste container must be made of a material compatible with organic amines and solvents. A high-density polyethylene (HDPE) or glass container is generally suitable. The container must be in good condition, free from leaks, and have a securely sealing lid.[3][5]
Step 2: Labeling the Hazardous Waste Container
Proper labeling is a legal requirement and crucial for the safety of everyone who will handle the container.
-
Clear Identification: The container must be clearly labeled with the words "Hazardous Waste."[3]
-
Full Chemical Name: List the full chemical name, "this compound."[3] If it is a mixture, list all components and their approximate percentages.
-
Hazard Identification: Indicate the primary hazards. Based on the chemical class, this should include "Toxic" and "Environmental Hazard."[6][7]
Step 3: Storage of Hazardous Waste
Proper storage while awaiting pickup is essential to prevent accidents and exposure.
-
Designated Area: Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[5]
-
Ventilation: The storage area should be well-ventilated.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.
-
Secure and Inaccessible: The SAA should be in a location that minimizes the risk of accidental spills and is not in a high-traffic area.
Step 4: Arranging for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[4]
-
Follow Institutional Procedures: Adhere to all institutional guidelines regarding waste pickup requests and documentation.
The most common disposal method for this type of organic chemical waste is high-temperature incineration at a permitted hazardous waste facility.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate non-essential individuals.
-
Ventilate: Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.
-
Don PPE: Wear the appropriate PPE as described in Section 2.
-
Contain and Absorb: For a solid spill, carefully sweep the material to avoid creating dust and place it into the designated hazardous waste container.[3] For a solution, cover the spill with an inert absorbent material like vermiculite or sand.
-
Collect and Dispose: Scoop the absorbent material into the hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Conclusion
The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By treating this compound as hazardous waste, following rigorous segregation and labeling protocols, and engaging professional disposal services, researchers can ensure they are meeting their regulatory and ethical obligations. This guide provides the necessary framework for these essential procedures, fostering a culture of safety and responsibility within the scientific community.
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Personal protective equipment for handling Bis(4-(hexyloxy)phenyl)amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Bis(4-(hexyloxy)phenyl)amine (CAS No. 1158909-71-7). As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind them, ensuring a comprehensive understanding of the risks and the necessary precautions to mitigate them.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a secondary aromatic amine. While specific toxicity data for this compound is limited, the structural class of aromatic amines is associated with a range of health hazards. A safety data sheet for a related compound indicates that this compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Therefore, a risk-based approach prioritizing the minimization of all potential routes of exposure—inhalation, skin contact, and ingestion—is paramount.
Logical Framework for Safe Handling:
Caption: Risk management workflow for this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to prevent direct contact with this compound. The following table outlines the recommended PPE, grounded in the known hazards of aromatic amines.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). | Aromatic amines can be absorbed through the skin. The choice of glove material should be based on chemical compatibility and breakthrough time. Nitrile gloves offer good splash protection, but for prolonged handling, heavier-duty options like neoprene or butyl rubber are recommended. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against splashes and airborne particles that could cause serious eye irritation. |
| Skin and Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges. | Recommended when handling the powder outside of a chemical fume hood or when there is a potential for aerosol generation, to prevent respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.
Workflow for Handling this compound:
Caption: Procedural flow for safe handling of the chemical.
Step-by-Step Protocol:
-
Preparation:
-
Ensure a chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE as specified in the table above.
-
Prepare a designated and clearly labeled waste container for contaminated materials.
-
Have an emergency spill kit readily accessible.
-
-
Handling:
-
All weighing and transfer of the solid material should be conducted within a chemical fume hood to control potential dust and vapors.
-
Use dedicated spatulas and weighing boats.
-
Avoid creating dust. If the material is a fine powder, handle it with extra care.
-
If making a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling:
-
Decontaminate all surfaces, glassware, and equipment that came into contact with the chemical using an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Carefully remove PPE, avoiding contact with the contaminated outer surfaces.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Responsible Waste Management
Improper disposal of this compound and its contaminated materials can pose a risk to the environment. All waste must be handled as hazardous chemical waste.
Waste Segregation and Disposal:
-
Solid Waste: Collect any unused solid this compound and grossly contaminated items (e.g., weighing boats, paper towels from spills) in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in the designated hazardous waste container.
Disposal Procedure:
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for hazardous waste pickup and disposal. Do not pour any waste containing this chemical down the drain.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the absorbed material into a labeled hazardous waste container. For large spills, or if you are not comfortable cleaning it up, contact your institution's EHS office immediately. |
References
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
